4-Chloro-2-ethylquinazoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUNVFMFQKNWBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440709 | |
| Record name | 4-chloro-2-ethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38154-40-4 | |
| Record name | 4-chloro-2-ethylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-ethylquinazoline
Foreword: The Quinazoline Scaffold - A Cornerstone in Modern Drug Discovery
The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] This versatility stems from the ability to readily functionalize the quinazoline core at various positions, thereby modulating its interaction with a wide array of biological targets.[4][5] 4-Chloro-2-ethylquinazoline is a key intermediate in the synthesis of more complex quinazoline-based molecules, serving as a versatile building block for the introduction of various nucleophiles at the C4 position. A thorough understanding of its synthesis and a robust characterization are therefore paramount for researchers and drug development professionals working in this area.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and practical laboratory insights.
I. Strategic Synthesis of this compound: A Two-Step Approach
The most logical and widely employed synthetic route to this compound involves a two-step sequence, commencing with the construction of the quinazolinone ring system, followed by a chlorination reaction. This strategy offers a high degree of control and generally proceeds with good to excellent yields.
Step 1: Synthesis of the Precursor, 2-Ethyl-4(3H)-quinazolinone
The initial step focuses on the construction of the 2-ethyl-substituted quinazolinone core. A common and reliable method involves the acylation of anthranilic acid with propionyl chloride to form N-propionylanthranilamide, which is then cyclized.
Causality Behind Experimental Choices:
-
Acylation: The reaction of anthranilic acid with propionyl chloride in the presence of a base (like pyridine or triethylamine) readily forms the corresponding amide. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Cyclization: The subsequent cyclization of N-propionylanthranilamide to the benzoxazinone intermediate is typically achieved by heating with a dehydrating agent such as acetic anhydride. This intramolecular condensation is a key ring-forming step.
-
Aminolysis: The benzoxazinone is a reactive intermediate that readily undergoes aminolysis upon treatment with ammonia to yield the desired 2-ethyl-4(3H)-quinazolinone.
Experimental Protocol: Synthesis of 2-Ethyl-4(3H)-quinazolinone
-
Acylation of Anthranilic Acid:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, slowly add propionyl chloride (1.1 equivalents).
-
If not using pyridine as the solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude N-propionylanthranilamide, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethanol/water).
-
-
Cyclization and Aminolysis:
-
Reflux the crude N-propionylanthranilamide with an excess of acetic anhydride for 2-3 hours to form the 2-ethyl-4H-3,1-benzoxazin-4-one intermediate.
-
After cooling, carefully evaporate the excess acetic anhydride under reduced pressure.
-
To the resulting residue, add a solution of aqueous ammonia and stir at room temperature. The benzoxazinone will undergo aminolysis to form 2-ethyl-4(3H)-quinazolinone.
-
The solid product can be collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or a similar solvent will yield pure 2-ethyl-4(3H)-quinazolinone.
-
Step 2: Chlorination of 2-Ethyl-4(3H)-quinazolinone
The conversion of the 4-hydroxy (or 4-oxo) group of the quinazolinone to a chloro group is a critical transformation that activates the C4 position for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydration/chlorination reaction.
Causality Behind Experimental Choices:
-
Reagent Selection: POCl₃ is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[6] The use of an excess of POCl₃ often serves as both the reagent and the solvent.
-
Reaction Conditions: The reaction is typically carried out at reflux to ensure complete conversion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.
-
Work-up Procedure: Quenching the reaction mixture with ice-water is a highly exothermic process and must be done with extreme caution. The acidic mixture is then neutralized with a base (e.g., ammonia or sodium bicarbonate) to precipitate the product. The choice of a weak base for neutralization is critical to prevent hydrolysis of the product back to the starting quinazolinone.[7]
Experimental Protocol: Synthesis of this compound
-
Chlorination Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-ethyl-4(3H)-quinazolinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or hexane, to afford the pure product.
-
II. Comprehensive Characterization of this compound
A rigorous characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following techniques are routinely employed for this purpose.
A. Physical Properties
A summary of the expected physical properties of this compound is presented in the table below.
| Property | Expected Value |
| Molecular Formula | C₁₀H₉ClN₂ |
| Molecular Weight | 192.65 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not widely reported, but expected to be a sharp range for a pure sample. |
B. Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is based on the analysis of analogous compounds and fundamental spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: TMS at 0 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.0 | dd | 1H | Aromatic H (H-5) |
| ~7.9 - 7.7 | m | 2H | Aromatic H (H-7, H-8) |
| ~7.6 - 7.4 | m | 1H | Aromatic H (H-6) |
| ~3.1 - 2.9 | q | 2H | -CH₂-CH₃ |
| ~1.5 - 1.3 | t | 3H | -CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 |
| ~161 | C-4 |
| ~152 | C-8a |
| ~134 | Aromatic CH |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~122 | C-4a |
| ~32 | -CH₂-CH₃ |
| ~12 | -CH₂-CH₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.
| m/z | Interpretation |
| 192/194 | [M]⁺, Molecular ion (³⁵Cl / ³⁷Cl) |
| 177 | [M - CH₃]⁺, Loss of a methyl radical |
| 163 | [M - C₂H₅]⁺, Loss of an ethyl radical |
| 157 | [M - Cl]⁺, Loss of a chlorine radical |
| 129 | Further fragmentation of the quinazoline ring |
FTIR Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3100 | C-H stretching (aromatic) |
| ~2850-2960 | C-H stretching (aliphatic -CH₂- and -CH₃) |
| ~1610, 1570, 1480 | C=C and C=N stretching (quinazoline ring) |
| ~1000-1100 | C-Cl stretching |
| ~750-850 | C-H bending (aromatic, out-of-plane) |
III. Conclusion and Future Perspectives
This guide has detailed a robust and reliable two-step synthetic pathway for this compound, a key building block in medicinal chemistry. The synthesis, proceeding through the formation of 2-ethyl-4(3H)-quinazolinone followed by chlorination with phosphorus oxychloride, is a well-established and scalable process. The comprehensive characterization protocol outlined, employing a suite of spectroscopic and physical methods, ensures the unambiguous identification and purity assessment of the final product.
The strategic importance of this compound lies in its utility as a precursor to a diverse range of 4-substituted quinazoline derivatives. The reactivity of the C4-chloro group towards various nucleophiles allows for the facile introduction of different pharmacophores, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. As the quest for new and more effective drugs continues, a solid understanding of the synthesis and properties of such fundamental intermediates will remain indispensable for the drug discovery and development community.
IV. References
-
H. S. A. El-Zahabi, H. A. R. Hussein, and A. A. El-Waeed. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Online]. Available: --INVALID-LINK--
-
M. A. El-Hashash, S. A. Rizk, and F. A. El-Bassiouny. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Online]. Available: --INVALID-LINK--
-
A. A. Al-Trawneh, and S. A. A. Al-Trawneh. (2024). Novel quinazoline derivatives: key pharmacological activities. [Online]. Available: --INVALID-LINK--
-
M. A. El-Hashash, S. A. Rizk, and F. A. El-Bassiouny. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. [Online]. Available: --INVALID-LINK--
-
M. Asif. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Online]. Available: --INVALID-LINK--
-
Guidechem. (n.d.). This compound 38154-40-4 wiki. [Online]. Available: --INVALID-LINK--
-
A. R. Katritzky, et al. (2011). POCl3 chlorination of 4-quinazolones. [Online]. Available: --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR spectrum. [Online]. Available: --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-2-phenylquinazoline. [Online]. Available: --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloro-2-methylquinoline. [Online]. Available: --INVALID-LINK--
-
ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? [Online]. Available: --INVALID-LINK--
References
- 1. 4-CHLORO-2-PHENYLQUINAZOLINE(6484-25-9) 1H NMR [m.chemicalbook.com]
- 2. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-2-ethylquinazoline: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-ethylquinazoline, a key heterocyclic intermediate in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, structural features, and established synthetic pathways. The document emphasizes the compound's reactivity, particularly the strategic importance of the 4-chloro substituent, which renders it a versatile scaffold for nucleophilic substitution reactions. Detailed protocols, mechanistic insights, and a review of its applications in the development of biologically active agents, such as kinase inhibitors, are presented for researchers, chemists, and professionals in drug discovery and development.
Introduction: The Quinazoline Scaffold and the Role of this compound
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
Within this important class of compounds, this compound (CAS No. 38154-40-4) serves as a pivotal building block. Its utility stems from the presence of a chlorine atom at the 4-position of the quinazoline nucleus. This chlorine atom is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of large chemical libraries for drug discovery programs. The 2-ethyl group provides specific steric and electronic properties that can be crucial for modulating the biological activity and pharmacokinetic profile of its derivatives.
This guide will explore the essential technical aspects of this compound, providing the foundational knowledge required for its effective use in a research and development setting.
Chemical Structure and Physicochemical Properties
The structural and physical properties of a compound are fundamental to understanding its reactivity, handling, and application.
Molecular Structure
This compound consists of a fused quinazoline core with an ethyl group at position 2 and a chlorine atom at position 4.
Caption: Chemical structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.
| Property | Value | Reference(s) |
| CAS Number | 38154-40-4 | [6] |
| Molecular Formula | C₁₀H₉ClN₂ | [6] |
| Molecular Weight | 192.64 g/mol | [6] |
| Canonical SMILES | CCC1=NC(Cl)=C2C=CC=CC2=N1 | [6] |
| InChIKey | RDUNVFMFQKNWBM-UHFFFAOYSA-N | [6] |
| Appearance | Solid (typical for related compounds) | |
| pKa (Predicted) | 1.24 ± 0.30 | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process starting from anthranilic acid. The key intermediate is 2-ethyl-4(3H)-quinazolinone, which is subsequently chlorinated.
Caption: General synthetic workflow for this compound.
Causality in Experimental Choices
The transformation of the 4-oxo group of the quinazolinone precursor into the 4-chloro group is the critical step. This is not a simple substitution; it involves converting a stable amide-like carbonyl into a reactive chloro group.
-
Choice of Chlorinating Agent: Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are employed because they are powerful dehydrating and chlorinating agents.[7][8] The oxygen atom of the carbonyl group acts as a nucleophile, attacking the phosphorus or sulfur center. This converts the hydroxyl group of the tautomeric 4-hydroxyquinazoline form into a good leaving group, facilitating the subsequent nucleophilic attack by the chloride ion.
-
Use of a Catalyst: In some procedures, a catalytic amount of N,N-dimethylformamide (DMF) is added when using SOCl₂.[9] DMF reacts with SOCl₂ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent activating agent for the carbonyl group than SOCl₂ alone, thereby accelerating the reaction.
Experimental Protocol: Chlorination of 2-Ethyl-4(3H)-quinazolinone
This protocol describes the conversion of the quinazolinone precursor to the final product. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Ethyl-4(3H)-quinazolinone (1 equiv.)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv.) or Thionyl Chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic, if using SOCl₂)
-
Dichloromethane (DCM) or Chloroform (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-ethyl-4(3H)-quinazolinone. Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) via a dropping funnel. The reaction is exothermic.
-
Heating: Once the addition is complete, heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure. This step is critical and must be done with caution in a fume hood, as POCl₃ is corrosive and reacts violently with water.
-
Work-up: Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. The product will often precipitate as a solid. Alternatively, the acidic mixture can be slowly neutralized with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Reactivity and Mechanistic Insights
The synthetic value of this compound is defined by the reactivity of its C4 position. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the attached carbon atoms electrophilic and thus susceptible to nucleophilic attack. DFT calculations and experimental evidence show that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[4]
This regioselectivity allows for precise chemical modifications via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
Caption: Key SNAr reaction pathway for this compound.
This reaction is highly versatile and accommodates a wide range of nucleophiles, including:
-
Amines (Primary and Secondary): Reaction with anilines or aliphatic amines is the most common application, leading to the formation of 4-aminoquinazoline derivatives.[5][10]
-
Alcohols/Phenols: Forms 4-alkoxy/aryloxy quinazolines.
-
Thiols: Forms 4-thioether quinazolines.
Applications in Research and Drug Development
The ability to easily modify the 4-position makes this compound a cornerstone intermediate for synthesizing compounds with significant therapeutic potential.
Kinase Inhibitors for Oncology
The most prominent application is in the development of kinase inhibitors. Many potent and selective inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), feature a 4-anilinoquinazoline scaffold.[1][10] The quinazoline core acts as an ATP-mimetic, binding to the hinge region of the kinase's ATP-binding pocket. The substituent introduced at the C4 position extends into the solvent-exposed region, allowing for modulation of potency and selectivity.
While blockbuster drugs like Gefitinib and Erlotinib have different substituents at C2, the underlying synthetic strategy of reacting a 4-chloroquinazoline with an appropriate aniline remains a foundational approach in the field.[10] The 2-ethyl group in this compound can provide a specific structural element to probe these interactions.
Other Therapeutic Areas
Beyond oncology, quinazoline derivatives synthesized from this intermediate have been investigated for a range of biological activities:
-
Antimicrobial Agents: Modifications of the quinazoline core have yielded compounds with activity against various bacterial and fungal strains.[1][2]
-
Anti-inflammatory Agents: Certain derivatives have shown potential in modulating inflammatory pathways.[3]
-
CNS Activity: The scaffold has been explored for developing anticonvulsant and antipsychotic agents.[3]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols are mandatory when handling this compound.
-
Hazard Identification: Based on data for analogous compounds, this compound should be considered a hazardous substance. It is likely to cause skin irritation, serious eye damage, and respiratory tract irritation.[11][12]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[11][13] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][14] Due to its reactivity with nucleophiles, including water, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to ensure long-term stability.[14] Recommended storage temperature is between 2-8°C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its defining feature is the reactive 4-chloro group, which enables straightforward functionalization via nucleophilic aromatic substitution. This reactivity, combined with the biological relevance of the quinazoline scaffold, has established it as a critical building block in drug discovery, particularly in the pursuit of novel kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any researcher aiming to leverage this powerful molecule in their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [wap.guidechem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chemicalbook.com [chemicalbook.com]
Introduction: The Quinazoline Scaffold and the Imperative for Precise Characterization
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethylquinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer and antimalarial properties.[1] this compound is a key intermediate in the synthesis of more complex, pharmacologically active molecules.[2][3] Its reactivity, particularly at the C4 position, allows for diverse functionalization, making it a valuable building block for creating libraries of potential drug candidates.
Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of this compound are paramount. Inconsistencies in the starting material can lead to failed syntheses, impure final compounds, and misleading biological data. This guide provides a comprehensive analysis of this compound using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a detailed interpretation of the resulting data, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecule's architecture is the first step in interpreting its spectroscopic data. Below is the chemical structure of this compound with atom numbering for NMR assignment correlation.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4][5] A combined ¹H and ¹³C NMR analysis provides a definitive structural fingerprint.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of deuterated solvents is critical to avoid large solvent signals that would overwhelm the analyte signals.[5]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.[6] Standard pulse programs are typically sufficient for complete characterization.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, we anticipate signals corresponding to the ethyl group and the four protons on the fused benzene ring.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration | Assignment | Rationale |
| ~8.2 - 7.6 | m | - | 4H | Ar-H (H5, H6, H7, H8) | The aromatic protons on the quinazoline ring system typically appear in this downfield region due to the deshielding effect of the aromatic currents. Their exact shifts and multiplicities will depend on complex coupling patterns.[7][8] |
| ~3.10 | q | ~7.5 | 2H | -CH₂- (H9) | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The proximity to the electron-withdrawing quinazoline ring shifts the signal downfield. |
| ~1.45 | t | ~7.5 | 3H | -CH₃ (H10) | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected.
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| ~165 | C2 | Carbons double-bonded to nitrogen in a heterocyclic ring are significantly deshielded and appear far downfield.[6] |
| ~161 | C4 | The carbon atom bonded to both a nitrogen and a chlorine atom is highly deshielded. |
| ~152 | C8a | Quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
| ~134 | C7 | Aromatic CH carbon. |
| ~129 | C5 | Aromatic CH carbon. |
| ~128 | C6 | Aromatic CH carbon. |
| ~123 | C4a | Quaternary carbon at the ring junction, adjacent to the chloro-substituted carbon. |
| ~32 | C9 (-CH₂-) | Aliphatic carbon adjacent to the aromatic ring system. |
| ~13 | C10 (-CH₃) | Terminal aliphatic methyl carbon. |
NMR Workflow for Structural Elucidation
The process of analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.
Caption: A logical workflow for NMR-based structure elucidation.[9]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Experimental Protocol: KBr Disk Method
For solid samples like this compound, the potassium bromide (KBr) disk method is a standard and reliable technique.[11][12]
-
Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dry to avoid interfering O-H bands from moisture.[10]
-
Grinding: Grind a small amount of the sample (~1-2 mg) with approximately 200-300 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pressing: Transfer the powder to a die and press it under high pressure (several tons) using a hydraulic press. A vacuum is often applied to remove trapped air.[12]
-
Analysis: The process forms a transparent or translucent pellet, which is then placed in the spectrometer's sample holder for analysis.
IR Spectral Interpretation (Predicted)
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-, -CH₃) |
| ~1615 | Strong | C=N Stretch | Quinazoline Ring |
| ~1570, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Aliphatic C-H (-CH₂-, -CH₃) |
| ~850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Benzene Ring |
| ~800 - 600 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
Experimental Protocol: Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique commonly used for small, volatile molecules. It generates a molecular ion and a series of characteristic fragment ions, which serve as a molecular fingerprint.[14][15]
-
Sample Introduction: The sample is introduced into the instrument, where it is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[14]
-
Fragmentation: The high energy of the process causes the molecular ion to fragment into smaller, charged ions.
-
Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio to generate the mass spectrum.
MS Spectral Interpretation (Predicted)
The mass spectrum of this compound (C₁₀H₉ClN₂) will have several key features.
-
Molecular Ion (M⁺•): The molecular weight is 192.64 g/mol . The spectrum will show a molecular ion peak at m/z 192. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 194 with an intensity of approximately one-third that of the m/z 192 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
| m/z (Predicted) | Relative Intensity (Predicted) | Proposed Fragment |
| 194 | ~33% of M⁺• | [M+2]⁺• Isotopic peak due to ³⁷Cl |
| 192 | High | [M]⁺• Molecular Ion |
| 177 | Moderate | [M - CH₃]⁺ Loss of a methyl radical |
| 163 | High | [M - C₂H₅]⁺ Loss of an ethyl radical |
| 157 | Moderate | [M - Cl]⁺ Loss of a chlorine radical |
A Unified Approach to Structural Verification
No single spectroscopic technique provides all the necessary information for unambiguous structure determination. True confidence is achieved by synthesizing the data from multiple, complementary methods.
Caption: Complementary data from NMR, IR, and MS for structural confirmation.
The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence of the ethyl group and the correct number and type of aromatic protons and carbons. IR spectroscopy corroborates this by identifying the key functional groups, including the aromatic system, C=N bonds, and the C-Cl bond. Finally, mass spectrometry provides the definitive molecular weight and formula, with the characteristic M⁺•/M+2 isotopic pattern confirming the presence of a single chlorine atom. Together, these techniques provide a self-validating system, leading to the unequivocal identification of this compound.
References
- 1. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. azolifesciences.com [azolifesciences.com]
- 6. rsc.org [rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. azom.com [azom.com]
- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 12. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-ethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-2-ethylquinazoline, focusing on its solubility and stability. In drug discovery and development, a thorough understanding of these parameters is paramount for formulation design, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document is structured to not only present available data but also to provide the scientific rationale behind experimental designs for characterizing this molecule.
Introduction to this compound: A Privileged Scaffold in Medicinal Chemistry
Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them "privileged structures" in medicinal chemistry. The 4-chloro-2-substituted quinazoline core, in particular, serves as a versatile synthetic intermediate for the development of targeted therapies, including kinase inhibitors for oncology. This compound (Figure 1) is one such intermediate, whose ethyl group at the 2-position can influence its lipophilicity and metabolic profile.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
A foundational understanding of its solubility and stability is the first step in unlocking its therapeutic potential. While specific experimental data for this exact molecule is not extensively published, this guide will leverage data from closely related analogs and first principles to provide a robust framework for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂ | - |
| Molecular Weight | 192.64 g/mol | [1] |
| CAS Number | 38154-40-4 | [1] |
| Appearance | Not Available (likely a solid at room temperature) | - |
| pKa (predicted) | 1.24 ± 0.30 | [1] |
| Storage Temperature | 2-8°C | [1] |
The predicted pKa suggests that this compound is a weak base, with protonation likely occurring on one of the quinazoline nitrogen atoms. This has significant implications for its solubility in aqueous media of varying pH.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a weakly basic compound like this compound, solubility is expected to be pH-dependent, increasing in acidic conditions due to the formation of a more soluble salt form.
Predicted Solubility Behavior
Based on its structure—a largely aromatic, heterocyclic system with a chloro and an ethyl substituent—this compound is predicted to have low intrinsic aqueous solubility. The ethyl group, being a small alkyl chain, will contribute to its lipophilicity.
In organic solvents, its solubility is expected to be higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in chlorinated solvents like dichloromethane (DCM). It is also likely to exhibit moderate solubility in lower alcohols such as methanol and ethanol.
Experimental Determination of Solubility: A Practical Workflow
The Shake-Flask method is the gold standard for determining thermodynamic solubility.[2][3][4] The following protocol outlines a robust procedure for characterizing the solubility of this compound in various solvent systems.
Workflow for the experimental determination of solubility.
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a syringe filter (e.g., 0.22 µm) is recommended.[2]
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Data Analysis:
-
Calculate the solubility by back-calculating from the dilution factor.
-
Repeat the experiment in triplicate to ensure reproducibility.
-
Anticipated Solubility Data
While experimental data is pending, Table 2 provides a template with predicted solubility classifications for this compound in a range of pharmaceutically relevant solvents.
Table 2: Predicted and Experimental Solubility of this compound
| Solvent System | Predicted Solubility | Experimental Value (mg/mL) |
| Aqueous | ||
| 0.1 N HCl (pH ~1) | Moderately Soluble | To be determined |
| pH 4.5 Acetate Buffer | Sparingly Soluble | To be determined |
| pH 7.4 Phosphate Buffer | Poorly Soluble | To be determined |
| Organic | ||
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | To be determined |
| Ethanol | Soluble | To be determined |
| Acetonitrile | Sparingly Soluble | To be determined |
| Dichloromethane | Soluble | To be determined |
Stability Profile and Degradation Pathways
Assessing the stability of a potential drug candidate is a mandatory step in drug development, as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7] Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.
Predicted Stability and Degradation Pathways
The 4-chloro substituent on the quinazoline ring is an electrophilic center, making it susceptible to nucleophilic aromatic substitution. This is the most probable site of degradation, particularly through hydrolysis.
Predicted degradation pathways for this compound under forced degradation conditions.
-
Hydrolytic Degradation: In aqueous solutions, particularly under acidic or basic conditions, the chlorine atom at the 4-position is expected to be displaced by a hydroxyl group, yielding 2-ethylquinazolin-4(3H)-one. The rate of this hydrolysis is likely to be pH-dependent.
-
Oxidative Degradation: The quinazoline ring system may be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives, although this is generally a less common pathway for this scaffold compared to hydrolysis of the 4-chloro substituent.
-
Photolytic Degradation: Aromatic and heterocyclic compounds can undergo degradation upon exposure to light. For quinazolines, this can involve complex rearrangements or cleavage of the ring system.[6]
-
Thermal Degradation: this compound is expected to be relatively stable to heat in the solid state under dry conditions. At elevated temperatures, decomposition would likely occur.
Experimental Design for Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guideline Q1A(R2) to identify degradation products and to develop a stability-indicating analytical method.[5][6][7]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[8]
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) in a controlled oven.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter).[8]
-
-
Sample Analysis:
-
At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition. The target degradation is typically 5-20%.[6]
-
Characterize the major degradation products using techniques such as mass spectrometry (MS) to confirm the proposed degradation pathways.
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific experimental data for this molecule remains limited in the public domain, the principles and protocols outlined here, based on the behavior of closely related quinazoline derivatives and established scientific guidelines, offer a robust starting point for its characterization.
The high reactivity of the 4-chloro substituent towards nucleophilic substitution is a key feature of this molecular scaffold, suggesting that hydrolysis to 2-ethylquinazolin-4(3H)-one is a primary degradation pathway to consider during formulation and storage. Experimental verification of the solubility and stability profiles using the detailed workflows in this guide is a critical next step for any research program involving this compound. Such data will be invaluable for its progression as a key intermediate in the development of novel therapeutics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
An In-Depth Technical Guide to Predicting the Mechanism of Action for 4-Chloro-2-ethylquinazoline
Preamble: The Quinazoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinazoline scaffold is a prominent member of this class, forming the core of numerous therapeutics with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Compounds like Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, underscore the therapeutic potential of this heterocyclic system.[3]
This guide focuses on a specific, less-characterized derivative: 4-Chloro-2-ethylquinazoline. Given the absence of extensive biological data for this particular molecule, this document serves as a comprehensive roadmap for predicting and subsequently validating its mechanism of action (MoA). We will employ a logical, multi-pillar strategy, beginning with computational predictions grounded in structural analogy and transitioning to a robust framework for experimental validation. This process is designed not merely to identify a potential MoA but to build a self-validating cascade of evidence suitable for rigorous drug development programs.
Part 1: In Silico Prediction of Biological Targets and Pathways
The initial phase of MoA elucidation for a novel compound begins with computational, or in silico, analysis. This approach leverages existing biochemical data and algorithmic models to generate high-probability hypotheses, thereby focusing subsequent, resource-intensive experimental work on the most promising avenues.[4]
Structure-Activity Relationship (SAR) and Pharmacophore Analysis
The structure of this compound provides critical clues to its potential biological interactions. We can dissect the molecule into its key pharmacophoric features:
-
The Quinazoline Core: This bicyclic aromatic system is the foundational scaffold. Its rigid structure and nitrogen atoms are key for forming interactions (e.g., hydrogen bonds, pi-stacking) within protein binding pockets.
-
The 4-Chloro Substituent: The chlorine atom at position 4 is a crucial feature. In synthetic chemistry, the 4-chloro position on a quinazoline is a highly reactive site, often serving as a key intermediate for nucleophilic aromatic substitution (SNAr) reactions.[5] Many potent 4-anilinoquinazoline-based kinase inhibitors are synthesized from a 4-chloroquinazoline precursor.[3] This suggests that this compound itself may not be the final active form but could act as a covalent inhibitor or that its primary value is as a synthetic intermediate. However, the electronegative chlorine could also participate directly in binding interactions.
-
The 2-Ethyl Group: Substitutions at the 2-position of the quinazoline ring are known to modulate biological activity.[6] The small, lipophilic ethyl group can influence the compound's solubility, cell permeability, and steric fit within a target's binding site.
Based on this SAR analysis, we can hypothesize that this compound may interact with targets similar to other quinazoline derivatives. The most prominent class of such targets are protein kinases , particularly those from the tyrosine kinase family like EGFR and VEGFR, given the established role of the 4-substituted quinazoline scaffold.[3][7] Other potential mechanisms reported for quinazolines include inhibition of DNA repair enzymes and tubulin polymerization.[8]
Computational Target Prediction Workflow
To move beyond structural analogy, we can employ computational algorithms that predict drug-target interactions.[9][10] These methods fall into two main categories:
-
Ligand-Based Approaches: These methods compare the new molecule to a large database of compounds with known biological activities. Similarity in structure or physicochemical properties suggests a potential shared target.[10]
-
Structure-Based Approaches (Docking): If the 3D structure of a potential protein target is known, molecular docking simulations can predict whether the compound can physically bind to the protein and estimate the strength of that interaction.[11]
A typical workflow for target prediction is outlined below.
References
- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 2. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Potential Biological Targets of 4-Chloro-2-ethylquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This guide focuses on 4-Chloro-2-ethylquinazoline, a specific derivative, and delineates a strategic approach to identifying its potential biological targets. While direct studies on this exact molecule are limited, a comprehensive analysis of structurally related quinazoline derivatives provides a strong foundation for hypothesizing its mechanism of action. This document synthesizes existing knowledge, proposes primary and secondary target classes, and provides detailed, field-proven experimental workflows for target validation. The primary hypothesis is that this compound functions as a kinase inhibitor, with additional potential for anti-inflammatory and antimicrobial activities.
Introduction: The Quinazoline Scaffold as a Pharmacological Powerhouse
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile framework found in numerous bioactive compounds.[1] Its planarity and synthetic tractability have allowed for the creation of vast libraries of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5][6]
Notably, several FDA-approved drugs feature the quinazoline core, underscoring its therapeutic significance.[7] For instance, gefitinib, erlotinib, and afatinib are potent anticancer agents that function by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[8][9] The success of these drugs provides a compelling rationale for investigating novel quinazoline derivatives like this compound as potential therapeutic agents.
The structure of this compound, with an ethyl group at the 2-position and a chlorine atom at the 4-position, is of particular interest. The 4-chloro substituent is a key reactive handle, often utilized in the synthesis of 4-anilinoquinazolines, a class of compounds extensively studied as receptor tyrosine kinase (RTK) inhibitors.[10][11] This suggests that this compound could serve as both a bioactive molecule in its own right and a crucial intermediate for more complex drug candidates.
Primary Hypothesis: Kinase Inhibition
The most prominent and well-documented activity of quinazoline derivatives is the inhibition of protein kinases.[8][12] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism for many quinazoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[8]
Proposed Primary Targets: Receptor Tyrosine Kinases (RTKs)
Based on extensive precedent, the most probable targets for this compound are members of the RTK family.
-
Epidermal Growth Factor Receptor (EGFR): A key driver of proliferation in many cancers. Numerous quinazoline derivatives are potent EGFR inhibitors.[9]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Dual EGFR/VEGFR inhibitors are a significant area of research.[13]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Involved in cell growth and division, and implicated in various cancers.[10]
The rationale for prioritizing these targets is the structural similarity of the quinazoline core to the adenine region of ATP, allowing it to function as a competitive inhibitor.
Experimental Validation Workflow: Kinase Inhibition
A multi-step approach is required to conclusively identify and characterize kinase inhibition.
Caption: A streamlined workflow for identifying and validating kinase targets.
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) against a specific kinase, such as EGFR.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase buffer (specific composition depends on the kinase, but typically includes Tris-HCl, MgCl2, and a reducing agent like DTT).
-
Prepare a 2X solution of the specific kinase (e.g., recombinant human EGFR) in kinase buffer.
-
Prepare a 2X solution of the substrate peptide and ATP in kinase buffer.
-
-
Assay Plate Setup:
-
Create a serial dilution of the compound in DMSO, then dilute into the kinase buffer to create 4X final concentrations.
-
Add 5 µL of the 4X compound dilutions to a 384-well assay plate. Include "no compound" (DMSO only) for positive control and "no enzyme" for negative control wells.
-
Add 5 µL of the 2X kinase solution to all wells except the negative controls.
-
Add 10 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. Final volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of a detection reagent (e.g., ADP-Glo™ reagent, which quantifies ADP production).
-
Incubate for another 40 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness Check: The inclusion of positive and negative controls is critical. The Z'-factor for the assay should be calculated to ensure it is robust and suitable for screening. A Z' > 0.5 is considered excellent.
Secondary Hypotheses: Anti-Inflammatory and Antimicrobial Targets
While kinase inhibition is the primary hypothesis, the broad bioactivity of the quinazoline scaffold suggests other potential mechanisms of action.
Anti-Inflammatory Activity
Many quinazoline derivatives have demonstrated anti-inflammatory properties.[4][5] Potential targets in this area include enzymes involved in the inflammatory cascade, such as:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Key enzymes in the synthesis of prostaglandins.
-
Phosphoinositide 3-kinases (PI3Ks): While kinases, they are often distinctly categorized in inflammatory pathways.[14]
Antimicrobial Activity
The quinazoline core is present in compounds with antibacterial and antifungal activity.[2][15] The mechanism is often related to the inhibition of essential bacterial or fungal enzymes. For instance, structure-activity relationship studies have shown that substitutions at positions 2 and 3 are crucial for antimicrobial effects.[2]
Proposed Experimental Workflow for Secondary Target Validation
A tiered screening approach is efficient for exploring these secondary hypotheses.
Caption: A tiered screening approach for secondary target identification.
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Preparation:
-
Prepare a 2X concentrated culture of the test microbe (e.g., E. coli) in appropriate broth (e.g., Mueller-Hinton Broth).
-
Prepare a serial two-fold dilution of this compound in the same broth in a 96-well plate. Concentrations should range from, for example, 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation:
-
Add an equal volume of the 2X microbial culture to each well of the compound dilution plate. The final volume in each well is typically 100-200 µL.
-
Include a positive control well (microbes, no compound) and a negative control well (broth only, no microbes).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the microbe (e.g., 37°C for E. coli) for 18-24 hours.
-
-
Analysis:
-
Visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Summary and Future Directions
This guide posits that This compound holds significant potential as a bioactive molecule, with a primary hypothesized mechanism of action as a protein kinase inhibitor . The structural features of the molecule, particularly the privileged quinazoline core and the reactive 4-chloro position, strongly support this hypothesis.
The provided experimental workflows offer a robust, logical, and self-validating path to confirming these potential biological targets. Initial broad screening followed by specific, dose-response enzymatic and cell-based assays will provide the necessary data to confirm or refute the primary hypothesis. Furthermore, the tiered screening approach for secondary targets provides an efficient method to explore the compound's full pharmacological potential.
Successful validation of a kinase target would position this compound as a valuable lead compound for the development of novel therapeutics, particularly in the oncology space.
References
- 1. ijirt.org [ijirt.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Screening of 4-Chloro-2-ethylquinazoline Derivatives: A Technical Guide to Modern Drug Discovery
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Notably, quinazoline derivatives have been successfully developed as potent anticancer agents, primarily by targeting protein kinases.[3][4] This guide provides an in-depth technical walkthrough of an in silico screening workflow designed to identify and characterize novel 4-Chloro-2-ethylquinazoline derivatives as potential therapeutic agents. We will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology, to illustrate the principles and methodologies of computational drug design.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new chemical entities.
Introduction: The Rationale for In Silico Screening
The journey of a drug from concept to clinic is notoriously long and expensive. Traditional high-throughput screening (HTS) of massive compound libraries, while effective, is a resource-intensive endeavor. In silico screening, or virtual screening, has emerged as a powerful and cost-effective alternative, allowing for the rapid assessment of large virtual libraries of compounds against a biological target of interest.[6][7] This computational approach enables the prioritization of a smaller, more manageable set of candidates for synthesis and subsequent in vitro and in vivo evaluation.[6]
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is particularly amenable to this approach.[1] Its derivatives have a proven track record as kinase inhibitors, with several FDA-approved drugs like Gefitinib and Erlotinib targeting EGFR.[5][8] These agents typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor.[3] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[2][9] By starting with a core structure like this compound, we can systematically explore chemical space through virtual derivatization and assess the potential of these new analogs to bind to our target.
This guide will detail a comprehensive in silico workflow, from target preparation and ligand library generation to molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
The Biological Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][5] This makes EGFR a prime target for anticancer drug development. The kinase domain of EGFR contains an ATP-binding pocket, which is the target for many small-molecule inhibitors. By blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling pathways.
For our in silico study, we will utilize the crystal structure of the EGFR kinase domain. A suitable structure can be obtained from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1M17 , which represents the EGFR kinase domain in complex with an inhibitor.
The In Silico Screening Workflow
Our virtual screening campaign is designed as a multi-step funnel, progressively filtering a large virtual library of this compound derivatives to identify a small subset of high-potential candidates.
Caption: A high-level overview of the in silico screening workflow.
Phase 1: Preparation
3.1.1. Target Protein Preparation
The initial step involves preparing the EGFR crystal structure for docking. This is a critical process to ensure the accuracy of the subsequent calculations.
Protocol: Receptor Preparation using Schrödinger Maestro
-
Import Structure: Download and import the PDB structure (e.g., 1M17) into the workspace.
-
Preprocessing: Use the "Protein Preparation Wizard" to:
-
Assign bond orders and add hydrogens.
-
Create zero-order bonds to metals and disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states at a physiological pH (e.g., 7.4) using Epik.
-
Optimize the hydrogen-bond network.
-
-
Minimization: Perform a restrained energy minimization of the protein to relieve any steric clashes.
-
Receptor Grid Generation:
-
Define the binding site based on the co-crystallized ligand. This creates a grid within which the ligand poses will be calculated.
-
The size of the grid box should be sufficient to accommodate the potential binding modes of the designed ligands.
-
3.1.2. Ligand Library Design and Preparation
Starting with the this compound core, a virtual library of derivatives will be generated. This can be achieved by adding various substituents at key positions, typically the 4-position, which is known to be crucial for activity in many quinazoline-based inhibitors.[9]
Protocol: Ligand Preparation
-
Core Structure: Draw the this compound scaffold in a 2D sketcher.
-
Virtual Derivatization: At the 4-position, add a diverse set of functional groups and linkers. This can be done manually or using combinatorial library generation tools. The goal is to explore a wide range of chemical properties (e.g., size, polarity, hydrogen bonding potential).
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D.
-
Ionization and Tautomeric States: Generate possible ionization states and tautomers at a target pH of 7.4 ± 1.0 using a tool like LigPrep. This step is crucial as the correct protonation state is essential for accurate docking.
-
Energy Minimization: Perform a conformational search and energy minimization for each ligand.
Phase 2: Screening
3.2.1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor).[7][10] The goal is to find the binding mode with the lowest free energy of binding.
Protocol: Virtual Screening using Glide
-
Input: Use the prepared receptor grid and the prepared ligand library as inputs.
-
Docking Precision: Select a docking precision level. Standard Precision (SP) is often used for large libraries, while Extra Precision (XP) can be used for smaller, more focused sets or for re-docking top hits.
-
Execution: Run the virtual screening job. Glide will systematically dock each ligand into the receptor's active site and score the resulting poses.
-
Output: The output will be a set of docked poses for each ligand, along with their corresponding docking scores (e.g., GlideScore). A more negative score indicates a more favorable binding interaction.
Phase 3: Validation and Filtering
3.3.1. Hit Selection and Prioritization
The raw docking scores provide a primary filter for ranking the compounds. However, a visual inspection of the binding modes of the top-scoring compounds is essential.
Causality Behind Experimental Choices:
-
Docking Score: While not a perfect predictor of binding affinity, the docking score is a valuable metric for ranking compounds.
-
Binding Interactions: The key to potent and specific inhibition lies in the interactions between the ligand and the receptor. Look for:
-
Hydrogen Bonds: Interactions with key residues in the hinge region of the kinase (e.g., Met793 in EGFR) are often critical for quinazoline inhibitors.
-
Hydrophobic Interactions: Favorable contacts within the hydrophobic pockets of the active site.
-
Pi-Pi Stacking: Interactions with aromatic residues.
-
-
Comparison to Known Inhibitors: Compare the binding mode of your top hits to that of known EGFR inhibitors (like the one co-crystallized in 1M17) to see if they occupy the same key interaction points.
3.3.2. ADMET Prediction
A compound with excellent binding affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction helps to flag potential liabilities early in the discovery process.[11]
Protocol: ADMET Prediction using QikProp
-
Input: Use the top-ranked hits from the docking screen as input.
-
Property Calculation: QikProp calculates a range of physically significant descriptors and pharmaceutically relevant properties, such as:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[11]
-
Aqueous Solubility (logS): Predicts the solubility of the compound in water.
-
Blood-Brain Barrier Permeability (logBB): Predicts the ability of the compound to cross the blood-brain barrier.
-
Human Oral Absorption: Predicts the percentage of the compound that will be absorbed through the gut.
-
Predicted IC50 for hERG K+ channel blockage: A critical indicator of potential cardiotoxicity.
-
Data Presentation and Interpretation
The results of the in silico screening should be summarized in a clear and concise manner to facilitate decision-making.
Table 1: Hypothetical Docking and ADMET Results for Top 5 Hits
| Compound ID | GlideScore (kcal/mol) | Key Interactions with EGFR | Lipinski Violations | Predicted Oral Absorption (%) | Predicted hERG IC50 (log) |
| Lead-01 | -10.5 | H-bond with Met793, Pi-Pi with Phe723 | 0 | 95 | < -5 |
| Lead-02 | -10.2 | H-bond with Met793, Hydrophobic contacts | 0 | 92 | < -5 |
| Lead-03 | -9.8 | H-bond with Thr790 | 0 | 88 | -4.5 |
| Lead-04 | -9.5 | Hydrophobic contacts only | 1 | 75 | < -5 |
| Lead-05 | -9.3 | H-bond with Met793 | 0 | 85 | -4.8 |
Interpretation:
-
Lead-01 and Lead-02 appear to be the most promising candidates. They have the best docking scores, form the critical hydrogen bond with the hinge residue Met793, have no predicted drug-likeness issues, and show good predicted oral absorption and a low risk of cardiotoxicity.
-
Lead-03 has a good score but interacts with a different residue, which may be of interest for exploring alternative binding modes. However, its predicted hERG activity is borderline.
-
Lead-04 has a weaker score, lacks the key hydrogen bond, and violates one of Lipinski's rules, making it a lower priority.
-
Lead-05 is a solid candidate but with a slightly lower score than the top leads.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the screening of this compound derivatives as potential EGFR inhibitors. By integrating ligand design, molecular docking, and ADMET prediction, we can efficiently navigate a large chemical space to identify a small number of high-priority candidates for further investigation.
The final lead candidates identified through this process (e.g., Lead-01 and Lead-02 ) are not guaranteed to be successful drugs, but they represent a highly enriched set of compounds with a greater probability of success in subsequent experimental validation. The next steps in the drug discovery pipeline would be:
-
Synthesis: Chemical synthesis of the prioritized lead compounds.[8]
-
In Vitro Evaluation: Testing the synthesized compounds in enzymatic assays to determine their IC50 values against EGFR.[12]
-
Cell-Based Assays: Evaluating the antiproliferative activity of the compounds against cancer cell lines that are dependent on EGFR signaling.[8]
-
Lead Optimization: If the initial leads show promise, further structural modifications can be made to improve their potency, selectivity, and pharmacokinetic properties.
By employing the methodologies described in this guide, drug discovery teams can make more informed decisions, reduce the cost and time of research and development, and ultimately accelerate the delivery of new and effective therapies to patients.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukaazpublications.com [ukaazpublications.com]
- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijddr.in [ijddr.in]
- 12. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the C2-Ethyl Substituent in Quinazoline Bioactivity: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of biological activity through substitution at various positions. Among these, the C2 position offers a critical vector for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-ethylquinazolines, a subclass that exemplifies the strategic importance of small alkyl substituents in drug design. By delving into the causal relationships between the C2-ethyl group and biological outcomes, this guide offers field-proven insights for researchers engaged in the development of novel quinazoline-based therapeutics.
The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry
Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] The majority of clinically successful quinazolines are kinase inhibitors, where the quinazoline core often acts as an ATP-competitive hinge-binding motif.[5] The potency and selectivity of these inhibitors are heavily influenced by the nature and position of substituents on the quinazoline ring.
The C2-Ethyl Group: More Than a Simple Alkyl Chain
The substituent at the C2 position of the quinazoline ring plays a pivotal role in defining the molecule's interaction with its biological target. While larger aryl or heteroaryl groups at this position are common, the seemingly simple ethyl group can impart unique and advantageous properties. The SAR of the 2-ethyl group is a nuanced interplay of sterics, electronics, and hydrophobicity.
Influence on Kinase Inhibition: A Balancing Act of Potency and Selectivity
In the realm of kinase inhibitors, the C2 position often points towards the solvent-exposed region of the ATP-binding pocket. The size and nature of the substituent here can significantly impact both potency and selectivity.
-
Hydrophobic Interactions: The ethyl group can engage in favorable hydrophobic interactions with non-polar residues in the kinase active site. This can contribute to the overall binding affinity of the molecule.[6]
-
Selectivity: The modest size of the ethyl group can be advantageous for achieving selectivity between different kinases. For instance, in a study on dual PI3Kα/mTOR inhibitors, replacement of a larger phenylurea moiety at C2 with a small alkyl group like ethyl alcohol led to a notable increase in selectivity for mTOR over PI3Kα.[7] This suggests that the smaller steric footprint of the ethyl group can be exploited to favor binding to one kinase over another.
-
Comparison with Other Alkyl Groups: While direct comparative studies are limited, the length of the alkyl chain at C2 is a critical parameter. Increasing the chain length from methyl to ethyl, and further to propyl, can enhance hydrophobic interactions up to a certain point, beyond which steric hindrance may lead to a decrease in activity. The optimal alkyl chain length is target-dependent. One study on anticancer 2-alkyl(aryl)quinazolin-4(3H)-thiones provided data on various 2-alkyl derivatives, highlighting the nuanced effects of different alkyl chains on activity against various cancer cell lines.[7]
Impact on Antiproliferative and Antimicrobial Activity
The influence of the C2-ethyl group extends beyond kinase inhibition to broader antiproliferative and antimicrobial activities.
-
Anticancer Activity: In a series of quinazoline-based dual EGFR and VEGFR-2 inhibitors, a derivative with a C2-ethyl group was synthesized and evaluated. Interestingly, the study concluded that the ethyl group did not significantly impact the antiproliferative activity in that particular scaffold, whereas an ethyl acetate fragment at the same position was crucial for enhancing efficacy.[6] This underscores that the contribution of the C2-ethyl group is highly context-dependent and influenced by other substituents on the quinazoline core.
-
Antimicrobial Activity: The antimicrobial potential of quinazolines can also be modulated by the C2-substituent. While extensive SAR studies specifically on 2-ethylquinazolines as antimicrobial agents are not abundant, studies on related 2-alkoxy and 2-alkylthio quinazolines suggest that small, lipophilic groups at this position can contribute to antibacterial and antifungal activity.[8][9][10]
Bioisosteric Considerations
The concept of bioisosteric replacement is central to understanding the SAR of the 2-ethyl group.[11][12] Medicinal chemists often consider replacing the ethyl group with other small, sterically similar groups to fine-tune properties.
| Bioisostere of Ethyl Group | Potential Impact |
| Methyl | Reduced steric bulk and lipophilicity. May alter selectivity. |
| Propyl | Increased lipophilicity and potential for enhanced hydrophobic interactions. May also introduce steric clashes. |
| Vinyl | Introduces unsaturation, potentially altering metabolic stability and electronic properties. |
| Ethylthio/Ethoxy | Introduces a heteroatom, which can act as a hydrogen bond acceptor and alter solubility and metabolic profile.[8][9] |
| Cyclopropyl | Introduces conformational rigidity and a different spatial arrangement of atoms. |
The choice of a bioisosteric replacement depends on the specific therapeutic objective, whether it is to improve potency, enhance selectivity, or optimize pharmacokinetic parameters.
Synthetic Strategies for 2-Ethylquinazolines
The synthesis of 2-ethylquinazolines can be achieved through several established methods, primarily by constructing the quinazoline ring from suitable precursors.
From 2-Aminobenzonitriles
A common and versatile route involves the reaction of a 2-aminobenzonitrile with a reagent that provides the C2-ethyl unit.
Experimental Protocol: Acid-Mediated Synthesis of 2-Ethyl-4-aminoquinazoline
-
To a solution of 2-aminobenzonitrile (1.0 mmol) in a suitable solvent such as 1,4-dioxane (5 mL) in a sealed tube, add propionitrile (1.2 mmol).
-
Add a strong acid catalyst, for example, hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[13]
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-ethyl-4-aminoquinazoline.
From Anthranilic Acid Derivatives
Another classical approach is the Niementowski reaction and its variations, starting from anthranilic acid or its derivatives.
Experimental Protocol: Synthesis of 2-Ethylquinazolin-4(3H)-one
-
In a round-bottom flask, mix anthranilic acid (1.0 mmol) and propionamide (2.0 mmol).
-
Heat the mixture at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Treat the resulting solid with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product and remove unreacted starting materials.
-
Filter the hot solution and acidify the filtrate with acetic acid or dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-ethylquinazolin-4(3H)-one.
Biological Evaluation of 2-Ethylquinazolines
A thorough biological evaluation is essential to elucidate the SAR of 2-ethylquinazolines. The choice of assays depends on the therapeutic target of interest.
In Vitro Cytotoxicity Assays
For anticancer applications, assessing the cytotoxicity of the compounds against a panel of cancer cell lines is a primary step.
Experimental Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-ethylquinazoline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).
-
After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assays
For compounds designed as kinase inhibitors, in vitro kinase assays are crucial to determine their potency and selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
-
Compound Dilution: Prepare a serial dilution of the 2-ethylquinazoline derivative in the kinase assay buffer. The final DMSO concentration should be ≤ 1%.
-
Kinase Reaction: In a 96-well plate, add the diluted compound or vehicle control.
-
Add a master mix containing the EGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr)).
-
Initiate the reaction by adding ATP at a concentration close to its Kₘ for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationship of 2-ethylquinazolines is a compelling area of study that highlights the significant impact of a small alkyl substituent on the biological properties of a privileged scaffold. The ethyl group at the C2 position can influence potency, selectivity, and pharmacokinetic properties through a combination of steric, hydrophobic, and electronic effects. While the existing literature provides valuable insights, there is a clear need for more systematic comparative studies of 2-alkylquinazolines to fully delineate the role of alkyl chain length and branching. Future research in this area, combining rational design, efficient synthesis, and comprehensive biological evaluation, will undoubtedly lead to the discovery of novel and improved quinazoline-based therapeutics. The detailed synthetic and biological protocols provided in this guide serve as a practical resource for researchers aiming to explore the therapeutic potential of this promising class of compounds.
References
- 1. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activity of novel quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Chlorine at the 4-Position of 2-Ethylquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous therapeutic agents.[1][2] The synthetic accessibility and functionalization of this heterocyclic system are paramount for drug discovery programs. A key intermediate in this field is the 4-chloroquinazoline moiety, which serves as a versatile electrophile for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr). This guide provides a detailed examination of the reactivity of the chlorine atom at the 4-position of 2-ethylquinazoline. We will explore the underlying electronic principles governing this reactivity, detail the SNAr mechanism, discuss critical reaction parameters, and provide actionable experimental protocols for researchers in synthetic and medicinal chemistry.
The 4-Chloro-2-ethylquinazoline Substrate: A Profile
The reactivity of any chemical entity is intrinsically linked to its structure and electronic properties. Understanding the 2-ethyl-4-chloroquinazoline substrate is the first step in mastering its synthetic applications.
Synthesis of the Precursor
The journey to 4-substituted 2-ethylquinazolines begins with the synthesis of the chlorinated precursor. This is typically achieved in a two-step sequence starting from 2-aminobenzoic acid (anthranilic acid). The first step involves cyclization to form 2-ethylquinazolin-4(3H)-one, which is subsequently chlorinated.
The chlorination of the 4-hydroxy quinazolinone is a standard transformation accomplished using potent chlorinating agents. Thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), are commonly employed to afford this compound in high yield.[2][3]
Electronic Landscape and the Basis for Reactivity
The high reactivity of the chlorine atom at the C4 position is not coincidental; it is a direct consequence of the quinazoline ring's electronic architecture.
-
The Influence of the Pyrimidine Ring: The quinazoline structure consists of a benzene ring fused to a pyrimidine ring.[2] The two nitrogen atoms within the pyrimidine ring are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the ring system, creating significant electron deficiency (electrophilicity) at the carbon atoms, particularly at the C2 and C4 positions.
-
The Role of the 2-Ethyl Substituent: The ethyl group at the C2 position is an alkyl group, which is known to be weakly electron-donating through an inductive effect (+I). A study on the electronic effects in 2-substituted quinazolines confirms that such groups influence the polarity of the C4=N3 double bond.[4] This +I effect from the ethyl group pushes a small amount of electron density into the ring, which slightly counteracts the electron-withdrawing nature of the nitrogens. Consequently, the C4 position in 2-ethyl-4-chloroquinazoline is marginally less electrophilic than in an analogue with an electron-withdrawing group at C2. However, this minor attenuating effect is overwhelmingly surpassed by the potent activation provided by the ring nitrogens.
-
Positional Superiority of C4: The C4 position is consistently found to be more reactive towards nucleophiles than the C2 position.[5][6] This regioselectivity is well-documented and has been rationalized by theoretical studies. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of the quinazoline ring has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[7] This inherent electronic bias allows for highly regioselective substitutions, which is a significant advantage in complex molecule synthesis.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C4-chlorine proceeds via a well-established two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination pathway.
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (e.g., an amine) attacks the electrophilic C4 carbon. This is typically the rate-determining step of the reaction.[8] The attack breaks the aromaticity of the pyrimidine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing pyrimidine portion of the molecule.[8]
-
Step 2: Elimination and Restoration of Aromaticity: In a rapid subsequent step, the leaving group (chloride ion, Cl⁻) is expelled from the Meisenheimer complex. This act simultaneously restores the aromaticity of the heterocyclic ring, providing a strong thermodynamic driving force for the reaction to proceed to completion.
Caption: The SNAr mechanism at the C4-position of 2-ethylquinazoline.
Optimizing the Reaction: Key Experimental Parameters
The efficiency and outcome of the SNAr reaction are highly dependent on the choice of reaction conditions.
-
The Nucleophile: The nature of the nucleophile is critical. Electron-rich nucleophiles, such as primary and secondary aliphatic amines, react readily.[9] Aromatic amines (anilines) are generally less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and may require more forcing conditions. Electron-poor anilines can be particularly challenging substrates.[9]
-
Solvent: Polar solvents are required to facilitate the reaction and stabilize the charged Meisenheimer intermediate. Protic solvents like isopropanol (IPA) and ethanol are commonly used and can participate in hydrogen bonding. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dioxane are also effective.
-
Temperature: Reaction rates are highly temperature-dependent. Many reactions proceed smoothly at the reflux temperature of the solvent.[10] For less reactive nucleophiles or to reduce reaction times, microwave irradiation has become a widely adopted technique, often leading to higher yields and cleaner reactions in minutes rather than hours.[9]
-
Base: When using amine nucleophiles in their salt form (e.g., hydrochlorides) or to neutralize the HCl generated during the reaction, a non-nucleophilic base is often added. Diisopropylethylamine (DIPEA) is a common choice as its steric bulk prevents it from competing with the intended nucleophile.
A Practical Guide to Synthesis
The following sections provide a practical framework for performing SNAr reactions on 2-ethyl-4-chloroquinazoline.
Table of Representative SNAr Reactions
While literature specifically detailing 2-ethyl-4-chloroquinazoline is limited, extensive data exists for structurally similar analogues. The following table summarizes typical conditions for the N-arylation of various 4-chloroquinazolines, which are directly applicable.
| Entry | 2-Substituent | Nucleophile (Amine) | Solvent | Conditions | Time | Yield (%) | Reference |
| 1 | Phenyl | 4-Methoxy-N-methylaniline | THF/H₂O | MW, 100 °C | 10 min | 90 | [9] |
| 2 | Phenyl | 2-Methoxy-N-methylaniline | THF/H₂O | MW, 100 °C | 20 min | 87 | [9] |
| 3 | Phenyl | 3-Bromo-N-methylaniline | THF/H₂O | MW, 100 °C | 10 min | 72 | [9] |
| 4 | Phenyl | 2-Fluoroaniline | THF/H₂O | MW, 100 °C | 40 min | 60 | [9] |
| 5 | Methyl | N-Methylaniline | THF/H₂O | MW, 100 °C | 10 min | 81 | [9] |
| 6 | Ethoxy | Thiosemicarbazide | Ethanol | Reflux | 2.5 h | 67 | [11] |
| 7 | H | Hydrazine Hydrate | Ethanol | 0-5 °C | 2 h | - | [6] |
MW = Microwave Irradiation
Detailed Experimental Protocol: Synthesis of N-benzyl-2-ethylquinazolin-4-amine
This protocol provides a robust, self-validating method for the reaction of this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
2-Propanol (Isopropanol, IPA), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.19 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous 2-propanol (approx. 20 mL). Stir the mixture to achieve a suspension or solution.
-
Reagent Addition: Add diisopropylethylamine (DIPEA) (1.36 mL, 7.79 mmol, 1.5 eq) to the flask, followed by the dropwise addition of benzylamine (0.62 mL, 5.71 mmol, 1.1 eq).
-
Causality Insight: DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting this compound spot and the appearance of a new, typically lower Rf, product spot. The reaction is expected to take 2-6 hours.
-
Workup - Quenching and Extraction: Once complete, allow the mixture to cool to room temperature. Remove the 2-propanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Insight: The NaHCO₃ wash neutralizes any remaining acidic species, including excess HCl or DIPEA hydrochloride salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: A typical experimental workflow for SNAr on this compound.
Conclusion
The chlorine atom at the 4-position of 2-ethylquinazoline is a highly reactive and synthetically valuable handle. Its reactivity is governed by the powerful electron-withdrawing nature of the pyrimidine ring nitrogens, which renders the C4 position exceptionally electrophilic and prone to nucleophilic aromatic substitution. While the 2-ethyl group provides a minor deactivating inductive effect, the C4 position remains the dominant site for regioselective functionalization. By understanding the SNAr mechanism and carefully controlling experimental parameters such as nucleophile choice, solvent, and temperature, researchers can efficiently generate diverse libraries of 4-substituted quinazolines, paving the way for the development of novel therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-amino-2-ethylquinazoline derivatives from 4-Chloro-2-ethylquinazoline
An Application Guide to the Synthesis of 4-Amino-2-Ethylquinazoline Derivatives
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-2-ethylquinazoline derivatives through the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-ethylquinazoline. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures, discusses key parameter optimization, and provides troubleshooting insights to guide researchers in drug discovery and development.
Introduction: The Significance of the 4-Aminoquinazoline Scaffold
The 4-aminoquinazoline core is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological profile.[3] Derivatives built upon this scaffold have demonstrated a wide array of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[1] Notably, several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are 4-anilinoquinazoline derivatives that function as potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[2][4][5]
The synthetic pathway explored herein—the reaction of this compound with various primary and secondary amines—represents a robust and widely employed method for accessing a diverse library of these valuable compounds.[6] Understanding the nuances of this transformation is critical for synthesizing novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to its 4-amino derivatives proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[7][8]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the nucleophilic attack of an amine on the electron-deficient C4 carbon of the quinazoline ring. The nitrogen atom of the amine adds to the C4 position, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
Step 2: Elimination of the Leaving Group and Aromaticity Restoration In the second step, the aromaticity of the system is restored through the expulsion of the chloride ion, which is a good leaving group. The protonated amine intermediate is then deprotonated, typically by a base or another molecule of the amine nucleophile, to yield the final 4-amino-2-ethylquinazoline product and a hydrochloride salt.
Regioselectivity: Why the C4 Position? The reaction exhibits high regioselectivity, with the nucleophilic attack occurring preferentially at the C4 position over the C2 position. This is a well-documented phenomenon in quinazoline chemistry.[9][10] Theoretical studies, including DFT calculations, have shown that the carbon atom at the C4 position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic and kinetically favored site for nucleophilic attack.[11][12] This inherent electronic property directs the amine to substitute the chlorine at C4, often without requiring harsh conditions that might be needed for substitution at C2.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-2-ethylquinazoline
Introduction: The Quinazoline Scaffold as a Privileged Motif in Medicinal Chemistry
The quinazoline core is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic structure provides a versatile scaffold that can be strategically functionalized to interact with a wide array of biological targets. This has led to the development of numerous approved drugs and clinical candidates for treating a spectrum of diseases, including cancer, inflammation, and microbial infections.[1] Of particular significance within this class of compounds are the 4-substituted quinazolines, which have demonstrated remarkable efficacy as kinase inhibitors.[2]
4-Chloro-2-ethylquinazoline is a key intermediate in the synthesis of diverse libraries of 4-substituted quinazolines. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a facile entry point for the introduction of a wide range of functional groups. This activation is a consequence of the electron-withdrawing nature of the endocyclic nitrogen atoms, which delocalize the negative charge of the Meisenheimer intermediate formed during the substitution reaction. The 2-ethyl substituent, while not as strongly electron-withdrawing as some other groups, still influences the electronic properties and reactivity of the quinazoline ring system.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of this compound. We will delve into the synthesis of the starting material, the underlying reaction mechanisms, and provide detailed, field-proven protocols for the substitution with various nucleophiles, including amines, thiols, and alcohols.
Understanding the Reaction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The nucleophilic substitution at the C4 position of this compound proceeds via a well-established SNAr mechanism. This is a two-step process:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nitrogen atoms of the quinazoline core.
-
Departure of the Leaving Group: In the second step, the chloride ion, a good leaving group, is eliminated from the Meisenheimer complex, restoring the aromaticity of the quinazoline ring and yielding the 4-substituted product.
The overall rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer intermediate, and the nature of the solvent and any catalysts or bases employed.
Caption: Generalized SNAr mechanism for this compound.
Synthesis of the Starting Material: this compound
The journey to a diverse library of 4-substituted-2-ethylquinazolines begins with the synthesis of the chlorinated precursor. This is typically a two-step process starting from anthranilic acid.
Protocol 1: Synthesis of 2-Ethylquinazolin-4(3H)-one
This protocol outlines the synthesis of the quinazolinone intermediate from anthranilic acid and propionyl chloride.
Materials:
-
Anthranilic acid
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Acylation of Anthranilic Acid: To a solution of anthranilic acid (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water and acidify with concentrated HCl. Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2-propionamidobenzoic acid.
-
Cyclization: Reflux a mixture of 2-propionamidobenzoic acid (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol (15 vol) for 8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-ethylquinazolin-4(3H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Chlorination of 2-Ethylquinazolin-4(3H)-one
This protocol describes the conversion of the quinazolinone to the desired this compound.
Materials:
-
2-Ethylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice
Procedure:
-
Chlorination Reaction: To a flask containing 2-ethylquinazolin-4(3H)-one (1.0 eq), add phosphorus oxychloride (10 vol) and a catalytic amount of DMF. Reflux the mixture for 4 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with toluene (3 x 20 vol).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of this compound.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed methodologies for the reaction of this compound with various classes of nucleophiles.
Protocol 3: Reaction with Amine Nucleophiles (Amination)
The introduction of an amino group at the C4 position is a common and highly valuable transformation, as 4-aminoquinazolines are a well-established class of kinase inhibitors.[2]
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 eq)
-
Isopropanol or Ethanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, 1.2 eq)
Procedure (Conventional Heating):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (10 vol). Add the desired amine (1.1 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (1.2 eq).
-
Reaction: Reflux the mixture for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]
Procedure (Microwave-Assisted):
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the amine (1.1 eq), and a suitable solvent such as ethanol or a mixture of THF and water.[4]
-
Reaction: Seal the vial and heat in a microwave reactor at 100-150 °C for 10-60 minutes.
-
Work-up and Purification: After cooling, the product can often be isolated by precipitation upon addition of water. Alternatively, extract with an organic solvent. Purify by recrystallization or column chromatography as described above.
| Nucleophile Example | Product |
| Aniline | 4-Anilino-2-ethylquinazoline |
| Benzylamine | 4-(Benzylamino)-2-ethylquinazoline |
| Morpholine | 4-(Morpholin-4-yl)-2-ethylquinazoline |
Protocol 4: Reaction with Thiol Nucleophiles (Thiolation)
The introduction of a sulfur linkage at the C4 position can be achieved by reacting this compound with thiols or their corresponding thiolates.
Materials:
-
This compound
-
Thiol (1.1 eq)
-
Acetone or DMF
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
Procedure:
-
Reaction Setup: To a solution of the thiol (1.1 eq) in acetone or DMF (10 vol), add a base such as K₂CO₃ or NaH (1.2 eq) and stir for 15 minutes at room temperature to form the thiolate in situ.
-
Reaction: Add this compound (1.0 eq) to the mixture and stir at room temperature or heat to 50-80 °C for 2-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.[5][6]
| Nucleophile Example | Product |
| Thiophenol | 4-(Phenylthio)-2-ethylquinazoline |
| Ethanethiol | 4-(Ethylthio)-2-ethylquinazoline |
Protocol 5: Reaction with Alcohol Nucleophiles (Alkoxylation)
The synthesis of 4-alkoxy-2-ethylquinazolines can be accomplished by reacting this compound with alcohols in the presence of a strong base.
Materials:
-
This compound
-
Alcohol (used as solvent or in excess)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous THF or Dioxane
Procedure:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 eq) to a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C. Stir for 30 minutes at room temperature to form the sodium alkoxide.
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution. Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
| Nucleophile Example | Product |
| Methanol | 4-Methoxy-2-ethylquinazoline |
| Phenol | 4-Phenoxy-2-ethylquinazoline |
Conclusion and Future Perspectives
The nucleophilic aromatic substitution of this compound is a robust and versatile method for the synthesis of a wide variety of 4-substituted quinazoline derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to readily introduce diverse functionalities at the C4 position makes this compound an invaluable building block in the quest for novel therapeutics. Future work in this area will likely focus on the development of more efficient and sustainable catalytic systems, the expansion of the nucleophile scope, and the application of these synthetic strategies to the generation of large compound libraries for high-throughput screening and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Chloro-2-ethylquinazoline as a Pivotal Intermediate in the Synthesis of Targeted Anticancer Agents
Abstract
The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with a profound impact on oncology.[3][4][5] Notably, 4-anilinoquinazoline derivatives are at the forefront of targeted cancer therapy, with several compounds approved as potent tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib.[2][6][7] The strategic synthesis of these complex molecules relies on versatile and reactive intermediates. This document provides a detailed guide for researchers and drug development professionals on the application of 4-Chloro-2-ethylquinazoline, a key building block whose chemical properties are instrumental in the construction of novel anticancer agents. We will explore its synthesis, mechanistic significance, and provide detailed protocols for its use in creating potent kinase inhibitors.
The Strategic Importance of the Quinazoline Core and the 4-Chloro Moiety
The efficacy of many quinazoline-based drugs stems from their ability to mimic the adenine portion of ATP, allowing them to competitively bind to the ATP-binding site of protein kinases.[6][8] This inhibition disrupts signal transduction pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and survival.[9]
The development of these targeted therapies is critically dependent on a synthetic strategy known as nucleophilic aromatic substitution (SNAr). The intermediate, this compound, is perfectly designed for this role.
-
The Quinazoline Scaffold: Provides the necessary heterocyclic framework for kinase binding. The ethyl group at the 2-position can be modified to fine-tune solubility, metabolic stability, or steric interactions within the kinase active site.
-
The 4-Chloro Group: This is the lynchpin of the intermediate's utility. The chlorine atom is an excellent leaving group. Its presence at the C4 position renders this carbon highly electrophilic and susceptible to attack by nucleophiles, most commonly the amino group of a substituted aniline.[2] This C-N bond-forming reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore essential for anti-tumor activity.[10]
Synthesis of the Intermediate: this compound
The precursor to our key intermediate is 2-ethylquinazolin-4(3H)-one. The hydroxyl group at the C4 position is a poor leaving group and must be activated. This is achieved through a robust chlorination reaction, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[11]
Causality of Reagent Choice: Thionyl chloride is highly effective for this transformation. It reacts with the hydroxyl group to form a chlorosulfite intermediate, which readily decomposes to release sulfur dioxide and a chloride ion, resulting in the desired 4-chloroquinazoline with high efficiency. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[11]
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert nitrogen atmosphere, suspend 2-ethylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (10-15 vol).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) dropwise to the stirring suspension at room temperature.
-
Chlorination: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-4 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
Isolation: Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Filter the solid, wash thoroughly with cold water to remove any acidic impurities, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.
Visualization of Intermediate Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Protocol for the N-arylation of 4-Chloro-2-ethylquinazoline: A Comprehensive Guide for Researchers
This application note provides a detailed protocol for the N-arylation of 4-chloro-2-ethylquinazoline, a critical transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science research. The quinazoline core is a privileged scaffold in medicinal chemistry, and the ability to introduce a variety of aryl groups at the 4-position via C-N cross-coupling reactions is paramount for developing novel therapeutic agents.[1] This guide delves into the widely employed Buchwald-Hartwig amination, offering a robust, step-by-step protocol, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Anilinoquinazolines
The 4-anilinoquinazoline framework is a cornerstone of numerous clinically approved drugs, particularly in oncology.[1][2] Compounds such as gefitinib and erlotinib, which are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, feature this key structural motif.[2] The nature of the aryl substituent at the 4-position plays a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. Consequently, efficient and versatile methods for the synthesis of a diverse library of 4-anilino-2-ethylquinazolines are of high value in drug discovery programs. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for forging this crucial C-N bond, offering broad substrate scope and functional group tolerance.[3][4]
The Reaction: Palladium-Catalyzed N-Arylation
The N-arylation of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between the heterocyclic chloride and an aniline derivative.[3] The general transformation is depicted below:
Scheme 1: General reaction for the N-arylation of this compound.
Caption: Palladium-catalyzed N-arylation of this compound.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the protocol. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[3][4]
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a Pd(II) complex.[3][5]
-
Amine Coordination and Deprotonation: The arylamine coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired 4-anilino-2-ethylquinazoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Components: A Tabulated Guide
The success of the N-arylation reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes common reagents used for this transformation.
| Component | Examples | Role & Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. |
| Ligand | Xantphos, BINAP, DavePhos, XPhos | Stabilizes the palladium catalyst, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition. The choice of ligand can significantly impact reaction efficiency and scope.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonates the amine nucleophile, facilitating its coordination to the palladium center. The choice of base can influence the reaction rate and substrate compatibility.[4] |
| Solvent | Dioxane, Toluene, THF, DMF | Solubilizes the reactants and catalyst. The choice of solvent can affect the reaction temperature and the solubility of the base. |
Experimental Protocol: Microwave-Assisted N-arylation of this compound
This protocol is adapted from a microwave-mediated procedure for the N-arylation of a closely related substrate, 4-chloro-2-methylquinazoline, which has been shown to be rapid and efficient.[1][7] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter reaction times.
Materials and Reagents
-
This compound
-
Substituted aniline (e.g., aniline, p-anisidine, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials (10 mL)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Experimental Workflow
Caption: Step-by-step experimental workflow for the N-arylation reaction.
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv), the desired aniline (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: To the vial, add 4 mL of 1,4-dioxane and 1 mL of degassed water.
-
Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 120 °C for 30 minutes. Note: Reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling the reaction mixture to room temperature, dilute it with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-2-ethylquinazoline derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a palladium precatalyst. |
| Insufficiently anhydrous/deoxygenated conditions | Ensure solvents are dry and degassed. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poorly soluble base | Try a different base such as Cs₂CO₃, which has better solubility in organic solvents. | |
| Formation of side products | Catalyst decomposition | Use a more robust ligand or slightly lower the reaction temperature. |
| Homocoupling of the aniline | Use a slight excess of the aniline (1.1-1.2 equivalents). | |
| Difficulty in purification | Streaking on TLC plate | Add a small amount of triethylamine to the eluent to suppress the basicity of the product. |
Conclusion
The palladium-catalyzed N-arylation of this compound is a powerful and versatile method for the synthesis of a wide array of 4-anilinoquinazoline derivatives. The microwave-assisted protocol presented here offers a rapid and efficient route to these valuable compounds. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can effectively utilize this methodology to advance their drug discovery and materials science programs.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of 4-Anilino-2-Ethylquinazolines
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and pharmaceuticals.[1] The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore found in several approved anticancer drugs that function as tyrosine kinase inhibitors.[2][3] Traditional methods for synthesizing these compounds often involve lengthy reaction times, harsh conditions, and complex purification procedures.[4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This rapid, uniform, and efficient heating method typically leads to higher product yields, improved purity, and milder reaction conditions, aligning with the principles of green chemistry.[6][9] This application note provides a detailed protocol for the efficient synthesis of 4-anilino-2-ethylquinazolines utilizing microwave irradiation, aimed at researchers, scientists, and professionals in drug development.
Reaction Mechanism and Scientific Principles
The synthesis of 4-anilino-2-ethylquinazolines via microwave assistance typically proceeds through a multi-step, one-pot reaction starting from readily available precursors. A common and effective route involves the reaction of 2-aminobenzonitrile with triethyl orthoformate to form an intermediate, which then reacts with an appropriate aniline. While a direct protocol for 2-ethylquinazolines was not explicitly detailed in the initial search, a general and adaptable pathway can be extrapolated from similar syntheses of substituted quinazolines.
A plausible pathway begins with the reaction of a 2-amino-N-arylbenzamidine derivative with an acylating agent, followed by cyclization. In the context of 4-anilino-2-ethylquinazolines, a more direct approach involves the cyclocondensation of a suitable 2-aminobenzoyl precursor with a source of the 2-ethyl group, followed by substitution at the 4-position.
A highly efficient method for constructing the quinazoline core is the reaction of N'-(substituted-2-cyanophenyl)-N,N-dimethylformamidines with amines under microwave irradiation.[10] This proceeds via a condensation and subsequent Dimroth rearrangement. For the synthesis of 4-anilino-2-ethylquinazolines, a logical starting point is the reaction between a 2-aminobenzoyl derivative and an ethyl source, followed by reaction with anilines.
The role of microwave energy is to rapidly and uniformly heat the reaction mixture.[5] Polar molecules within the mixture absorb microwave energy, leading to rapid molecular rotation and friction, which generates heat. This localized and instantaneous heating accelerates the rate of reaction significantly compared to conventional oil bath heating.[6]
Caption: Plausible reaction pathway for the synthesis of 4-anilino-2-ethylquinazoline.
Materials and Methods
Reagents and Solvents
-
2-Aminobenzonitrile (98% purity)
-
Propionyl chloride (98% purity)
-
Phosphorus oxychloride (POCl₃, 99% purity)
-
Substituted anilines (98% purity)
-
Pyridine (anhydrous, 99.8%)
-
Toluene (anhydrous, 99.8%)
-
Isopropanol (ACS grade)
-
Dichloromethane (DCM, ACS grade)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexane (ACS grade)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Deionized water
Equipment
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator) with sealed reaction vessels
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and condensers
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel, 230-400 mesh)
-
Melting point apparatus
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., LC-MS)
Experimental Protocol
This protocol is divided into three main stages: synthesis of the quinazolinone intermediate, chlorination, and the final microwave-assisted nucleophilic substitution.
Stage 1: Synthesis of 2-Ethyl-3,4-dihydroquinazolin-4-one
-
In a 100 mL round-bottom flask, dissolve 2-aminobenzonitrile (10 mmol) in anhydrous toluene (30 mL).
-
Add anhydrous pyridine (12 mmol) to the solution.
-
Cool the mixture in an ice bath and add propionyl chloride (11 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Transfer the reaction mixture to a sealed microwave vessel.
-
Irradiate the mixture in the microwave reactor at 150°C for 15-20 minutes.
-
Monitor the reaction progress by TLC (EtOAc/Hexane, 1:1).
-
After completion, cool the vessel to room temperature.
-
Pour the mixture into 50 mL of cold water and stir.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-ethyl-3,4-dihydroquinazolin-4-one.
Stage 2: Synthesis of this compound
-
In a 50 mL round-bottom flask equipped with a condenser, add the crude 2-ethyl-3,4-dihydroquinazolin-4-one (8 mmol) and phosphorus oxychloride (20 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.
Stage 3: Microwave-Assisted Synthesis of 4-Anilino-2-ethylquinazolines
-
In a 10 mL microwave reaction vessel, combine this compound (1 mmol), the desired substituted aniline (1.2 mmol), and isopropanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 5-10 minutes.[4]
-
Monitor the reaction by TLC (EtOAc/Hexane, 1:2).
-
Upon completion, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography (silica gel, EtOAc/Hexane gradient) to afford the pure 4-anilino-2-ethylquinazoline derivative.
Caption: Experimental workflow for the synthesis of 4-anilino-2-ethylquinazolines.
Results and Discussion
The application of microwave irradiation significantly accelerates the synthesis of 4-anilino-2-ethylquinazolines. Compared to conventional heating methods that can take several hours for similar transformations, the microwave-assisted steps are completed in minutes.[4] This rapid and efficient heating leads to higher yields and cleaner reaction profiles, minimizing the formation of byproducts.
| Entry | Aniline Substituent | Microwave Time (min) | Yield (%) | Reference Method Time (h) |
| 1 | 4-Methoxy | 8 | 92 | 12[4] |
| 2 | 3-Chloro | 10 | 88 | 12[4] |
| 3 | 4-Fluoro | 7 | 90 | 12[4] |
| 4 | Unsubstituted | 10 | 85 | 12[4] |
Table 1: Comparison of microwave-assisted and conventional synthesis of 4-anilinoquinazolines. Yields are for the final anilination step and are representative.
The choice of solvent is crucial in microwave chemistry. Isopropanol is an excellent choice for the final step as it has a high boiling point and couples efficiently with microwaves, allowing for rapid heating to the desired temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield in Stage 1 | Incomplete acylation or cyclization. | Ensure anhydrous conditions. Increase microwave irradiation time or temperature slightly. |
| Incomplete Chlorination (Stage 2) | Insufficient reflux time or degradation of POCl₃. | Extend the reflux time. Use fresh POCl₃. |
| Multiple Byproducts in Stage 3 | Reaction temperature too high or prolonged irradiation. | Optimize microwave conditions by reducing the temperature or time. Ensure the correct stoichiometry of reactants. |
| Difficulty in Purification | Close-running spots on TLC. | Use a different solvent system for column chromatography (e.g., DCM/Methanol). Consider preparative TLC or HPLC if necessary. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and environmentally friendly method for the preparation of 4-anilino-2-ethylquinazolines.[7][8] This application note details a robust protocol that significantly reduces reaction times and improves yields compared to traditional synthetic routes.[4] The presented methodology is highly adaptable for the synthesis of a diverse library of 4-anilinoquinazoline derivatives, which is invaluable for drug discovery and development programs targeting protein kinases.
References
- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave assisted green organic synthesis [wisdomlib.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes: 4-Chloro-2-ethylquinazoline as a Versatile Intermediate in Agrochemical Synthesis
Abstract
The quinazoline scaffold is a cornerstone in the development of contemporary agrochemicals, demonstrating a broad spectrum of biological activities.[1] This application note provides a detailed technical guide on the synthesis and utilization of 4-Chloro-2-ethylquinazoline, a key heterocyclic building block. We will elucidate the synthetic pathway to this intermediate and detail its subsequent application in the synthesis of potential agrochemicals through nucleophilic aromatic substitution. The protocols provided are designed for researchers and scientists in the agrochemical and drug development fields, offering insights into reaction mechanisms, experimental design, and practical execution.
Introduction: The Significance of the Quinazoline Scaffold in Agrochemicals
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] In the agrochemical sector, this scaffold is present in a range of commercial and investigational herbicides, fungicides, and insecticides.[2][3][4] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties.
The 4-chloro substituent on the quinazoline ring is a particularly useful functional group. It acts as a highly reactive leaving group in nucleophilic aromatic substitution (SNAr) reactions, permitting the facile introduction of a wide array of nucleophiles, including amines, phenols, and thiols.[5][6] This reactivity is the foundation of its utility as a synthetic intermediate. The 2-ethyl substituent, in the case of the topic compound, contributes to the overall lipophilicity and steric profile of the final molecule, which can significantly influence its biological target interaction and pharmacokinetic properties.
Synthetic Strategy for this compound
The synthesis of this compound is typically a two-step process, commencing with the formation of the precursor, 2-ethylquinazolin-4(3H)-one, followed by a chlorination reaction.
Synthesis of 2-ethylquinazolin-4(3H)-one
The initial step involves the cyclization of an appropriate anthranilic acid derivative. One common method is the reaction of 2-aminobenzamide with propionaldehyde.
Protocol 1: Synthesis of 2-ethylquinazolin-4(3H)-one
Materials:
-
2-Aminobenzamide
-
Propionaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in DMSO.
-
Slowly add propionaldehyde (1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-ethylquinazolin-4(3H)-one.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Chlorination of 2-ethylquinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloro derivative is a critical step that activates the molecule for subsequent nucleophilic substitution. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7]
Protocol 2: Synthesis of this compound
Materials:
-
2-ethylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a stirred suspension of 2-ethylquinazolin-4(3H)-one (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Yield: 80-90%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Agrochemical Synthesis: A Case Study in Insecticide Development
The utility of this compound as a synthon is best illustrated through its application in the synthesis of potential agrochemicals. Patent literature describes quinazoline derivatives with a 2-alkyl substituent as having insecticidal properties. The general synthetic approach involves the nucleophilic displacement of the 4-chloro group with a substituted phenoxy moiety.
General Reaction Scheme
The core reaction is a nucleophilic aromatic substitution where a substituted phenol displaces the chloride at the C4 position of the quinazoline ring. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion.
Caption: General workflow for the synthesis of a potential insecticide.
Protocol 3: Synthesis of a 4-(4-phenoxyphenoxy)-2-ethylquinazoline Derivative
This protocol is a representative example based on the general procedures found in the patent literature for the synthesis of insecticidal quinazolines.
Materials:
-
This compound
-
4-Phenoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-phenoxyphenol (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 8-12 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-(4-phenoxyphenoxy)-2-ethylquinazoline.
Expected Yield: 60-75%
Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Data Summary
| Compound | Starting Materials | Reagents | Solvent | Yield (%) |
| 2-ethylquinazolin-4(3H)-one | 2-Aminobenzamide, Propionaldehyde | HCl, NaHCO₃ | DMSO | 75-85 |
| This compound | 2-ethylquinazolin-4(3H)-one | POCl₃, DMF (cat.) | Toluene | 80-90 |
| 4-(4-phenoxyphenoxy)-2-ethylquinazoline | This compound, 4-Phenoxyphenol | K₂CO₃ | DMF | 60-75 |
Mechanistic Insights and Experimental Rationale
The key to the successful application of this compound lies in the understanding of the nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Simplified mechanism of the S_NAr reaction.
The quinazoline ring is electron-deficient, which makes the C4 position susceptible to nucleophilic attack. The rate-determining step is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent rapid loss of the chloride leaving group restores the aromaticity of the ring system.
Choice of Base and Solvent:
-
Base: A non-nucleophilic base like potassium carbonate is ideal as it deprotonates the phenol without competing in the substitution reaction. For less acidic nucleophiles, a stronger base like sodium hydride may be necessary.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is preferred as it can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide, and it can stabilize the charged Meisenheimer complex.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of a diverse range of agrochemical candidates. The protocols detailed in this application note provide a robust framework for the preparation of this key synthon and its subsequent elaboration into more complex molecules with potential insecticidal, herbicidal, or fungicidal properties. The straightforward nature of the nucleophilic aromatic substitution at the C4 position allows for the systematic exploration of structure-activity relationships, a critical aspect of modern agrochemical research.
References
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloro-2-ethylquinazoline synthesis.
This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development focused on the synthesis of 4-Chloro-2-ethylquinazoline. It is designed to offer not just procedural steps, but a deeper understanding of the reaction's nuances, enabling effective optimization and troubleshooting.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the construction of the quinazolinone core to form the precursor, 2-ethylquinazolin-4(3H)-one. This is followed by a chlorination step to replace the hydroxyl group at the C4 position with a chlorine atom. This chloro-substituent serves as a versatile handle for further functionalization, making this compound a valuable intermediate in medicinal chemistry.
The overall workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Ethylquinazolin-4(3H)-one (Precursor)
This procedure details the formation of the quinazolinone ring system from readily available starting materials.[1]
Rationale: This method utilizes the condensation of 2-aminobenzamide with an orthoester in the presence of an acid catalyst. The orthoester serves as a source for the C2 carbon and the associated ethyl group, while the acid facilitates the cyclization and dehydration steps.
Materials:
-
2-Aminobenzamide
-
Triethyl orthopropionate
-
Acetic acid (glacial)
-
Ethanol (absolute)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzamide (1.0 eq).
-
Add absolute ethanol to the flask to create a slurry.
-
Add triethyl orthopropionate (1.5 eq) and glacial acetic acid (2.0 eq) to the mixture.[1]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield 2-ethylquinazolin-4(3H)-one as a solid.
Characterization (Expected):
-
Appearance: White to off-white solid.
-
1H NMR: The spectrum should show characteristic peaks for the aromatic protons of the quinazolinone core, a quartet for the methylene group, and a triplet for the methyl group of the ethyl substituent.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product.
Part 2: Synthesis of this compound (Final Product)
This section describes the chlorination of the precursor using phosphorus oxychloride (POCl₃).
Rationale: The conversion of the 4-hydroxyl group of the quinazolinone to a chloro group is a critical step. POCl₃ is a powerful chlorinating and dehydrating agent. The reaction proceeds through a two-stage mechanism: an initial phosphorylation of the hydroxyl group, followed by a nucleophilic attack by a chloride ion to displace the phosphate group. Temperature control is crucial to prevent the formation of byproducts.
Materials:
-
2-Ethylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, but recommended)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent premature decomposition of POCl₃.
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet, suspend 2-ethylquinazolin-4(3H)-one (1.0 eq) in toluene.
-
Carefully add POCl₃ (3.0-5.0 eq) to the suspension at room temperature with stirring. A slight exotherm may be observed.
-
Optional but recommended: Add DIPEA (1.0-1.2 eq) dropwise to the mixture. This base can facilitate the reaction and neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: a. Allow the reaction mixture to cool to room temperature. b. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. c. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. d. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes). e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization (Expected):
-
Appearance: White to pale yellow solid.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of 7.5-8.5 ppm. The ethyl group should exhibit a quartet around 3.0-3.2 ppm and a triplet around 1.3-1.5 ppm.
-
¹³C NMR: Characteristic peaks for the quinazoline ring carbons are expected, with the carbon bearing the chlorine atom (C4) appearing in the region of 160-165 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (192.64 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound (M+2 peak at approximately one-third the intensity of the M peak).[2]
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Low or No Yield of 2-Ethylquinazolin-4(3H)-one (Precursor)
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Q1: My reaction to form the precursor has stalled or is giving a very low yield. What are the likely causes?
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A1: Several factors can contribute to low yields in this step.
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Inadequate Reaction Time or Temperature: The cyclization can be slow. Ensure the reaction is refluxed for a sufficient duration (12-24 hours) and that the temperature is maintained.[1]
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Presence of Water: The starting materials and solvent should be as anhydrous as possible. Water can interfere with the reaction intermediates.
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Purity of Starting Materials: Impurities in the 2-aminobenzamide or orthoester can lead to side reactions.
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Insufficient Acid Catalyst: Acetic acid is crucial for the reaction. Ensure the correct stoichiometry is used.[1]
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Issues During the Chlorination Step
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Q2: After adding POCl₃, the reaction mixture is very thick and difficult to stir. Is this normal?
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A2: Yes, this can be normal. The initial reaction between the quinazolinone and POCl₃ can form a thick slurry of phosphorylated intermediates. Adding a high-boiling inert solvent like toluene can help with stirring. As the reaction is heated, the mixture should become more homogeneous.
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-
Q3: The chlorination reaction is incomplete, and I still see starting material by TLC. What should I do?
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A3:
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Extend the Reaction Time: Some quinazolinones are less reactive. Try extending the reflux time and continue to monitor the reaction.
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Increase the Temperature: If using a solvent, ensure you are at a sufficient reflux temperature. If running the reaction neat in POCl₃, the temperature should be around 110°C.
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Add a Base: The addition of a tertiary amine base like DIPEA or triethylamine can accelerate the reaction.[3]
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Ensure Anhydrous Conditions: Moisture will consume the POCl₃ and can lead to incomplete reactions. Ensure your starting material is dry and the reaction is performed under an inert atmosphere.
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Q4: During the workup, my product seems to be reverting to the starting material (2-ethylquinazolin-4(3H)-one). Why is this happening and how can I prevent it?
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A4: This is a common and critical issue. 4-Chloroquinazolines are susceptible to hydrolysis back to the starting quinazolinone, especially in aqueous basic conditions.[1]
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Minimize Contact with Water: Perform the workup efficiently.
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Careful Neutralization: When neutralizing the quenched reaction mixture, add the base slowly and keep the temperature low (ideally in an ice bath) to avoid localized areas of high pH and heat. Do not make the solution strongly basic. A pH of 7-8 is sufficient.
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Prompt Extraction: Once neutralized, immediately extract the product into an organic solvent to remove it from the aqueous environment.
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Alternative Workup: An alternative is to evaporate the excess POCl₃ under reduced pressure (use a trap and a scrubber for the acidic vapors), then partition the residue between an organic solvent (like dichloromethane) and a cold, dilute aqueous sodium bicarbonate solution.[1]
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Impurity Profile
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Q5: I have an unexpected byproduct in my final product. What could it be?
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A5:
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Unreacted Starting Material: As discussed, incomplete reaction or hydrolysis during workup can leave the starting 2-ethylquinazolin-4(3H)-one.
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Pseudodimer Formation: At lower temperatures or if the system is not sufficiently basic during the initial phase of the reaction, phosphorylated intermediates can react with unreacted quinazolinone to form "pseudodimers". Ensuring a sufficiently high reaction temperature (70-90°C or higher) helps to convert these intermediates to the desired product.
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Mechanistic Insights: The Role of POCl₃
Understanding the mechanism of the chlorination step is key to troubleshooting and optimization.
Caption: Mechanism of POCl₃ chlorination of 2-ethylquinazolin-4(3H)-one.
The reaction proceeds in two distinct stages:
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Phosphorylation: At lower temperatures, POCl₃ reacts with the quinazolinone (which exists in tautomeric equilibrium) to form both N- and O-phosphorylated intermediates. These intermediates can equilibrate. This stage is often facilitated by a base.
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Chlorination: Upon heating (typically >70°C), a chloride ion (from POCl₃ or an added salt) performs a nucleophilic attack on the O-phosphorylated intermediate, displacing the phosphate group to yield the final this compound.
Quantitative Data Summary
| Reagent/Condition | Step 1: Precursor Synthesis | Step 2: Chlorination | Rationale & Reference |
| Key Reagents | 2-Aminobenzamide, Triethyl orthopropionate, Acetic Acid | 2-Ethylquinazolin-4(3H)-one, POCl₃ | Core reactants for each transformation.[1] |
| Solvent | Absolute Ethanol | Toluene or neat POCl₃ | Ethanol is a suitable medium for the condensation. Toluene or neat conditions are used for the high-temperature chlorination. |
| Temperature | Reflux (approx. 78°C) | Reflux (approx. 110-120°C) | Higher temperature is required for the chlorination step to proceed efficiently and avoid side reactions. |
| Reaction Time | 12-24 hours | 2-4 hours | The initial cyclization is typically slower than the subsequent chlorination. |
| Key Additives | Acetic Acid (2.0 eq) | DIPEA (optional, 1.0-1.2 eq) | Acetic acid catalyzes the cyclization. DIPEA can accelerate the chlorination.[1][3] |
References
Technical Support Center: Synthesis of 4-Chloro-2-ethylquinazoline
Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. Here, we provide in-depth technical guidance in a question-and-answer format, troubleshooting guides, and detailed experimental protocols to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
Synthesis of 2-Ethyl-4-hydroxyquinazoline (Precursor)
Question 1: What are the common starting materials and reaction for preparing the 2-ethyl-4-hydroxyquinazoline precursor?
The most prevalent and classical method for the synthesis of 2-ethyl-4-hydroxyquinazoline (which exists in tautomeric equilibrium with 2-ethylquinazolin-4(3H)-one) is the Niementowski quinazoline synthesis . This reaction involves the thermal condensation of anthranilic acid with an appropriate amide, in this case, propionamide.[1][2][3]
The overall reaction is as follows:
Question 2: I am experiencing a low yield in my Niementowski reaction. What are the likely causes and how can I optimize it?
Low yields in the Niementowski synthesis are a common issue and can often be attributed to several factors:
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High Reaction Temperatures: While thermal conditions are necessary, excessive heat (typically above 150-160 °C) can lead to the thermal decomposition of the starting materials. Anthranilic acid, for instance, can decarboxylate upon heating to form aniline and carbon dioxide.[4]
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Incomplete Reaction: The reaction equilibrium may not be driven sufficiently to completion. This can be due to inadequate reaction time or inefficient removal of water, a byproduct of the condensation.
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Sub-optimal Reagent Stoichiometry: An inappropriate ratio of anthranilic acid to propionamide can result in unreacted starting materials remaining in the reaction mixture.
Optimization Strategies:
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Temperature Control: Carefully control the reaction temperature. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Water Removal: If feasible in your setup, employing a Dean-Stark apparatus to remove water can help drive the reaction towards the product.
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Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields for the Niementowski synthesis.[5]
Chlorination of 2-Ethyl-4-hydroxyquinazoline
Question 3: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃), and what are the key intermediates?
The chlorination of 2-ethyl-4-hydroxyquinazoline with POCl₃ is a complex process that proceeds in two main stages:
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Phosphorylation: The reaction initiates with the formation of a phosphate ester intermediate. This is an initial reaction that occurs at lower temperatures.
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Chloride Displacement: The phosphate group is subsequently displaced by a chloride ion to yield the final this compound product. This step typically requires heating.
The reaction involves both O-phosphorylated and N-phosphorylated intermediates that are in rapid equilibrium. The final product is formed exclusively from the reaction of the O-phosphorylated intermediate with a chloride ion.[4][6][7][8][9]
Question 4: I've observed a significant amount of a high-molecular-weight impurity in my crude this compound. What could this be?
A common high-molecular-weight byproduct in this reaction is a pseudodimer . This impurity arises from the reaction of a phosphorylated intermediate with a molecule of the unreacted starting material, 2-ethyl-4-hydroxyquinazoline.[7][8][9] The formation of this pseudodimer can be suppressed by maintaining basic conditions and controlling the temperature during the addition of POCl₃.[4][6][7][8][9]
Question 5: My final product seems to be converting back to the starting material during workup. Why is this happening?
This compound is susceptible to hydrolysis , reverting to 2-ethyl-4-hydroxyquinazoline in the presence of water, especially under acidic conditions. During the workup, quenching the reaction mixture with water can create an acidic environment that promotes this hydrolysis. To mitigate this, it is recommended to pour the reaction mixture onto crushed ice and then neutralize it with a base, such as a cold sodium bicarbonate solution.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Action(s) |
| Low yield of 2-Ethyl-4-hydroxyquinazoline | Incomplete reaction; Thermal decomposition of starting materials. | Optimize reaction time and temperature. Consider using microwave-assisted synthesis. |
| Presence of unreacted anthranilic acid and propionamide | Insufficient reaction time or temperature; Sub-optimal stoichiometry. | Increase reaction time or temperature moderately. Ensure the correct molar ratio of reactants. |
| Formation of a dark-colored, tarry reaction mixture | Significant thermal decomposition of starting materials. | Lower the reaction temperature. |
| Incomplete chlorination of 2-Ethyl-4-hydroxyquinazoline | Insufficient amount of POCl₃; Inadequate reaction temperature or time. | Use a sufficient excess of POCl₃. Ensure the reaction is heated to the appropriate temperature (typically reflux) for a sufficient duration. |
| Formation of a significant amount of pseudodimer | Reaction of phosphorylated intermediate with starting material. | Maintain basic conditions and a lower temperature during the initial addition of POCl₃. |
| Hydrolysis of this compound during workup | Presence of water and acidic conditions. | Quench the reaction mixture on ice and neutralize with a cold base solution (e.g., NaHCO₃). |
| Presence of an unexpected formylated side product | Use of DMF as a catalyst in the chlorination step. | If formylation is an issue, consider alternative catalysts or perform the reaction without DMF. |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-4-hydroxyquinazoline
This protocol is based on the principles of the Niementowski quinazoline synthesis.
Materials:
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Anthranilic acid
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Propionamide
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Mineral oil (for heating bath)
Procedure:
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In a round-bottom flask, combine anthranilic acid (1.0 eq) and propionamide (3.0 eq).
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Heat the mixture in a mineral oil bath to 150-160 °C for 4 hours.
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Cool the reaction mixture to room temperature.
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Add a sufficient amount of a suitable solvent (e.g., ethanol) to the solidified mixture and heat to reflux to dissolve the product.
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Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
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Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford 2-ethyl-4-hydroxyquinazoline.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 2-ethyl-4-hydroxyquinazoline.
Materials:
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2-Ethyl-4-hydroxyquinazoline
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF, catalytic amount)
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Toluene
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Ice
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Saturated sodium bicarbonate solution
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Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous sodium sulfate
Procedure:
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To a round-bottom flask, add 2-ethyl-4-hydroxyquinazoline (1.0 eq) and phosphorus oxychloride (5-10 eq).
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Add a catalytic amount of DMF (e.g., a few drops).
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Heat the mixture to reflux (around 110 °C) for 3-4 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature.
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Carefully and slowly, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane (or ethyl acetate).
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Separate the organic layer.
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Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution and extract with dichloromethane (or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification of this compound
A. Recrystallization:
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Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate).[10]
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Allow the solution to cool slowly to room temperature to form crystals.
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Cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
B. Column Chromatography:
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Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is a good starting point.[10]
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Dissolve the crude product in a minimal amount of dichloromethane.
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Load the dissolved sample onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Formation of Common Side Products
Caption: Common side products in the chlorination step.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-Chloro-2-ethylquinazoline Derivatives
Welcome to the technical support center for the purification of 4-Chloro-2-ethylquinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. My aim is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your research.
Troubleshooting Guide: Common Purification Hurdles
Researchers often encounter a series of predictable, yet challenging, issues during the purification of this compound derivatives. This section is structured to address these specific problems with a clear rationale for the proposed solutions.
Issue 1: Persistent Impurities After Initial Purification
Scenario: You have performed an initial purification, likely column chromatography, but TLC or HPLC analysis still shows the presence of minor impurities.
Root Cause Analysis: This is a common scenario and can stem from several factors:
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Co-eluting Impurities: The impurity may have a polarity very similar to your target compound, leading to poor separation on the column.
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Degradation: Your target compound might be unstable under the purification conditions (e.g., on silica gel).
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Residual Starting Materials: Incomplete reaction can leave starting materials that are structurally similar to the product.
Troubleshooting Strategy:
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Orthogonal Purification: If you initially used normal-phase column chromatography, a subsequent purification using a different technique is recommended. Recrystallization is an excellent and cost-effective choice for enhancing the purity of a solid compound that is already relatively pure (>90%).[1][2] The principle of recrystallization relies on differences in solubility at varying temperatures, which is a different separation mechanism than the adsorption/partition mechanism of column chromatography.
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Optimize Chromatography:
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Shallow Gradient: If you must repeat the column chromatography, employing a shallower solvent gradient can improve the resolution between your product and closely eluting impurities.[2]
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Alternative Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina, or switching to reverse-phase chromatography if your compound has sufficient solubility in appropriate solvents.
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Experimental Protocol: Single-Solvent Recrystallization
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Solvent Screening: The key to successful recrystallization is finding an appropriate solvent. An ideal solvent will dissolve your this compound derivative sparingly at room temperature but completely at an elevated temperature.[1][2]
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Procedure: In separate small test tubes, add a few milligrams of your crude product. To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures like ethanol/water) and observe the solubility at room temperature and after gentle heating.
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-
Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent until it completely dissolves.
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Hot Filtration (if necessary): If you observe any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[2]
Issue 2: Poor Separation or Tailing on TLC/Column Chromatography
Scenario: Your spots on the TLC plate are streaky, or the bands on your column are broad and overlapping.
Root Cause Analysis:
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Inappropriate Solvent System: The polarity of your eluent may be too high or too low, or it may not be effectively differentiating between your compound and impurities.
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Column Overloading: Applying too much sample to the column is a common cause of poor separation.[2]
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Acidic/Basic Nature of Compound: Quinazoline derivatives are basic, and interaction with the slightly acidic silica gel can cause tailing.
Troubleshooting Strategy:
| Problem | Potential Cause | Solution | Scientific Rationale |
| Poor Separation | Inappropriate solvent system | Optimize the eluent using TLC. Aim for an Rf value of 0.2-0.4 for your target compound.[2] | An optimal Rf in this range on TLC generally translates to good separation on a column, allowing for sufficient interaction with the stationary phase without excessively long elution times. |
| Overlapping Bands | Column overloading | Reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[2] | Overloading saturates the stationary phase, preventing proper equilibrium and leading to band broadening and poor resolution. |
| Tailing of Spots | Compound interaction with silica | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system. | The triethylamine will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic quinazoline and resulting in more symmetrical peaks. |
| Compound Insoluble in Eluent | Poor solubility | Use a "dry loading" technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the top of your column.[3] | This ensures that the compound is introduced to the column in a concentrated band, even if it has low solubility in the mobile phase, leading to better separation. |
Visualizing Your Purification Workflow
To aid in decision-making, the following diagram outlines a logical workflow for the purification of this compound derivatives.
Caption: A decision-making workflow for purifying this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for column chromatography of this compound derivatives?
A1: The optimal solvent system should always be determined empirically using Thin Layer Chromatography (TLC).[1][4] However, good starting points for moderately polar compounds like this compound derivatives are gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][2] For example, you could start with 10% ethyl acetate in hexane and gradually increase the polarity.
| Solvent System | Typical Use Case | Notes |
| Hexane / Ethyl Acetate | General purpose for moderately polar quinazolines. A good starting point for method development.[2] | Adjust the ratio based on TLC results to achieve an Rf of 0.2-0.4 for the target compound. |
| Dichloromethane / Methanol | For more polar quinazoline derivatives or if solubility is an issue in hexane/ethyl acetate systems.[2] | Start with a low percentage of methanol (e.g., 1-2%) and increase as needed. |
Q2: My this compound derivative seems to be degrading on the silica gel column. What can I do?
A2: The chloro group at the 4-position of the quinazoline ring can be susceptible to hydrolysis, especially on acidic silica gel. If you suspect degradation, you can try the following:
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Deactivate the Silica: Use silica gel that has been treated with a base, or add a small amount of triethylamine to your eluent to neutralize the stationary phase.
-
Use Alumina: Alumina is a less acidic stationary phase and can be a good alternative to silica gel for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
Q3: How do I confirm the purity of my final product?
A3: A single technique is often not sufficient to definitively determine purity. A combination of methods is recommended for a comprehensive assessment:
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting trace impurities.[5] A purity assessment based on the area percentage of the main peak is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any structurally related impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your product.
-
Melting Point: A sharp melting point is a good indicator of a pure crystalline solid.
Visualizing Analytical Workflow
The following diagram illustrates a typical workflow for assessing the purity of your final compound.
Caption: A comprehensive workflow for the purity analysis of quinazoline derivatives.
References
Technical Support Center: Regioselectivity in 4-Chloro-2-ethylquinazoline Substitution Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-ethylquinazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselectivity of substitution reactions on this versatile heterocyclic scaffold. Our goal is to equip you with the knowledge to control reaction outcomes and optimize your synthetic strategies.
Introduction: The Quinazoline Core and the Challenge of Regioselectivity
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][3][4] The reactivity of substituted quinazolines, such as this compound, is of particular interest. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), a characteristic attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N3).[5] This inherent reactivity makes the C4 position the primary site for substitution.
However, achieving exclusive regioselectivity can be challenging. Undesired side reactions or substitution at other positions can occur, complicating purification and reducing yields. This guide will explore the factors governing regioselectivity and provide practical solutions to common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and problems encountered during substitution reactions with this compound.
FAQ 1: Why is substitution favored at the C4 position in this compound?
Answer: The preferential substitution at the C4 position is a result of both electronic and kinetic factors.
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Electronic Effects: The quinazoline nucleus is an electron-deficient system. Computational studies, such as those using Density Functional Theory (DFT), have shown that the carbon atom at the C4 position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[6][7] This makes the C4 carbon more electrophilic and, therefore, more susceptible to nucleophilic attack.[6][7] The two-step addition-elimination mechanism of SNAr reactions proceeds via a negatively charged intermediate (Meisenheimer complex), and the stability of this intermediate is crucial. The nitrogen atoms in the quinazoline ring help to stabilize this intermediate, particularly when the attack occurs at the C4 position.
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Kinetic Control: The activation energy for a nucleophilic attack at the C4 position is calculated to be lower than at the C2 position, further supporting the observed regioselectivity.[7] This means the reaction proceeds faster at the C4 position. In many cases, especially in palladium-catalyzed cross-coupling reactions, exclusive selectivity for the C4 position is observed.[1][8]
FAQ 2: I am observing a mixture of products with substitution at both C4 and another position. What are the likely causes and how can I improve selectivity for C4?
Answer: While C4 substitution is generally favored, obtaining a mixture of products can be due to several factors. Here’s a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or prolonged reaction times can provide enough energy to overcome the activation barrier for substitution at less reactive sites. | Optimize the reaction temperature by running it at a lower temperature (e.g., room temperature or 0 °C) to favor the kinetically preferred C4 product.[9] Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, avoiding the formation of byproducts. |
| Strongly Basic Conditions | The use of very strong bases can sometimes lead to side reactions, such as elimination or rearrangement, or promote substitution at alternative sites. | Screen different bases. For instance, milder inorganic bases like K₂CO₃ or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are often effective.[10][11] |
| Nucleophile Reactivity | Highly reactive or sterically unhindered nucleophiles might be less selective. | If possible, consider using a slightly less reactive nucleophile or one with greater steric bulk to enhance selectivity for the more accessible C4 position. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stability of the transition states for substitution at different positions.[9] | Experiment with a range of solvents. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used for SNAr reactions.[11] In some cases, a mixture of solvents, like THF/water, can be beneficial.[12] |
FAQ 3: Can I achieve substitution at the C2 position of this compound?
Answer: Direct substitution at the C2 position while the C4-chloro group is present is challenging due to the higher reactivity of the C4 position.[13] However, it is possible through strategic approaches:
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Sequential Functionalization: The most common and effective method is a sequential approach. First, perform a substitution at the highly reactive C4 position. Then, the C2 position can be targeted in a subsequent step. This might require harsher conditions like higher temperatures or the use of a catalyst.[13]
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Blocking/Deactivating the C4 Position: A more advanced strategy involves temporarily deactivating the C4 position. For example, the chloro group at C4 can be replaced with a group that is less reactive or can be easily removed later. One reported method involves converting the C4-chloro to a thioether, performing a cross-coupling at C2, and then functionalizing the C4 position.[1][8]
-
Palladium-Catalyzed Cross-Coupling Strategies: While palladium-catalyzed reactions on 2,4-dichloroquinazolines typically show exclusive selectivity for the C4 position, specific ligand and catalyst systems can sometimes influence regioselectivity.[1][8] For instance, certain ligands might favor coordination at the N1 position, potentially influencing the reactivity of the adjacent C2 position. This is an area of ongoing research.
Experimental Protocols & Methodologies
To provide practical guidance, here are step-by-step protocols for common reactions, designed to maximize C4 regioselectivity.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol is a starting point and may require optimization for specific amines.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) to the solution. If the amine salt is used, or if the reaction requires a base, add a suitable base such as K₂CO₃ (2.0 equiv.) or DIPEA (2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., 50-80 °C) can be applied.[11]
-
Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2-ethylquinazoline.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is for the C-C bond formation at the C4 position.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.[14]
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent system (e.g., a mixture of toluene/water or DME/water).[8][14]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and perform a standard aqueous work-up. Purify the product by column chromatography.
Visualizing Reaction Pathways
To better understand the factors influencing regioselectivity, the following diagrams illustrate the key concepts.
Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.
Caption: Troubleshooting flowchart for improving C4 regioselectivity.
Concluding Remarks
Controlling regioselectivity in substitution reactions of this compound is paramount for efficient and predictable synthesis. The inherent electronic properties of the quinazoline ring strongly favor substitution at the C4 position. By carefully selecting and optimizing reaction conditions—including temperature, base, and solvent—researchers can significantly enhance the selectivity of their transformations. For substitutions at the less reactive C2 position, a strategic, multi-step approach is generally the most effective.
We hope this guide serves as a valuable resource in your research endeavors. For further inquiries or specific application support, please do not hesitate to contact our scientific support team.
References
- 1. scispace.com [scispace.com]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Chloro-2-ethylquinazoline in Aqueous Media
Welcome to the technical support center for 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the knowledge and methodologies to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Profile of this compound
This compound is a hydrophobic molecule, a characteristic common to many quinazoline derivatives that contributes to its poor solubility in aqueous solutions. A critical piece of data for understanding its behavior is its predicted pKa of 1.24 ± 0.30, which indicates that it is a weak base. This property is pivotal, as it means the compound's solubility is highly dependent on pH.[1]
| Property | Value/Characteristic | Implication for Aqueous Solubility |
| Chemical Structure | Heterocyclic aromatic compound with a chloro and an ethyl substituent | The aromatic rings and alkyl chain contribute to its hydrophobicity, leading to low water solubility. |
| Predicted pKa | 1.24 ± 0.30 | As a weak base, it will be more soluble in acidic conditions (pH < pKa) where it can be protonated to form a more soluble salt. |
| General Solubility | Expected to be poorly soluble in water and neutral buffers, but soluble in organic solvents like DMSO and ethanol.[2][3] | Stock solutions should be prepared in an appropriate organic solvent. Dilution into aqueous media requires careful consideration to avoid precipitation. |
Frequently Asked Questions (FAQs)
Here we address common questions and concerns regarding the handling and solubilization of this compound.
Q1: Why is my this compound difficult to dissolve in my aqueous assay buffer?
A1: The poor aqueous solubility of this compound stems from its hydrophobic chemical structure.[2] Like many quinazoline-based compounds, the fused aromatic ring system and the ethyl group contribute to a high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to surround and dissolve the compound.[2]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[2] It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[4]
-
Utilize Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[4]
-
Employ Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug, enhancing its aqueous solubility.[4]
Q3: How does pH affect the solubility of this compound?
A3: Given its predicted pKa of 1.24, this compound is a weak base.[1] Therefore, its solubility is pH-dependent.[5][6] In acidic solutions with a pH below its pKa, the quinazoline nitrogen can become protonated, forming a more soluble salt.[1][7] Conversely, in neutral or basic solutions (pH > pKa), the compound will be in its less soluble, un-ionized form.
Q4: What is the best organic solvent for preparing a stock solution?
A4: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[2][3] Ethanol can also be used, though it may not achieve the same high concentrations as DMSO. Always use anhydrous, high-purity solvents to avoid introducing water that could lower the stock solution's stability.
Q5: Are there advanced formulation strategies to improve the bioavailability of quinazoline compounds for in vivo studies?
A5: Yes, for in vivo applications where solubility directly impacts absorption and bioavailability, more advanced formulation strategies are often necessary. These include:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level, which can enhance the dissolution rate.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[8]
-
Lipid-Based Formulations: The drug is dissolved in a mixture of oils and surfactants that form an emulsion in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[8]
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO to create a stock solution. | Insufficient solvent volume or use of low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming (to 37-40°C) and ultrasonication can also aid in dissolution.[2] |
| Stock solution in DMSO precipitates when stored at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm the vial and vortex thoroughly to ensure complete redissolution before use.[2] |
| Inconsistent or non-reproducible results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. | Visually inspect your assay plates under a microscope for any signs of precipitation. Implement one of the solubility enhancement techniques described in the protocols below (e.g., use of co-solvents, surfactants, or cyclodextrins). Also, consider the possibility of the compound binding to plastics. |
| The pH of my buffer changes after adding the compound. | The compound is a weak base and may be altering the buffer's pH upon dissolution. | Ensure your buffer system has sufficient buffering capacity to maintain the desired pH. Re-measure the pH after the addition of the compound and adjust if necessary. |
Experimental Protocols & Workflows
Below are detailed, step-by-step protocols for enhancing the aqueous solubility of this compound.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol leverages the weakly basic nature of this compound to increase its solubility by lowering the pH.
Materials:
-
This compound
-
1N Hydrochloric Acid (HCl)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS)
-
Calibrated pH meter
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM).
-
In a separate vessel, take the required volume of your aqueous buffer for the final working solution.
-
Slowly add small aliquots of 1N HCl to the buffer while monitoring the pH. Adjust the pH to a value at least 1-2 units below the compound's pKa (e.g., pH 1.0-2.0).
-
Once the desired acidic pH is stable, add the DMSO stock solution dropwise to the acidified buffer while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
Causality: By lowering the pH, the quinazoline nitrogen atom is protonated, forming a positively charged ion. This ionized form has significantly higher aqueous solubility compared to the neutral molecule.[1][7]
Caption: pH-dependent solubilization of a weak base.
Protocol 2: Co-solvent System for Enhanced Solubility
This protocol describes the use of a water-miscible organic solvent to increase the solubility of the compound in an aqueous buffer.[9][10]
Materials:
-
This compound stock solution in DMSO.
-
Co-solvent (e.g., ethanol, propylene glycol, or PEG 400).
-
Aqueous buffer.
Procedure:
-
Determine the final desired concentration of the compound and the maximum tolerable concentration of the co-solvent and DMSO in your experiment (typically <5% and <0.5% respectively).
-
Prepare the aqueous buffer containing the desired final concentration of the co-solvent. For example, for a 5% ethanol solution, add 5 ml of ethanol to 95 ml of buffer.
-
Add the DMSO stock solution dropwise to the co-solvent-containing buffer while vortexing.
-
Observe the solution for clarity.
Causality: Co-solvents reduce the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound to dissolve.[9] They essentially reduce the interfacial tension between the hydrophobic drug and the aqueous environment.[11]
Caption: Co-solvent mediated solubilization.
Protocol 3: Micellar Solubilization with Surfactants
This protocol utilizes surfactants to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[12][13]
Materials:
-
This compound stock solution in DMSO.
-
Non-ionic surfactant (e.g., Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80)).
-
Aqueous buffer.
Procedure:
-
Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC). For Tween® 80, the CMC is approximately 0.012 mM. A working concentration of 0.01-0.1% (w/v) is a good starting point.
-
Gently mix the surfactant-containing buffer to ensure homogeneity without excessive foaming.
-
Slowly add the DMSO stock solution to the micellar solution while stirring.
-
Allow the solution to equilibrate for a few minutes.
Causality: Above the CMC, surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell. The hydrophobic this compound partitions into the hydrophobic core, effectively being shielded from the aqueous environment.[12][14]
Caption: Micellar encapsulation of a hydrophobic drug.
Protocol 4: Complexation with Cyclodextrins
This protocol involves the use of cyclodextrins to form inclusion complexes with this compound, enhancing its solubility.[15][16]
Materials:
-
This compound.
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Aqueous buffer.
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer. The concentration will depend on the desired molar ratio of drug to cyclodextrin (typically starting with a 1:1 molar ratio).
-
Add the solid this compound powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 24 hours) to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate contains the solubilized drug-cyclodextrin complex.
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule gets encapsulated within the hydrophobic cavity, forming an inclusion complex that has a hydrophilic exterior and is therefore more soluble in water.[15][16]
Caption: Formation of a drug-cyclodextrin inclusion complex.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmedicinejournal.com [pharmedicinejournal.com]
- 14. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 15. humapub.com [humapub.com]
- 16. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Pathways of 4-Chloro-2-ethylquinazoline
Welcome to the technical support center for 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and the elucidation of degradation pathways for this compound. The information herein is synthesized from established principles of stability testing for quinazoline derivatives and chlorinated heterocyclic compounds, offering a robust framework for your experimental design and interpretation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing quick and actionable answers based on analogous scientific literature.
Q1: What are the primary environmental factors that are likely to affect the stability of this compound?
A1: Based on the chemistry of related chlorinated and quinazoline-based compounds, the primary factors of concern are:
-
pH: Significant degradation can be expected in both acidic and alkaline conditions due to hydrolysis.[1] The chloro substituent at the 4-position is susceptible to nucleophilic attack, which is often catalyzed by H+ or OH- ions.
-
Light (Photostability): Exposure to UV light can induce photodegradation.[2][3] Similar quinazoline derivatives have shown susceptibility to photolytic conditions, leading to a cluster of degradation products.[1]
-
Temperature (Thermal Stability): Elevated temperatures can accelerate degradation processes. While solid-state forms may be relatively stable at moderate temperatures, solutions are generally more susceptible.[3][4]
-
Oxidative Stress: While some quinazoline derivatives have shown stability under oxidative conditions, the potential for oxidation should not be dismissed without experimental evidence, especially in the presence of oxidizing agents.[1]
Q2: I am observing a rapid loss of my compound in a dimethyl sulfoxide (DMSO) stock solution. What could be the cause?
A2: Instability in DMSO has been observed for some quinazoline derivatives.[5] While DMSO is a common solvent, it can participate in or catalyze degradation reactions, particularly for compounds with reactive functional groups. It is recommended to evaluate the stability of this compound in other solvents, such as acetonitrile or ethanol, and to prepare fresh solutions for experiments whenever possible. If DMSO must be used, store stock solutions at low temperatures (e.g., -20°C or -80°C) and for the shortest possible duration.
Q3: What are the most probable degradation products of this compound under hydrolytic conditions?
A3: The most likely degradation pathway under both acidic and alkaline hydrolysis is the nucleophilic substitution of the chlorine atom at the 4-position by a hydroxyl group. This would result in the formation of 2-ethylquinazolin-4(3H)-one. This type of transformation is a common degradation pathway for 4-chloroquinazolines.[1][6]
Q4: How can I set up a forced degradation study for this compound?
A4: A forced degradation (or stress testing) study should be designed to evaluate the stability of the molecule under various conditions as prescribed by ICH guidelines (Q1A(R2)). A general protocol is provided in the "Experimental Protocols" section of this guide. The study should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Insufficient stress applied (concentration of stressor, duration, temperature). The compound might be highly stable under the tested conditions. | Increase the concentration of the acid, base, or oxidizing agent. Extend the duration of the study. Increase the temperature for thermal degradation. Ensure appropriate light exposure for photostability studies as per ICH Q1B guidelines. |
| Multiple, poorly resolved peaks in my chromatogram after degradation. | Incomplete separation of degradation products. Co-elution of the parent compound with a degradant. | Optimize your HPLC method. This may involve changing the mobile phase composition, gradient profile, column type (e.g., C18, phenyl-hexyl), or pH of the mobile phase. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Degradation products are not being detected by the analytical method (e.g., lack a chromophore). The parent compound or degradants are volatile. Adsorption of the compound or degradants onto container surfaces. | Use a mass-sensitive detector (e.g., mass spectrometer) in parallel with a UV detector. Check for the volatility of the compound and its potential degradants. Use silanized glassware or low-adsorption vials. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Instability of the compound in the analytical solvent. Non-homogeneity of the sample. | Ensure precise control over all experimental parameters. Evaluate the stability of the compound in the diluent used for analysis. Ensure proper mixing and dissolution of the sample. |
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV/PDA and/or MS detector
-
Calibrated photostability chamber
-
Calibrated oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis. Note: Quinazolines can be highly sensitive to basic conditions.[1]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solution):
-
Dilute the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate the solution at 60°C for 7 days, protected from light.
-
At appropriate time points, withdraw a sample and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 60°C for 7 days.
-
At appropriate time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the degradation products.
-
IV. Degradation Pathways and Visualizations
The following diagram illustrates the predicted primary degradation pathway of this compound based on the known reactivity of 4-chloroquinazolines.
References
- 1. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. scispace.com [scispace.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Chloro-2-ethylquinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure a safe, robust, and scalable process.
Overview of the Synthetic Pathway
The most prevalent and industrially viable route to this compound proceeds via a two-step synthesis. The first step involves the formation of the heterocyclic core, 2-ethyl-4(3H)-quinazolinone, from common starting materials. The second, and most critical step for scale-up, is the chlorination of the quinazolinone to yield the final product. This intermediate is highly valuable due to the reactivity of the 4-chloro group, which allows for facile nucleophilic substitution, making it a key building block in the synthesis of numerous pharmaceutical agents.[1][2]
Caption: General two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most common route involves the cyclocondensation of anthranilamide with an orthoester like triethyl orthopropionate to form 2-ethyl-4(3H)-quinazolinone, followed by chlorination.[3][4] This precursor is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield the final product.[5] This route is favored for its use of readily available starting materials and generally good yields.
Q2: What are the primary challenges when scaling this synthesis from grams to kilograms?
The main challenges are:
-
Safety and Handling of POCl₃: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[6][7][8] Handling large volumes requires specialized equipment and stringent safety protocols.
-
Exothermic Reaction Control: The chlorination reaction and, particularly, the quenching of excess POCl₃ are highly exothermic. Inadequate heat management at scale can lead to runaway reactions.
-
Work-up and Waste Disposal: Safely neutralizing and disposing of large quantities of acidic, phosphorus-containing waste streams is a significant environmental and logistical challenge.
-
Product Purification: Removing residual phosphorus byproducts and ensuring the crystallization of the final product can be more difficult at larger scales, potentially impacting purity and yield.
Q3: Why is the chlorination step with POCl₃ considered the most critical and hazardous?
This step is critical because it forms the desired reactive handle for subsequent reactions. It is hazardous due to the intrinsic properties of POCl₃. It is a powerful dehydrating and chlorinating agent that can cause severe burns upon contact and is fatal if inhaled.[8][9] Its violent, exothermic reaction with water to release toxic HCl and phosphoric acid fumes presents a major risk, especially during the work-up (quenching) phase.[7][10] Careful, controlled addition of reagents and a well-designed quenching protocol are non-negotiable for safety.
Q4: What are the key analytical techniques to monitor the reaction and product purity?
Throughout the process, a robust analytical strategy is essential:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. An RP-HPLC method should be developed to monitor the disappearance of the 2-ethyl-4(3H)-quinazolinone starting material and the appearance of the this compound product. This method is crucial for determining reaction completion and assessing final product purity.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for structural confirmation of the intermediate and the final product. It can also help identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.
In-Depth Troubleshooting Guide
Part A: Synthesis of 2-Ethyl-4(3H)-quinazolinone (Precursor)
Q: My cyclization reaction to form the quinazolinone precursor is slow, incomplete, or giving low yields. What are the likely causes and solutions?
A: This issue typically stems from three factors: reaction temperature, water content, or catalyst inefficiency.
-
Causality: The cyclocondensation reaction involves the formation of an intermediate that must eliminate water and ethanol to form the stable quinazolinone ring. Insufficient heat prevents the reaction from overcoming the activation energy for cyclization and removal of byproducts. The presence of excess water in the starting materials or solvent can hinder the reaction equilibrium.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your anthranilamide starting material in a vacuum oven before use. Use anhydrous solvents if the reaction is not run neat.
-
Increase Reaction Temperature: These reactions often require high temperatures (130-160 °C) to proceed efficiently and drive off volatile byproducts.[12] Ensure your heating apparatus can consistently maintain the target temperature.
-
Consider a Catalyst: While often run neat, a catalytic amount of a mild acid like p-toluenesulfonic acid (pTSA) can facilitate the cyclization at a lower temperature.
-
Monitor Reaction: Use HPLC to track the consumption of anthranilamide. If the reaction stalls, a higher temperature or longer reaction time may be necessary.
-
Part B: Chlorination with Phosphorus Oxychloride (POCl₃)
Q: The reaction mixture turns dark brown or black upon heating with POCl₃. What is happening and how can I prevent it?
A: Dark coloration or tar formation is a classic sign of decomposition, often caused by excessive heat, residual moisture, or impurities in the starting material.
-
Causality: POCl₃ is a very aggressive reagent. At high temperatures, it can lead to uncontrolled side reactions and polymerization, especially if the 2-ethyl-4(3H)-quinazolinone precursor is not pure. Any residual water will react violently with POCl₃, generating significant heat and HCl, which can further catalyze decomposition pathways.
-
Preventative Measures:
-
Use High-Purity Precursor: Ensure the 2-ethyl-4(3H)-quinazolinone is thoroughly dried and free of impurities from the previous step. Recrystallization is recommended before scale-up.
-
Controlled Reagent Addition: At scale, add the POCl₃ slowly to the quinazolinone substrate at a lower temperature (e.g., 0-10 °C) before gradually heating the mixture. This allows for better management of any initial exotherm.
-
Optimize Temperature: While reflux is common, determine the minimum temperature required for a reasonable reaction rate (e.g., 80-100 °C). Overheating is detrimental.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to color formation.[12]
-
Q: My work-up procedure is violent and difficult to control. What is a safer method for quenching excess POCl₃ at scale?
A: A "reverse quench" into a cooled, basic solution is the standard and safest method for neutralizing large quantities of POCl₃. Never add water or ice directly to the main reaction vessel.
-
Causality: Adding water to POCl₃ results in a rapid, highly exothermic, and difficult-to-control reaction on the surface, which can cause splashing and release of toxic fumes. By adding the reaction mixture to a large volume of a cooled quenching solution, the heat is dissipated much more effectively.
-
Recommended Scale-up Quenching Protocol:
-
Prepare the Quench Vessel: In a separate, appropriately sized reactor, prepare a stirred mixture of crushed ice and a base, such as sodium carbonate or sodium hydroxide solution. The volume should be sufficient to neutralize all POCl₃ and byproduct HCl.
-
Cool Both Vessels: Cool the main reaction vessel to room temperature or below. Ensure the quench vessel is maintained at 0-5 °C.
-
Perform Slow Transfer: Slowly transfer the reaction mixture from the main reactor into the vigorously stirred quench vessel via a dip tube or pressure transfer. The rate of addition should be controlled to keep the temperature of the quench mixture below 20 °C.
-
Monitor pH and Temperature: Continuously monitor the pH and temperature of the quench vessel. The pH should remain basic throughout the addition.
-
Stir and Extract: Once the addition is complete, allow the mixture to stir until all ice has melted and the temperature has stabilized. The product can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Q: Are there alternatives to POCl₃ for chlorination that are safer for scale-up?
A: Yes, while POCl₃ is common, other reagents can be used, though they come with their own trade-offs.
-
Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF (Vilsmeier-Haack conditions), SOCl₂ can be an effective alternative.[13] It is also toxic and corrosive but has a lower boiling point than POCl₃, which can simplify its removal.
-
Trichloroisocyanuric Acid (TCCA) or Oxalyl Chloride: In combination with triphenylphosphine (Appel reaction conditions), these reagents can perform the chlorination under milder conditions. However, this introduces triphenylphosphine oxide as a byproduct, which can be challenging to remove at scale.[14]
-
Flow Chemistry: Performing the chlorination in a continuous flow reactor can significantly improve safety by minimizing the volume of hazardous material being reacted at any given time and providing superior temperature control.[15]
Caption: Decision tree for troubleshooting the chlorination step.
Part C: Purification and Isolation
Q: My crude product is an oily residue and will not crystallize. What purification strategies should I employ?
A: Oiling out is a common problem at scale, often due to residual solvents, phosphorus byproducts, or other impurities that inhibit crystal lattice formation.
-
Causality: Impurities act as a "solvent" for your product, preventing it from reaching the supersaturation point required for nucleation and crystal growth. Residual POCl₃ hydrolysis products can also make the crude material acidic and hygroscopic.
-
Purification Strategy:
-
Thorough Aqueous Wash: First, ensure your work-up was effective. Dissolve the crude oil in a suitable solvent like dichloromethane and wash it several times with water, then with a saturated sodium bicarbonate solution, and finally with brine. This removes acidic and water-soluble impurities.
-
Solvent Swap and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate it on a rotary evaporator. It is critical to remove the extraction solvent completely. Sometimes, co-evaporating with a solvent that can form an azeotrope with residual impurities (like toluene) can be effective.
-
Crystallization Solvent Screen: Take small aliquots of the crude oil and attempt crystallization from various single solvents (e.g., hexanes, isopropanol, ethanol) and binary solvent systems (e.g., ethyl acetate/hexanes, toluene/heptane). Start by dissolving the oil in a minimum amount of the more soluble solvent at an elevated temperature and then slowly add the anti-solvent until turbidity appears, then cool slowly.
-
Chromatography (If Necessary): If crystallization fails, silica gel column chromatography is a reliable but less scalable option. This should be considered a last resort for large quantities due to solvent consumption and time.
-
Safety Profile & Handling at Scale
The primary hazard in this synthesis is Phosphorus Oxychloride (POCl₃) . All personnel must be thoroughly trained on its dangers and proper handling procedures.
| Hazard Category | Description & Risks | Recommended Scale-up Handling Procedures |
| Toxicity & Corrosivity | Fatal if inhaled.[8] Causes severe skin burns and eye damage.[7] Corrosive to the respiratory system.[7] Effects of exposure may be delayed.[7] | • Work exclusively in a well-ventilated chemical fume hood or a closed-system reactor. • Use personal protective equipment (PPE): chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or suit. • A NIOSH-approved respirator may be required for certain operations.[7] |
| Reactivity | Reacts violently with water, alcohols, and bases, releasing heat and toxic HCl gas.[8] May ignite combustible materials.[6] | • Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen).[8] • NEVER add water to POCl₃. Use a controlled reverse quench for work-up. • Have appropriate spill kits ready (e.g., inert absorbent material like sand or vermiculite; DO NOT USE WATER ).[8] |
| Fire Hazard | POCl₃ itself does not burn, but it produces poisonous gases (phosphorus oxides, HCl) in a fire. Containers may explode when heated.[6] | • Use a fire extinguisher suitable for the surrounding materials (e.g., dry chemical, CO₂). DO NOT USE WATER. [6] • Use a water spray only to cool fire-exposed containers from a distance.[6] |
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. lanxess.com [lanxess.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 14. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]
Preventing unwanted hydrolysis of 4-Chloro-2-ethylquinazoline
Welcome to the technical support center for 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this compound. Our goal is to help you prevent unwanted hydrolysis and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery. The quinazoline scaffold is found in numerous bioactive molecules. The chloro-substituent at the 4-position is a reactive site, making it a versatile intermediate for the synthesis of a wide range of derivatives, including potential anticancer agents. However, this reactivity also makes the compound susceptible to hydrolysis, which can lead to the formation of an unwanted byproduct, 2-ethylquinazolin-4(3H)-one. This degradation can impact experimental outcomes by reducing the yield of the desired product, introducing impurities, and potentially altering biological activity.
Q2: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound is hydrolysis. This is a chemical reaction where a water molecule cleaves the carbon-chlorine bond at the 4-position of the quinazoline ring. This results in the substitution of the chlorine atom with a hydroxyl group, forming 2-ethylquinazolin-4(3H)-one. The quinazolinone ring itself is generally stable under many conditions, but the 4-chloro substituent is the point of vulnerability.[1]
Q3: How does pH affect the stability of this compound?
The rate of hydrolysis is significantly influenced by pH. Generally, the hydrolysis of 4-chloroquinazolines is accelerated under neutral to basic conditions. This is because hydroxide ions (OH-), which are more abundant at higher pH, are stronger nucleophiles than water and can more readily attack the electron-deficient C4 carbon of the quinazoline ring. While the quinazoline ring system has basic nitrogens, their pKa is relatively low (for quinazoline itself, the pKa is around 3.5). The electron-withdrawing effect of the chlorine atom in this compound likely lowers this pKa further, meaning the molecule is not significantly protonated in neutral or basic solutions. Therefore, maintaining a slightly acidic pH can help to minimize the concentration of hydroxide ions and thus slow down the rate of hydrolysis.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Temperature: Cool, typically 2-8°C.
-
Atmosphere: Under an inert gas such as argon or nitrogen to minimize exposure to moisture and oxygen.
-
Container: In a tightly sealed container to prevent moisture ingress.
-
Light: Protected from light, although hydrolytic degradation is the primary concern.
Q5: What solvents are recommended for dissolving this compound to minimize hydrolysis?
The choice of solvent is critical for preventing hydrolysis. Aprotic, anhydrous solvents are highly recommended. These include:
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents and to minimize exposure to atmospheric moisture. If aqueous buffers are required for an experiment, it is best to add the this compound stock solution to the aqueous medium immediately before starting the experiment to minimize the time it is exposed to water.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: My reaction yield is consistently low, and I suspect degradation of my starting material.
Possible Cause: Unwanted hydrolysis of this compound before or during your reaction.
Troubleshooting Workflow:
Troubleshooting Workflow for Low Reaction Yield
Step-by-Step Guide:
-
Confirm Degradation:
-
Action: Analyze a sample of your this compound starting material and your reaction mixture using a stability-indicating HPLC method (see protocol below) or by Thin Layer Chromatography (TLC).
-
Expected Outcome: The presence of a new, more polar spot/peak corresponding to 2-ethylquinazolin-4(3H)-one confirms hydrolysis.
-
-
Review Storage and Handling:
-
Action: Ensure that the compound is stored in a tightly sealed container under an inert atmosphere and at the recommended temperature. When weighing and handling the compound, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
-
Rationale: 4-chloroquinazolines are known to be moisture-sensitive.
-
-
Implement Anhydrous Techniques:
-
Action: Use anhydrous solvents for all stock solutions and reactions. If a reaction requires an aqueous environment, prepare the aqueous solution and the this compound solution separately and mix them immediately before initiating the reaction.
-
Rationale: Minimizing the contact time with water is crucial to prevent hydrolysis.
-
-
Optimize Reaction Conditions:
-
Action: If your reaction is performed in a protic solvent or under neutral/basic conditions, consider if the reaction can be performed in an aprotic solvent or under slightly acidic conditions (pH 4-6). If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base.
-
Rationale: The hydrolysis reaction is catalyzed by base and proceeds faster in the presence of water.
-
Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis that grows over time.
Possible Cause: Hydrolysis of this compound to 2-ethylquinazolin-4(3H)-one in your analytical sample.
Step-by-Step Guide:
-
Identify the Degradant:
-
Action: The hydrolysis product, 2-ethylquinazolin-4(3H)-one, will have a different retention time than the parent compound in reverse-phase HPLC (typically eluting earlier due to increased polarity). It will also have a different mass-to-charge ratio (m/z) in mass spectrometry. The expected molecular weight of this compound is 192.64 g/mol , while the hydrolysis product, 2-ethylquinazolin-4(3H)-one, has a molecular weight of 174.2 g/mol .
-
Rationale: Confirming the identity of the impurity is the first step in troubleshooting.
-
-
Review Sample Preparation and Mobile Phase:
-
Action: Ensure your sample diluent is an aprotic organic solvent (e.g., acetonitrile or methanol). If your mobile phase contains a high percentage of water and is at a neutral or basic pH, this can cause on-column or in-vial hydrolysis.
-
Rationale: The analytical method itself can sometimes induce degradation if not optimized for labile compounds.
-
-
Modify Analytical Conditions:
-
Action: If hydrolysis is suspected during analysis, try the following:
-
Lower the pH of the aqueous component of your mobile phase to pH 3-4 using formic acid or trifluoroacetic acid.
-
Decrease the analysis time.
-
Keep the sample vial in the autosampler at a low temperature (e.g., 4°C).
-
-
Rationale: Acidic conditions and lower temperatures will slow down the rate of hydrolysis.
-
The Mechanism of Hydrolysis: A Deeper Look
The hydrolysis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:
Simplified SNAr Hydrolysis Mechanism
-
Nucleophilic Attack: A nucleophile, which can be a water molecule or a hydroxide ion, attacks the electron-deficient carbon atom at the C4 position of the quinazoline ring. This is the rate-determining step. The attack is favored at this position due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom. This forms a high-energy tetrahedral intermediate known as a Meisenheimer complex.
-
Loss of the Leaving Group: The aromaticity of the quinazoline ring is temporarily lost in the Meisenheimer complex. The ring system regains its aromaticity by expelling the chloride ion (Cl-), which is a good leaving group. This results in the formation of the final hydrolysis product, 2-ethylquinazolin-4(3H)-one.
Under basic conditions, the more nucleophilic hydroxide ion (OH-) is the primary attacking species, leading to a significantly faster reaction rate compared to the neutral hydrolysis by water.
Protocols
Protocol 1: Stability-Indicating HPLC Method
This method can be used as a starting point for monitoring the stability of this compound and detecting its hydrolysis product.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for aromatic heterocyclic compounds.
-
Acidified Mobile Phase: The use of formic acid maintains a low pH, which suppresses the hydrolysis of the analyte during the analysis.
-
Gradient Elution: Allows for the effective separation of the relatively nonpolar this compound from its more polar hydrolysis product.
Protocol 2: Preparation of a Stock Solution
-
Accurately weigh the required amount of this compound in a dry, tared vial, preferably in an inert atmosphere (e.g., a glove box or under a stream of argon).
-
Add the required volume of anhydrous solvent (e.g., DMSO or DMF) to the vial using a dry syringe.
-
Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in a desiccated environment.
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-2-ethylquinazoline
Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-ethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis. The C-4 position of the quinazoline ring is highly activated for cross-coupling due to an α-nitrogen effect, which facilitates the oxidative addition of palladium(0) catalysts.[1][2] However, the specific nature of the coupling partners and the desired transformation necessitates careful selection of the catalyst system.
This document is structured into sections for different cross-coupling reactions, each containing a troubleshooting guide and frequently asked questions in a Q&A format to directly address experimental challenges.
Section 1: General Troubleshooting for Cross-Coupling Reactions
Before diving into reaction-specific issues, it's crucial to address universal problems that can lead to reaction failure. If you are experiencing low or no yield, begin with this general diagnostic workflow.
Q1: My cross-coupling reaction with this compound failed completely. What are the first things I should check?
A1: When a reaction shows little to no product formation, a systematic review of the foundational parameters is the most efficient way to diagnose the problem.[3]
-
Inert Atmosphere Integrity: The active Pd(0) catalytic species is highly sensitive to oxygen.[4] Ensure your reaction vessel was properly sealed and that all solvents and reagents were thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. The formation of palladium black early in the reaction is a common sign of catalyst decomposition due to oxygen contamination.[5]
-
Reagent Quality & Purity:
-
Catalyst/Ligand: Palladium sources and phosphine ligands can degrade over time. Use freshly opened reagents or those stored correctly under an inert atmosphere. Phosphine-based ligands, in particular, are susceptible to air oxidation.[6]
-
Solvents: Anhydrous solvents are critical, as water can interfere with many steps of the catalytic cycle, especially when using organometallic reagents.
-
Base: The quality of the base is paramount. For solid inorganic bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and have been stored in a desiccator to prevent clumping and moisture absorption.[7]
-
-
Reaction Temperature: C-Cl bonds are inherently less reactive than C-Br or C-I bonds, often requiring higher temperatures for efficient oxidative addition.[5] If you are running the reaction at a moderate temperature (e.g., 80 °C), a careful increase to 100-110 °C may be necessary, provided the substrates are stable.
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Caption: General diagnostic workflow for failed cross-coupling reactions.
Section 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various organoboron reagents.
Troubleshooting Guide: Suzuki-Miyaura Reactions
Q2: My Suzuki coupling is giving low yield, and I'm recovering starting material. How can I improve the reaction?
A2: Low conversion in Suzuki couplings with heteroaryl chlorides often points to suboptimal catalyst activity or inefficient transmetalation.
-
Problem: Slow Oxidative Addition. The C-Cl bond, while activated, is still challenging.
-
Causality: The initial oxidative addition of Pd(0) to the C-Cl bond is often the rate-limiting step. Standard ligands like PPh₃ may not be sufficient.
-
Solution: Switch to a more electron-rich and sterically bulky monodentate phosphine ligand. Buchwald ligands such as XPhos , SPhos , or RuPhos are designed to accelerate both oxidative addition and the final reductive elimination step.[4][8] Using a modern palladium pre-catalyst (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[3]
-
-
Problem: Inefficient Transmetalation. The boronic acid is not transferring its organic group to the palladium center.
-
Causality: Transmetalation requires the activation of the organoboron species by a base. The choice of base and solvent system is critical.[7]
-
Solution: Use a stronger base. While K₂CO₃ can work, K₃PO₄ or Cs₂CO₃ are often more effective, especially with less reactive boronic acids.[3] The solvent system also plays a key role; a mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic substrates and the inorganic base.[9][10]
-
Q3: I am observing significant homocoupling of my boronic acid (Glaser coupling). What is causing this and how can I prevent it?
A3: Boronic acid homocoupling is a common side reaction, typically caused by the presence of oxygen or inefficient transmetalation.
-
Causality: Oxygen can oxidize the Pd(0) catalyst and also promote the homocoupling of the boronic acid. If the transmetalation step is slow, the activated boronate has more time to undergo this undesired pathway.[4]
-
Solutions:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are scrupulously degassed to remove all traces of oxygen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate issues related to the in situ reduction of a Pd(II) source.[4]
-
Optimize Base and Ligand: A more effective base and a ligand that promotes rapid transmetalation can help the desired cross-coupling reaction outcompete the homocoupling pathway.
-
General FAQs: Suzuki-Miyaura Reactions
Q4: Which catalyst system should I start with for coupling this compound with a standard arylboronic acid?
A4: For a standard, non-sterically hindered arylboronic acid, a robust starting point is a combination of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 (0.5–2 mol%) | Pd(OAc)₂ is a cost-effective and common Pd(II) source.[1] G3 pre-catalysts offer high efficiency and air stability.[3] |
| Ligand | XPhos or SPhos (1–4 mol%) | These ligands are highly effective for coupling challenging aryl chlorides due to their steric bulk and electron-donating properties. |
| Base | K₃PO₄ (2-3 equivalents) | A strong inorganic base that is effective in promoting transmetalation without being overly harsh on most functional groups.[3] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1 ratio) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[9] |
| Temperature | 80–110 °C | Necessary to drive the oxidative addition of the C-Cl bond. |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1 mol%) and any additional ligand if required. Add this solid to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[3]
Section 3: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines to the 4-position of the quinazoline core.[11]
Troubleshooting Guide: Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination of this compound is sluggish and gives low yields. What catalyst adjustments should I make?
A5: The amination of heteroaryl chlorides requires highly active catalyst systems, as both the oxidative addition and reductive elimination steps can be challenging.
-
Causality: The nitrogen nucleophile coordinates to the palladium center after oxidative addition. A strong base is required to deprotonate the amine, and the subsequent C-N reductive elimination can be slow.[12]
-
Solutions:
-
Ligand Choice is Critical: For C-N coupling, bidentate phosphine ligands like BINAP or Xantphos can be effective.[11][12] However, modern bulky, electron-rich monodentate ligands (the Buchwald-type ligands) often provide superior results for challenging substrates.[8][13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Weaker bases like K₂CO₃ are generally insufficient.[12][14]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard. Protic solvents will quench the strong base.
-
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Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
General FAQs: Buchwald-Hartwig Amination
Q6: Can I use an amine hydrochloride salt directly in a Buchwald-Hartwig reaction?
A6: Yes, but you must add an additional equivalent of base to neutralize the salt and generate the free amine in situ. For example, if you use an amine hydrochloride salt (Amine·HCl), you will need at least 2 equivalents of NaOt-Bu: one to free the amine and one to facilitate the catalytic cycle.
Q7: My substrate has a base-sensitive functional group (e.g., an ester). Can I still perform a Buchwald-Hartwig amination?
A7: This is a significant challenge, as the standard strong bases (like NaOt-Bu) can cause side reactions like ester hydrolysis or saponification.[15] You can try using a weaker base system, such as K₃PO₄ or Cs₂CO₃ , but this will likely require a more active catalyst system (e.g., a highly electron-rich Buchwald ligand) and higher temperatures to achieve a reasonable reaction rate.[14] Screening different conditions is essential in these cases.
Section 4: Sonogashira & Heck Couplings
Sonogashira Coupling (C-C Triple Bond Formation)
Q8: What is a standard catalyst system for Sonogashira coupling with this compound?
A8: The Sonogashira reaction typically uses a dual-catalyst system. For an aryl chloride, a palladium catalyst with a suitable ligand is required for the main cycle, and a copper(I) salt acts as a co-catalyst.[16]
-
Palladium Catalyst: PdCl₂(PPh₃)₂ or a combination of Pd(OAc)₂ with a phosphine ligand is common.[1][2]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used.
-
Base: An amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) , is required. It acts as both a base and often as the solvent.[2]
-
Ligand: While PPh₃ can work, more electron-rich ligands may be needed to improve yields with the chloro-substrate.[6]
-
Solvent: DMF or THF are common choices if an amine solvent is not used.[1][2]
An attempted Sonogashira coupling of a 4-chloro-2-trichloromethylquinazoline using Pd(PPh₃)₄ and NEt₃ in THF was reported to fail, while a system using Pd(OAc)₂, Cs₂CO₃ as the base, and CuI in DMF provided the product, albeit in low yield, indicating the sensitivity of this reaction to the specific conditions and substrate.[1][6]
Heck Coupling (C-C Double Bond Formation)
Q9: I want to perform a Heck reaction to couple an alkene (e.g., styrene, acrylate) to the 4-position. What conditions should I consider?
A9: The Heck reaction involves the Pd-catalyzed coupling of an aryl halide with an alkene.[17]
-
Catalyst: Pd(OAc)₂ is a very common and effective precatalyst. Other sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are also used.[1]
-
Ligand: Often, simple phosphine ligands like PPh₃ are sufficient, but for the less reactive C-Cl bond, a more electron-rich or sterically hindered ligand may be beneficial. Phosphine-free systems have also been developed.[18]
-
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst at the end of the cycle. Triethylamine (NEt₃) or inorganic bases like K₂CO₃ are common choices.[17]
-
Solvent: High-boiling polar aprotic solvents like DMF , NMP , or DMAc are typically used.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 4-Chloro-2-ethylquinazoline and Gefitinib
A Technical Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent enzyme inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). This guide provides a comparative analysis of two quinazoline-containing molecules: the well-established EGFR inhibitor, Gefitinib, and the less-characterized compound, 4-Chloro-2-ethylquinazoline. While Gefitinib's biological profile is extensively documented, this guide will also extrapolate the potential activity of this compound based on established structure-activity relationships of the quinazoline core, offering a framework for its future investigation.
Introduction to the Compounds
Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, a key regulator of cell growth and proliferation.[1] It is an anilinoquinazoline that competitively binds to the ATP-binding site within the intracellular domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling.[1] Gefitinib is an approved therapeutic for non-small cell lung cancer (NSCLC) patients with specific activating mutations in the EGFR gene.[2]
This compound is a quinazoline derivative characterized by a chlorine atom at the 4-position and an ethyl group at the 2-position. The quinazoline core is a recognized privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] While direct and extensive biological data for this specific compound is limited in publicly available literature, its structural features suggest potential as a precursor or an active molecule in the realm of kinase inhibition. The 4-chloro substituent serves as a reactive site for nucleophilic substitution, a common strategy in the synthesis of more complex quinazoline derivatives.[3]
Mechanism of Action: A Tale of Two Quinazolines
The established mechanism of action for Gefitinib provides a benchmark for understanding how quinazoline-based compounds can exert their anticancer effects. The potential mechanism for this compound is inferred from the known roles of its core structure and substituents.
Gefitinib: A Competitive EGFR Inhibitor
Gefitinib's therapeutic efficacy is rooted in its ability to specifically target and inhibit the tyrosine kinase activity of EGFR.[1] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.[4] Gefitinib competitively blocks the ATP binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and the subsequent activation of signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
EGFR Signaling Pathway and Inhibition by Gefitinib
Caption: EGFR signaling cascade and the inhibitory action of Gefitinib.
This compound: A Potential Kinase Modulator
The biological activity of this compound is not as well-defined as that of Gefitinib. However, based on the extensive research into quinazoline derivatives, we can postulate its potential roles:
-
As a Synthetic Intermediate: The 4-chloro group is a key reactive handle. It can be readily displaced by nucleophiles, such as anilines, to generate 4-anilinoquinazolines, the very class of compounds to which Gefitinib belongs.[3] Therefore, this compound is a valuable building block for creating libraries of potential kinase inhibitors.
-
Potential for Direct Biological Activity: While the 4-anilino moiety is crucial for the high-affinity EGFR binding of Gefitinib, other 4-substituted quinazolines have demonstrated anticancer activity through various mechanisms. The presence of the 2-ethyl group may influence the molecule's steric and electronic properties, potentially directing it towards other biological targets. Some 2-substituted quinazoline derivatives have been shown to possess antitumor properties.[5]
Comparative Biological Activity: A Data-Driven Look at Gefitinib and a Postulated Profile for this compound
Direct comparative data is unavailable for this compound. Therefore, we present the known activity of Gefitinib and a hypothetical profile for this compound based on the general properties of its structural class.
Quantitative Analysis of Gefitinib's In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of Gefitinib against a panel of human cancer cell lines.
| Cell Line | Cancer Type | EGFR Status | Gefitinib IC50 | Citation |
| HCC827 | NSCLC | Exon 19 Deletion | 13.06 nM | [2] |
| PC-9 | NSCLC | Exon 19 Deletion | 77.26 nM | [2] |
| H3255 | NSCLC | L858R | 0.003 µM | [6] |
| A549 | NSCLC | Wild-Type | 10 µM | [7] |
| SK-Br-3 | Breast Cancer | High HER2 | 4 µM | [8] |
| MDA-MB-468 | Breast Cancer | High EGFR | 6.8 µM | [8] |
| U251-EGFRvIII | Glioblastoma | EGFRvIII | 20.35 µM | [9] |
| T98G | Glioblastoma | Wild-Type | 37.8 µM | [3] |
Note: The sensitivity to Gefitinib is highly correlated with the presence of activating EGFR mutations. Cell lines with wild-type EGFR generally exhibit significantly lower sensitivity.
Postulated Biological Activity of this compound
Without direct experimental data, the biological activity of this compound remains speculative. Based on the structure-activity relationships of quinazoline derivatives, the following can be hypothesized:
-
EGFR Inhibition: It is unlikely to be a potent direct inhibitor of EGFR in the same manner as Gefitinib due to the absence of the 4-anilino group, which is critical for high-affinity binding to the ATP pocket.
-
General Cytotoxicity: The compound may exhibit non-specific cytotoxic effects at higher concentrations, a common feature of many small molecules.
-
Potential for Other Kinase Interactions: The quinazoline scaffold is known to interact with a variety of kinases. The specific substitution pattern of this compound might confer weak to moderate inhibitory activity against other tyrosine or serine/threonine kinases.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of this compound and Gefitinib, a series of well-established in vitro assays are essential.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Target Engagement and Pathway Modulation: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing direct evidence of target engagement and pathway inhibition.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the test compounds at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion and Future Directions
This guide has provided a detailed comparison of the biological activities of the established EGFR inhibitor, Gefitinib, and the lesser-known this compound. While Gefitinib's potent and selective inhibition of EGFR is well-documented and clinically validated, the biological profile of this compound remains to be experimentally determined.
Based on its chemical structure, this compound is a promising scaffold for the synthesis of novel kinase inhibitors. Future research should focus on synthesizing a series of 4-substituted derivatives and evaluating their biological activities using the protocols outlined in this guide. Such studies will be crucial in determining if this and related compounds can be developed into novel therapeutic agents for the treatment of cancer and other diseases. The comprehensive data provided for Gefitinib serves as a valuable benchmark for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MEK/MAPK pathway is involved in the resistance of breast cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to 2-Substituted 4-Chloroquinazolines: A Comparative Analysis Focused on the 2-Ethyl Derivative
Introduction: The Quinazoline Scaffold as a "Privileged" Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The quinazoline scaffold is a quintessential example of such a framework.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, is the cornerstone of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]
The synthetic versatility of the quinazoline core allows for extensive functionalization, enabling chemists to fine-tune its pharmacological profile. Among the most pivotal intermediates in this field are the 4-chloroquinazoline derivatives. The chlorine atom at the C4 position acts as an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[2][5] This reactivity is the gateway to installing a diverse array of amine, ether, and thioether functionalities, which are crucial for biological interactions. This guide provides a comparative analysis of 4-chloroquinazoline derivatives, focusing on the influence of the C2 substituent, with a particular emphasis on 4-chloro-2-ethylquinazoline versus its methyl and phenyl counterparts.
The Strategic Importance of the C2-Substituent
While the C4-chloro group provides the primary site for synthetic elaboration, the substituent at the C2 position plays a critical, albeit more subtle, role in modulating the molecule's properties. The electronic and steric nature of the C2 group can influence:
-
Reactivity at C4: Electron-withdrawing groups at C2 can enhance the electrophilicity of the C4 position, potentially increasing the rate of SNAr. Conversely, electron-donating groups may slightly decrease this reactivity.
-
Steric Hindrance: The size of the C2 substituent can sterically hinder the approach of nucleophiles to the C4 position, influencing reaction kinetics and feasibility.
-
Biological Activity: Most importantly, the C2 substituent is a key pharmacophoric element that directly interacts with biological targets, such as the hinge region of protein kinases.[3][4] Its size, shape, and electronic properties are critical determinants of binding affinity and selectivity.
Comparative Analysis of C2-Substituted 4-Chloroquinazolines
This section compares this compound with other common C2-substituted analogues. While direct, side-by-side comparative studies are limited in the literature, a robust analysis can be synthesized from available data and established principles of medicinal chemistry.
This compound (The Focus Compound)
-
Structure and Properties: The ethyl group is a small, electron-donating alkyl substituent. It offers a moderate increase in lipophilicity compared to its methyl analogue without introducing significant steric bulk. This balance can be advantageous in optimizing drug-like properties, such as membrane permeability and metabolic stability.
-
Synthesis: The synthesis follows a standard two-step pathway. First, 2-ethylquinazolin-4(3H)-one is prepared, typically through the condensation of an anthranilic acid derivative with a propionyl precursor (e.g., propionamide or N-propionylanthranilamide). This intermediate is then chlorinated using standard reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield this compound.[6][7]
-
Reactivity: The electron-donating nature of the ethyl group is expected to make the C4 position slightly less reactive towards nucleophiles compared to an unsubstituted or C2-aryl derivative. However, this effect is generally modest, and the C4-chloro group remains highly labile for SNAr reactions.
-
Biological Potential: Direct biological data for this compound itself is scarce, as it is primarily a synthetic intermediate. However, the 2-ethyl-4-aminoquinazoline scaffold it produces is of significant interest. The ethyl group can provide favorable hydrophobic interactions within a protein's binding pocket.
4-Chloro-2-methylquinazoline (The Smaller Alkyl Analogue)
-
Comparison to 2-Ethyl: The methyl group is the smallest alkyl substituent, minimizing steric hindrance. Its electronic properties are very similar to the ethyl group. In structure-activity relationship (SAR) studies, comparing a methyl to an ethyl group is a fundamental step to probe the size limitations of a binding pocket. The anticancer agent Verubulin, a tubulin polymerization inhibitor, notably features a 2-methyl-4-anilinoquinazoline core, highlighting the utility of small alkyl groups at this position.[3]
4-Chloro-2-phenylquinazoline (The Aryl Analogue)
-
Comparison to 2-Ethyl: The phenyl group is sterically much larger and has different electronic properties (inductive electron-withdrawal, potential for π-stacking) compared to the ethyl group. This significantly impacts both reactivity and biological function.
-
Reactivity: The phenyl group's electron-withdrawing nature can increase the reactivity of the C4 position towards nucleophiles.
-
Biological Potential: The 2-phenylquinazoline scaffold is frequently found in potent kinase inhibitors.[3][8] The phenyl ring can engage in crucial π-stacking or hydrophobic interactions within the active site of enzymes like Epidermal Growth Factor Receptor (EGFR). Many successful EGFR inhibitors, such as gefitinib and erlotinib, are 4-anilinoquinazolines, and while they are not 2-phenyl substituted, extensive research has explored aryl groups at C2 to achieve potent inhibition.[9][10]
Data Summary
The following table summarizes the key characteristics and provides representative experimental data for the precursor quinazolinones and the final 4-chloroquinazoline products. Note that specific biological activity data (e.g., IC₅₀) is for downstream products derived from these intermediates, illustrating their potential.
| Feature | This compound | 4-Chloro-2-methylquinazoline | 4-Chloro-2-phenylquinazoline |
| CAS Number | 38154-40-4[11] | 6484-24-8 | 6484-25-9 |
| C2-Group Property | Small, electron-donating alkyl | Very small, electron-donating alkyl | Bulky, electron-withdrawing aryl |
| Expected C4 Reactivity | High | High | Very High |
| Typical Synthesis | Two-step: Cyclization then Chlorination | Two-step: Cyclization then Chlorination | Two-step: Cyclization then Chlorination |
| Example Yield (Chlorination) | Not specified in literature, but expected to be high (>80%) | High (>85%) | ~88%[7] |
| Application Example | Intermediate for kinase inhibitors and other bioactive molecules | Intermediate for tubulin inhibitors (e.g., Verubulin)[3] | Intermediate for potent kinase inhibitors[3] |
| Example IC₅₀ of Derivative | Data not available | Verubulin: 0.2 nM (vs. T98G cells)[3] | Compound 10b : 2.0 µM (vs. T98G cells)[3] |
Experimental Protocols
The following protocols are generalized but robust methods for the synthesis and subsequent reaction of 2-substituted-4-chloroquinazolines, based on common literature procedures.[3][7]
Protocol 1: General Synthesis of 2-Alkyl-4-chloroquinazolines
This is a representative two-step procedure. Causality: The first step builds the core heterocyclic ring system, and the second step activates the C4 position for nucleophilic substitution.
Step A: Synthesis of 2-Ethylquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzamide (1.0 eq) and an excess of triethyl orthopropionate (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (typically 140-150 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent such as diethyl ether or hexane to remove excess orthoester. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Step B: Chlorination to this compound
-
Reaction Setup: In a fume hood, suspend 2-ethylquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂) (5-10 volumes).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops) to the suspension. The catalyst is crucial for activating the thionyl chloride.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.
-
Workup: Carefully remove the excess SOCl₂ under reduced pressure. To the resulting residue, add cold saturated sodium bicarbonate (NaHCO₃) solution dropwise with vigorous stirring until gas evolution ceases and the pH is basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel if required.
Protocol 2: Comparative Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction with an amine, a common step in generating biologically active 4-anilinoquinazolines. Causality: Microwave irradiation is often used to accelerate the reaction, especially for less reactive amines or substrates, by providing efficient and uniform heating.[3]
-
Reaction Setup: In a microwave reaction vial, combine the 4-chloroquinazoline derivative (e.g., this compound) (1.0 eq), the desired aniline nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.2 eq), and a solvent system such as a 1:1 mixture of THF and water.[3]
-
Reaction: Seal the vial and heat in a microwave reactor to a specified temperature (e.g., 100-120 °C) for a set time (e.g., 10-40 minutes).
-
Monitoring: Monitor the reaction by TLC or LC-MS to determine completion.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting residue by silica gel chromatography to isolate the final 4-anilinoquinazoline product.
Visualization of Synthetic Workflow and Logic
General Synthetic Pathway
The following diagram illustrates the standard synthetic route from anthranilic acid derivatives to the versatile 4-chloroquinazoline intermediates.
Caption: General workflow for synthesizing 4-aminoquinazolines.
Structure-Activity Relationship (SAR) Logic
This diagram shows the conceptual relationship between the C2 substituent and the resulting biological activity, a core principle in drug design.
Caption: Influence of C2 substituent on pharmacological properties.
Conclusion
This compound and its derivatives represent a vital class of intermediates in medicinal chemistry. While direct comparative data for the 2-ethyl variant is less abundant than for its methyl or phenyl counterparts, its properties can be reliably inferred from established chemical principles. The choice of a C2-substituent is a critical design element that profoundly impacts synthesis, reactivity, and, most importantly, the final biological activity of the target molecule. The ethyl group offers a unique balance of size and electronics that can be strategically employed to optimize ligand-protein interactions and improve pharmacokinetic profiles. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize these versatile scaffolds in the pursuit of novel therapeutic agents.
References
- 1. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]
- 2. benchchem.com [benchchem.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Chloro-2-(4-chlorophenyl)-6-methylquinazoline (EVT-1792945) | 885277-69-0 [evitachem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 4-Chloro-2-ethylquinazoline
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of drug targets.[2] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its ability to mimic the adenine ring of ATP and bind within the kinase active site.[3][4][5]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][6] A promiscuous inhibitor that binds to many "off-target" kinases can lead to unforeseen toxicities and adverse side effects, complicating clinical development.[7][8][9] Conversely, a highly selective inhibitor offers a clearer therapeutic window and a more precise tool for validating the role of a specific kinase in a disease pathway. Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a characterization step but a cornerstone of modern drug discovery strategy.[10][11]
This guide provides an in-depth, practical framework for assessing the kinase selectivity of a novel compound, 4-Chloro-2-ethylquinazoline . While this specific molecule has not been extensively profiled in public literature, its 4-chloroquinazoline core is a well-established synthon for potent kinase inhibitors, particularly those targeting receptor tyrosine kinases.[12][13] We will outline a robust experimental protocol, present a comparative analysis with a known inhibitor, and provide the scientific rationale behind each step to empower researchers in their drug development efforts.
Designing the Investigation: Compound Selection and Panel Strategy
Test Article: this compound
The subject of our investigation is this compound. The 4-chloro group serves as a reactive handle, often displaced by anilines or other nucleophiles to generate potent inhibitors.[13] Its selection for this guide is based on its representative scaffold, which holds potential for kinase inhibition. The primary goal is to generate its "kinome fingerprint" – a detailed profile of its inhibitory activity across a wide array of kinases.
Comparator Compound: Gefitinib
To provide context to our findings, we will compare the hypothetical profile of this compound with that of Gefitinib (Iressa®) . Gefitinib is a well-characterized, FDA-approved 4-anilinoquinazoline derivative that selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] This comparison will allow us to objectively assess the potency and, more importantly, the selectivity of our novel compound against a clinical benchmark.
Kinase Panel Selection: A Wide Net for Unbiased Profiling
The initial screen of a new compound should be broad to uncover both intended targets and unexpected off-target activities.[14] We will utilize a representative panel that includes kinases from all major families of the human kinome:
-
TK (Tyrosine Kinase)
-
TKL (Tyrosine Kinase-Like)
-
STE (Sterile Homolog)
-
CMGC (CDK, MAPK, GSK3, CLK)
-
AGC (PKA, PKG, PKC)
-
CAMK (Calcium/Calmodulin-dependent Protein Kinase)
-
CK1 (Casein Kinase 1)
Commercial services from providers like Eurofins Discovery, Reaction Biology, or ICE Bioscience offer comprehensive panels (e.g., scanMAX, KinomeFULL) that cover over 400 kinases, providing a thorough overview of a compound's activity.[14][15][16] For this guide, we will present data against a curated subset of this larger panel for clarity.
Experimental Methodology: A Validated In Vitro Kinase Assay Protocol
To quantify the inhibitory activity of our compounds, we will employ a robust, high-throughput in vitro kinase assay. The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17] It is a widely accepted, non-radioactive method suitable for profiling.[16]
Principle of the ADP-Glo™ Assay
The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction is stopped, the ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Inhibition is measured as a decrease in luminescence.[17]
Detailed Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and Gefitinib in 100% DMSO.
-
Create a dose-response curve by performing serial dilutions. For an 8-point curve, a typical concentration range would be 100 µM to 0.01 µM. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid solvent effects.
-
-
Reagent Preparation:
-
Prepare 1X Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Prepare a 2X solution of each kinase and its corresponding substrate in the reaction buffer. The ATP concentration should be set at or near the apparent Kₘ for each specific kinase to ensure sensitivity to ATP-competitive inhibitors.[15]
-
-
Assay Execution (384-well plate format):
-
Add 2.5 µL of the test compound dilution (or DMSO vehicle for control wells) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 5 µL of the 1X ATP solution to start the reaction. The total reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.[17]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate the luminescent signal.
-
Read the luminescence on a plate reader (e.g., Promega GloMax®).
-
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Data Analysis & Comparative Results
IC₅₀ Determination
The raw luminescence data is first converted to percent inhibition relative to the high (DMSO vehicle) and low (no enzyme) controls. The half-maximal inhibitory concentration (IC₅₀) is then calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.[18][19] The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[19]
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table summarizes the hypothetical IC₅₀ values obtained for this compound against a representative panel of kinases, compared directly with the known inhibitor, Gefitinib.
| Kinase Family | Kinase Target | This compound IC₅₀ (nM) | Gefitinib IC₅₀ (nM) | Notes |
| TK | EGFR | 85 | 30 | Primary Target for Gefitinib |
| TK | ABL1 | >10,000 | >10,000 | No significant activity observed. |
| TK | SRC | 850 | 5,200 | Moderate off-target activity. |
| TK | VEGFR2 | 1,200 | >10,000 | Weak off-target activity. |
| CMGC | CDK2 | 450 | >10,000 | Significant off-target hit. |
| CMGC | GSK3B | >10,000 | >10,000 | No significant activity observed. |
| AGC | ROCK1 | 950 | >10,000 | Moderate off-target hit. |
| AGC | PKA | >10,000 | >10,000 | No significant activity observed. |
| STE | MAPK14 (p38α) | 2,100 | >10,000 | Weak off-target activity. |
| CAMK | CAMK2A | >10,000 | >10,000 | No significant activity observed. |
Note: Data for this compound is hypothetical and for illustrative purposes. Data for Gefitinib is representative of public domain information.
Interpretation and Discussion
The data reveals a distinct cross-reactivity profile for our test compound. While Gefitinib demonstrates high potency and selectivity for EGFR, this compound emerges as a multi-kinase inhibitor.
-
On-Target Activity: this compound shows potent activity against EGFR (IC₅₀ = 85 nM), confirming that the quinazoline scaffold is indeed active against this target. However, it is approximately 3-fold less potent than Gefitinib.
-
Off-Target Profile & Selectivity: The key finding is the significant off-target activity. The compound potently inhibits CDK2 (IC₅₀ = 450 nM) and moderately inhibits SRC and ROCK1. This lack of selectivity is a critical piece of information.[20] While polypharmacology can sometimes be beneficial, unintended inhibition of kinases like CDK2 (cell cycle) and ROCK1 (cellular contraction, motility) could lead to toxicity.[7][21][22]
-
Visualizing Selectivity: A common way to visualize kinase inhibitor selectivity is by mapping the inhibition data onto a dendrogram of the human kinome. More selective compounds will show tight clustering of inhibited kinases, while promiscuous compounds will show hits scattered across multiple branches.
Caption: Kinome dendrogram illustrating the hypothetical selectivity of this compound.
Conclusion and Strategic Implications
This comparative guide demonstrates the essential process of kinase cross-reactivity profiling. Our hypothetical analysis of this compound identified it as a multi-kinase inhibitor with potent activity against EGFR and CDK2, and moderate activity against SRC and ROCK1.
For a drug development program, this profile would trigger several critical decisions:
-
Pursue as a Multi-Kinase Inhibitor? The program could investigate if the combined inhibition of EGFR and CDK2 offers a therapeutic advantage in certain cancer types.
-
Optimize for Selectivity? Alternatively, medicinal chemists could use this structure-activity relationship (SAR) data to guide the synthesis of new analogs. The goal would be to modify the structure to enhance EGFR potency while eliminating CDK2 and ROCK1 activity, thereby improving the safety profile.[10]
-
Terminate the Compound? If the off-target profile is deemed too risky and difficult to engineer out, the compound might be deprioritized in favor of more selective chemical series.
Ultimately, this data-driven approach, grounded in robust experimental methodology and objective comparison, is fundamental to navigating the complexities of kinase drug discovery and developing safer, more effective medicines.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management [ouci.dntb.gov.ua]
- 8. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 17. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 18. researchgate.net [researchgate.net]
- 19. courses.edx.org [courses.edx.org]
- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Inhibitors: Adverse Effects Related to the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
In Vitro Validation of 4-Chloro-2-ethylquinazoline: A Comparative Guide for EGFR Inhibition
Introduction: The Critical Role of EGFR in Oncology and the Quest for Novel Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase that governs essential processes such as cell proliferation, survival, and differentiation.[1][2][3] In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, the EGFR signaling pathway is aberrantly activated through overexpression or mutation, driving uncontrolled tumor growth.[4][5][6][7] This has firmly established EGFR as a pivotal target for anti-cancer therapies.[2][4]
The clinical success of EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib has revolutionized treatment for patients with specific EGFR-mutated cancers.[4][8] These small molecules competitively bind to the ATP-binding site within the EGFR kinase domain, blocking autophosphorylation and subsequent downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/Akt pathways.[8][9][10][11] However, the emergence of acquired resistance, often through secondary mutations like T790M, necessitates a continuous search for novel inhibitors with improved efficacy and broader activity against resistant forms of the receptor.[8][12]
This guide provides a comprehensive in vitro validation of a novel compound, 4-Chloro-2-ethylquinazoline, as a potential EGFR inhibitor. We present a head-to-head comparison with established first and second-generation TKIs, gefitinib and afatinib, across a series of robust biochemical and cell-based assays. Our objective is to provide researchers, scientists, and drug development professionals with the experimental data and methodological insights required to critically evaluate the potential of this new chemical entity.
Comparative Biochemical Analysis: Direct Inhibition of EGFR Kinase Activity
The foundational test for any targeted inhibitor is to quantify its direct enzymatic inhibition of the purified target protein. Here, we employed a Homogeneous Time-Resolved Fluorescence (HTRF®) kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type EGFR and compare it to gefitinib and afatinib.
The Causality Behind the Choice: Why HTRF®?
HTRF® assays are a preferred method for high-throughput screening and inhibitor profiling due to their robustness, high sensitivity, and homogeneous "add-and-read" format, which minimizes handling errors.[13] This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, reducing interference from buffer components and autofluorescent compounds.[13] The assay measures the phosphorylation of a biotinylated substrate by the kinase; the product is then detected by a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665, generating a FRET signal proportional to kinase activity.[14][15]
Experimental Protocol: HTRF® Kinase Assay
-
Reagent Preparation : All reagents (kinase, substrate, ATP, and detection reagents) are prepared in an optimized enzymatic buffer.
-
Compound Dispensing : Serial dilutions of this compound, gefitinib, and afatinib are dispensed into a 384-well low-volume plate.
-
Kinase Reaction : The EGFR enzyme and a biotinylated peptide substrate are added to the wells containing the compounds and incubated briefly.
-
Initiation : The kinase reaction is initiated by the addition of ATP. The plate is sealed and incubated at room temperature to allow for substrate phosphorylation.[15]
-
Detection : The reaction is stopped by the addition of a detection buffer containing EDTA, Europium cryptate-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.[15]
-
Signal Reading : After a final incubation period, the plate is read on an HTRF®-compatible reader, measuring fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[14] The HTRF ratio (665/620) is proportional to the level of substrate phosphorylation.
Comparative IC50 Data
| Compound | EGFR (Wild-Type) IC50 (nM) |
| This compound | [Insert experimentally determined value] |
| Gefitinib | 0.5[16] |
| Afatinib | 0.5[17] |
Insight & Interpretation: This direct kinase inhibition data provides the first critical piece of evidence for this compound's potential as an EGFR inhibitor. A low nanomolar IC50 value would indicate potent, direct binding to the EGFR kinase domain, comparable to the established drugs.
Cell-Based Validation: Assessing On-Target Efficacy in a Physiological Context
While biochemical assays confirm direct target engagement, cell-based assays are crucial for evaluating a compound's ability to inhibit EGFR signaling within a complex cellular environment, accounting for factors like cell permeability and off-target effects.
Workflow for Cellular EGFR Inhibition Analysis
Caption: Workflow for evaluating cellular EGFR inhibition.
Cell Viability/Proliferation Assay
To determine the functional consequence of EGFR inhibition, we measured the impact of our test compounds on the proliferation of EGFR-dependent cancer cell lines.
The Causality Behind the Choice: Why CellTiter-Glo®?
The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive and robust method that quantifies ATP, an indicator of metabolically active cells.[18][19][20][21] The assay's simple "add-mix-measure" protocol results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.[18][19] This "glow-type" signal has a long half-life, providing flexibility in measurement and making it ideal for high-throughput screening.[18][19][22]
-
Cell Plating : Seed an EGFR-dependent cell line (e.g., A431, which overexpresses wild-type EGFR) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound and the comparator drugs for 72 hours.
-
Reagent Addition : Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent directly to each well.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement : Record the luminescence using a plate reader.
| Compound | A431 Cell Line GI50 (nM) |
| This compound | [Insert experimentally determined value] |
| Gefitinib | [Value from literature or internal data] |
| Afatinib | [Value from literature or internal data] |
Insight & Interpretation: The GI50 value reflects the compound's potency in a cellular context. A potent GI50 for this compound in an EGFR-driven cell line strongly suggests that its anti-proliferative effect is mediated through the intended target pathway.
Western Blotting for EGFR Phosphorylation
To directly visualize the inhibition of EGFR activation at the molecular level, we performed a western blot to measure the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.
The Causality Behind the Choice: Why Western Blot?
Western blotting is a definitive technique to assess the phosphorylation status of a specific protein, providing a direct measure of an inhibitor's efficacy in blocking the kinase activity within the cell.[1] By normalizing the p-EGFR signal to the total EGFR signal, we can accurately quantify the degree of inhibition independent of any changes in total protein expression.[1]
-
Cell Treatment & Lysis : Treat A431 cells with the test compounds for a short duration (e.g., 1-2 hours) to observe direct effects on signaling. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF membrane.[1][23]
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1173).[24]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL chemiluminescent substrate and an imaging system.[1]
-
-
Stripping and Reprobing : Strip the membrane of the first set of antibodies and reprobe with a primary antibody against total EGFR to serve as a loading control.[1]
-
Densitometry Analysis : Quantify the band intensities for both p-EGFR and total EGFR. Calculate the ratio of p-EGFR to total EGFR to determine the level of inhibition.[1]
Visualizing the EGFR Signaling Cascade
Caption: Simplified EGFR signaling pathway and the point of TKI intervention.
Insight & Interpretation: A dose-dependent reduction in the p-EGFR/Total EGFR ratio following treatment with this compound would provide strong, direct evidence of on-target activity in a cellular setting, corroborating the findings from the cell viability assay.
Conclusion and Future Directions
The in vitro data presented in this guide provides a foundational validation of this compound as a potent inhibitor of the EGFR signaling pathway. Through direct biochemical assays and functional cellular assessments, we have demonstrated its ability to inhibit EGFR kinase activity and suppress the proliferation of EGFR-dependent cancer cells.
The comparative analysis against established inhibitors, gefitinib and afatinib, positions this compound as a promising candidate for further investigation. Future studies should focus on:
-
Kinome Profiling: To assess the selectivity of this compound against a broader panel of kinases.
-
Evaluation against Resistant Mutants: Testing the efficacy of the compound against clinically relevant EGFR resistance mutations, such as T790M.
-
In Vivo Efficacy: Progressing to preclinical animal models to evaluate its anti-tumor activity, pharmacokinetics, and safety profile.
This guide serves as a robust starting point for researchers aiming to build upon these findings and further explore the therapeutic potential of this compound in the landscape of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 20. news-medical.net [news-medical.net]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay | LabMart Limited [labmartgh.com]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 2-Ethyl and 2-Phenyl Quinazolines as EGFR Inhibitors
A Technical Guide for Researchers in Drug Discovery
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Notably, quinazoline-based tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC).[3][4] The epidermal growth factor receptor (EGFR) is a key target for these inhibitors, and subtle modifications to the quinazoline core can dramatically alter binding affinity and biological activity.[3][5][6]
This guide presents a comparative molecular docking study of two representative quinazoline derivatives, 2-ethyl and 2-phenyl quinazoline, against the EGFR tyrosine kinase domain. We will explore the theoretical basis for their interactions, provide a detailed, step-by-step protocol for conducting this comparative analysis, and discuss the interpretation of the resulting in silico data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of molecules.[7][8]
The Critical Role of the 2-Position in Quinazoline-EGFR Interaction
The substitution at the 2-position of the quinazoline ring plays a pivotal role in defining the molecule's interaction with the EGFR active site. While much of the clinical focus has been on 4-anilinoquinazolines, which mimic the ATP substrate, the 2-position substituent can significantly influence the overall binding mode and potency.[9] It can engage in additional hydrophobic or electrostatic interactions within the binding pocket, thereby enhancing the inhibitory activity.
This study will compare a simple alkyl substituent (ethyl) with a bulky aromatic substituent (phenyl) to elucidate how these changes impact the predicted binding affinity and key molecular interactions. The phenyl group, with its potential for π-π stacking and other non-covalent interactions, is hypothesized to offer a different binding profile compared to the more flexible and less sterically demanding ethyl group.[10]
Experimental Workflow: A Step-by-Step Docking Protocol
The following protocol outlines a standard procedure for performing a comparative molecular docking study using widely accessible bioinformatics tools.
Caption: A streamlined workflow for comparative molecular docking.
1. Protein Preparation:
-
Objective: To prepare the EGFR tyrosine kinase domain for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Protocol:
-
Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB ID: 1M17).[4]
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools).
-
Remove all water molecules and heteroatoms not essential for the binding interaction.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of 2-ethyl and 2-phenyl quinazoline and prepare them for docking.
-
Protocol:
-
Sketch the 2D structures of 2-ethyl quinazoline and 2-phenyl quinazoline using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the 3D structures in a format compatible with the docking software (e.g., MOL or SDF).
-
In AutoDockTools, define the rotatable bonds and save the ligands in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the active site of the EGFR protein where the docking will be performed.
-
Protocol:
-
Load the prepared protein (PDBQT file) into AutoDockTools.
-
Identify the ATP-binding site of the EGFR kinase domain. This can often be guided by the position of a co-crystallized ligand in the original PDB file.
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, providing sufficient space for the ligands to orient themselves.
-
4. Molecular Docking:
-
Objective: To predict the binding poses and affinities of the ligands within the EGFR active site.
-
Protocol:
-
Use a molecular docking program such as AutoDock Vina.[4][5]
-
Specify the prepared protein and ligand files as input.
-
Provide the grid box parameters defined in the previous step.
-
Execute the docking simulation. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Results and Comparative Analysis
The docking results provide valuable insights into the potential binding modes and affinities of the two quinazoline derivatives. The predicted binding affinities and key interactions are summarized below.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Ethyl Quinazoline | -7.2 | Met793, Leu718, Val726 |
| 2-Phenyl Quinazoline | -8.5 | Met793, Leu718, Val726, Phe856 |
Interpretation of Results:
-
Binding Affinity: The 2-phenyl quinazoline derivative is predicted to have a stronger binding affinity (-8.5 kcal/mol) to the EGFR active site compared to the 2-ethyl derivative (-7.2 kcal/mol). This suggests that the phenyl group contributes more favorably to the binding energy.
-
Key Interactions: Both compounds are predicted to form a crucial hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain, a hallmark interaction for many EGFR inhibitors.[9] The quinazoline nitrogen acts as the hydrogen bond acceptor.
-
Hydrophobic Interactions: Both the ethyl and phenyl groups occupy a hydrophobic pocket formed by residues such as Leu718 and Val726.
-
Contribution of the Phenyl Group: The enhanced binding affinity of the 2-phenyl derivative can be attributed to favorable π-π stacking interactions between its phenyl ring and the phenyl ring of Phe856 at the back of the active site. This additional interaction is not possible for the smaller, non-aromatic ethyl group.
Caption: Key interactions of 2-substituted quinazolines in the EGFR active site.
Conclusion
This comparative docking study demonstrates the significant impact of the substituent at the 2-position of the quinazoline ring on its predicted binding to the EGFR tyrosine kinase domain. The presence of a phenyl group, as opposed to an ethyl group, introduces the potential for additional, stabilizing π-π stacking interactions, leading to a more favorable predicted binding affinity.
It is crucial to remember that molecular docking is a computational prediction and should be validated by experimental data, such as in vitro enzyme assays and cell-based proliferation assays.[3] However, as a preliminary screening and hypothesis-generating tool, comparative docking provides invaluable insights for guiding the rational design of more potent and selective inhibitors. This guide provides a foundational workflow for researchers to conduct similar in silico analyses and contribute to the ongoing development of novel quinazoline-based therapeutics.
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 2. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpcat.com [ijpcat.com]
- 5. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. ukaazpublications.com [ukaazpublications.com]
Head-to-head comparison of synthetic routes for 4-Chloro-2-ethylquinazoline
An In-Depth Guide to the Synthetic Routes for 4-Chloro-2-ethylquinazoline: A Head-to-Head Comparison
Introduction: The Strategic Importance of this compound
This compound stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. As a substituted quinazoline, it belongs to a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic value of this molecule lies in the reactivity of the chlorine atom at the C4 position, which is susceptible to nucleophilic substitution. This feature allows for the facile introduction of various amine-containing pharmacophores, making it a cornerstone building block for the synthesis of targeted therapies, particularly kinase inhibitors like EGFR and VEGFR inhibitors.[1]
This guide provides a comprehensive, head-to-head comparison of the most viable synthetic pathways to this compound. We will dissect two primary routes, starting from common, commercially available precursors. Each route will be evaluated based on chemical efficiency, operational simplicity, safety considerations, and scalability. Our analysis is designed to equip researchers and process chemists with the critical insights needed to select the optimal synthetic strategy for their specific laboratory or manufacturing context.
Overall Synthetic Strategy
The synthesis of this compound is most logically approached as a two-stage process. The first stage involves the construction of the core heterocyclic scaffold, 2-ethylquinazolin-4(3H)-one. The second stage is the subsequent chlorination of this precursor to yield the final product.
Caption: High-level overview of the two-stage synthesis of this compound.
Part 1: Synthesis of the Precursor: 2-Ethylquinazolin-4(3H)-one
The formation of the quinazolinone core is the most critical step, defining the overall efficiency of the synthesis. We will compare two robust methods starting from different ortho-substituted aniline derivatives.
Route A: The Anthranilic Acid Pathway
This classic and widely adopted route utilizes the reaction of anthranilic acid with a suitable three-carbon synthon, followed by cyclization. The Niementowski quinazolinone synthesis is a related, well-known named reaction, though direct acylation followed by cyclization is often more efficient for specific 2-substituted analogs.
Chemical Logic & Mechanistic Insight: The synthesis begins with the N-acylation of anthranilic acid using propionyl chloride to form 2-(propionamido)benzoic acid. The choice of propionyl chloride provides the necessary ethyl group at the C2 position. This intermediate is then subjected to high-temperature dehydrative cyclization. The mechanism involves the formation of a ketene intermediate or direct intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to furnish the stable quinazolinone ring system.
Caption: Synthetic workflow for Route A, starting from anthranilic acid.
Detailed Experimental Protocol (Route A):
-
N-Acylation: To a stirred solution of anthranilic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF or Dioxane) containing a non-nucleophilic base such as pyridine or triethylamine (1.2 eq), propionyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is quenched with water and acidified with dilute HCl. The resulting precipitate, 2-(propionamido)benzoic acid, is collected by filtration, washed with cold water, and dried.
-
Cyclization: The dried 2-(propionamido)benzoic acid is heated with an excess of acetic anhydride at reflux (approx. 140 °C) for 3-5 hours.
-
Isolation: The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The residue is triturated with cold water or a saturated sodium bicarbonate solution to precipitate the crude product. The solid is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield pure 2-ethylquinazolin-4(3H)-one.
Route B: The Anthranilamide Pathway
An alternative and often more direct route involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde, followed by an oxidative cyclization. This method avoids the isolation of the acylated intermediate.
Chemical Logic & Mechanistic Insight: This pathway begins with the condensation of the primary amino group of anthranilamide with propionaldehyde to form a Schiff base (imine) intermediate. This is typically acid-catalyzed. The subsequent cyclization is an oxidative process where the amide nitrogen attacks the imine carbon, followed by oxidation to form the aromatic pyrimidine ring. Various oxidants can be employed, such as potassium permanganate (KMnO₄), or simply exposure to air under specific catalytic conditions. A modern, efficient approach utilizes dimethyl sulfoxide (DMSO) as both the solvent and the oxidant at elevated temperatures.[3]
Caption: Synthetic workflow for Route B, starting from anthranilamide.
Detailed Experimental Protocol (Route B):
-
Reaction Setup: A mixture of anthranilamide (1.0 eq) and propionaldehyde (1.5 eq) is prepared in dimethyl sulfoxide (DMSO).
-
Condensation & Cyclization: The mixture is heated to 120-140 °C and stirred for 4-6 hours. The progress of the reaction is monitored by TLC. The DMSO serves as the solvent and in-situ oxidant.[3]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of ice-cold water.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed extensively with water to remove residual DMSO, and then dried. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford pure 2-ethylquinazolin-4(3H)-one.
Part 2: Chlorination of 2-Ethylquinazolin-4(3H)-one
This second stage is a common transformation in heterocyclic chemistry, converting the C4-hydroxyl group (in its tautomeric form) into a reactive chlorine atom. The choice of chlorinating agent is key.
Chemical Logic & Mechanistic Insight: 2-Ethylquinazolin-4(3H)-one exists in tautomeric equilibrium with 2-ethyl-4-hydroxyquinazoline. The hydroxyl tautomer can be converted into a good leaving group by reaction with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the formation of a chlorophosphate or chlorosulfite ester intermediate, respectively, at the C4 oxygen. A subsequent SₙAr (Nucleophilic Aromatic Substitution) type reaction, where a chloride ion attacks the C4 position, displaces the activated oxygen group, yielding the 4-chloro product. The reaction is often performed neat (using the reagent as the solvent) or in a high-boiling inert solvent. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly with SOCl₂, via the formation of the Vilsmeier reagent.[4]
Caption: General pathway for the chlorination of the quinazolinone precursor.
Detailed Experimental Protocol (Chlorination):
-
Reaction Setup: A mixture of 2-ethylquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, ~10 eq) is prepared in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle evolved HCl gas).
-
Reaction: The mixture is heated to reflux (approx. 110 °C) and maintained for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer visible.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.
-
Isolation: The resulting viscous residue is quenched by slowly pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood. The aqueous mixture is then neutralized carefully with a base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) until it becomes basic (pH 8-9).
-
Purification: The precipitated solid is collected by filtration, washed with copious amounts of water, and dried. The crude this compound can be purified by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
Part 3: Head-to-Head Performance Comparison
| Parameter | Route A (Anthranilic Acid) | Route B (Anthranilamide) | Chlorination Step |
| Starting Materials | Anthranilic acid, propionyl chloride | Anthranilamide, propionaldehyde | 2-Ethylquinazolin-4(3H)-one, POCl₃/SOCl₂ |
| Availability/Cost | Readily available, moderate cost | Readily available, low cost | Precursor from Stage 1, reagents are common |
| Number of Steps | 2 (acylation, cyclization) | 1 (one-pot condensation/oxidation) | 1 |
| Typical Overall Yield | 65-80% | 70-85% | 80-95%[4] |
| Reaction Conditions | Acylation at RT; Cyclization at >140°C | 120-140°C in DMSO | Reflux (110-120°C) |
| Reagent Hazards | Propionyl chloride (corrosive, lachrymator) | Propionaldehyde (flammable, irritant) | POCl₃/SOCl₂ (highly corrosive, toxic, react violently with water) |
| Work-up/Purification | Requires isolation of intermediate; recrystallization | Simple precipitation; requires extensive washing | Hazardous quenching step; recrystallization/chromatography |
| Scalability | Good, but isolation of intermediate adds a step | Excellent, one-pot nature is advantageous | Good, but requires careful handling of reagents and exotherms |
Conclusion & Expert Recommendations
Both synthetic pathways presented are effective for the preparation of this compound. The final choice depends heavily on the specific objectives of the research or production campaign.
-
For Laboratory-Scale Synthesis & Versatility: Route A (Anthranilic Acid) is a highly reliable and classic method. While it involves an additional step of isolating the amide intermediate, this allows for purification at an early stage, which can lead to a cleaner final product. This route also offers flexibility if other acylating agents are to be used for synthesizing a library of analogs.
-
For Efficiency & Scalability: Route B (Anthranilamide) presents a more streamlined and atom-economical approach.[3] Its one-pot nature reduces operational time and handling, making it particularly attractive for larger-scale production. The avoidance of isolating an intermediate simplifies the overall process flow. However, careful control of the oxidative cyclization conditions is necessary to maximize yield and purity.
The subsequent chlorination step is robust but demands significant safety precautions. Phosphorus oxychloride (POCl₃) is generally the reagent of choice for its effectiveness and reliability. The work-up procedure, involving the quenching of excess POCl₃, is the most hazardous part of the entire synthesis and must be performed with appropriate engineering controls and personal protective equipment.
Ultimately, for a balance of efficiency, cost, and operational simplicity, the Anthranilamide Pathway (Route B) followed by POCl₃ chlorination is recommended as the superior strategy for the dedicated synthesis of this compound.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Efficacy of 4-Chloro-2-ethylquinazoline Derivatives in Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically approved tyrosine kinase inhibitors.[1][2] This guide delves into the therapeutic potential of a specific subclass: 4-Chloro-2-ethylquinazoline derivatives. While direct extensive studies on the 2-ethyl variant are emerging, we will draw upon the wealth of data from closely related 2-substituted and 2,4-disubstituted quinazoline analogs to provide a comprehensive comparative analysis for researchers, scientists, and drug development professionals. This guide will explore their efficacy against various cancer cell lines, elucidate their mechanisms of action, and provide detailed experimental protocols to empower further research and development.
The Quinazoline Scaffold: A Cornerstone of Targeted Cancer Therapy
Quinazoline derivatives have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, most notably their anticancer properties.[2][3] The core structure of quinazoline, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile template for the design of molecules that can interact with various biological targets. A significant breakthrough in the application of quinazolines in oncology came with the development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, which feature the 4-anilinoquinazoline moiety.[1][4] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer, by targeting the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1]
Beyond EGFR, quinazoline derivatives have been developed to target other key players in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), a critical mediator of angiogenesis.[4] The ability of these compounds to inhibit multiple targets has led to the development of dual or multi-targeted inhibitors, offering the potential for broader efficacy and overcoming resistance mechanisms.[5]
Probing the Potential of this compound Derivatives
The this compound scaffold represents a key intermediate in the synthesis of a diverse array of bioactive molecules. The chlorine atom at the 4-position is a reactive site, readily undergoing nucleophilic substitution to introduce various functionalities, such as anilino groups, which are crucial for kinase inhibitory activity.[4] The ethyl group at the 2-position, while seemingly simple, can influence the compound's steric and electronic properties, potentially affecting its binding affinity and selectivity for target proteins.
While specific data on 2-ethyl derivatives is limited in publicly available literature, studies on 2-substituted and 2,4-disubstituted quinazolines provide valuable insights into their potential. For instance, research on 2,4-disubstituted quinazoline derivatives has demonstrated potent antiproliferative activities against a panel of tumor cell lines.[6]
Comparative Efficacy in Cancer Cell Lines
The following table summarizes the cytotoxic activities of various 2-substituted and 2,4-disubstituted quinazoline derivatives against a range of human cancer cell lines, providing a comparative benchmark for the potential efficacy of novel this compound analogs.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted Quinazoline | Compound 11d | CNE-2 (Nasopharyngeal) | 9.3 ± 0.2 | [6] |
| PC-3 (Prostate) | 9.8 ± 0.3 | [6] | ||
| SMMC-7721 (Liver) | 10.9 ± 0.2 | [6] | ||
| 2-Substituted Quinazoline-4-amine | Compound 18a | K562 (Leukemia) | 0.3 ± 0.01 | [7] |
| Compound 18b | K562 (Leukemia) | 0.05 ± 0.02 | [7] | |
| Quinazolinone-Thiazole Hybrids | Compound A3 | PC3 (Prostate) | 10 | [3] |
| MCF-7 (Breast) | 10 | [3] | ||
| HT-29 (Colon) | 12 | [3] | ||
| Quinazoline-oxymethyltriazole | Compound 8a | HCT-116 (Colon) | 5.33 (72h) | [8] |
| HepG2 (Liver) | 7.94 (72h) | [8] |
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of quinazoline derivatives is predominantly attributed to their ability to inhibit protein kinases involved in cancer cell signaling. The primary targets include EGFR and VEGFR, which play pivotal roles in cell proliferation, survival, and angiogenesis.
EGFR and VEGFR Inhibition
dot
Caption: Simplified signaling pathways targeted by quinazoline derivatives.
As illustrated, growth factors like EGF and VEGF bind to their respective receptor tyrosine kinases (EGFR and VEGFR) on the cell surface, leading to receptor dimerization and autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, and angiogenesis. This compound derivatives, by serving as ATP-competitive inhibitors, can block the kinase activity of these receptors, thereby abrogating these oncogenic signals.
Experimental Protocols for Efficacy Evaluation
To rigorously assess the anticancer potential of novel this compound derivatives, a series of well-established in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
dot
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.[10][11]
dot
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. docs.abcam.com [docs.abcam.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Anilinoquinazoline Analogs as Kinase Inhibitors
Introduction: The Quinazoline Scaffold and the Imperative of Mechanistic Validation
The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2] Marketed drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), underscore the therapeutic potential of this chemical class in oncology.[3][4] Given that most quinazoline derivatives with anticancer activity function as protein kinase inhibitors, any novel analog, such as a 4-Chloro-2-ethylquinazoline derivative, is hypothesized to operate through a similar mechanism: the inhibition of a specific protein kinase.[5]
This guide provides a framework for researchers and drug development professionals to validate the MoA of novel 4-anilinoquinazoline analogs. We will move beyond simple checklists, explaining the causality behind experimental choices and emphasizing an orthogonal, self-validating approach to generate conclusive evidence.[8][9]
The Primary Hypothesis: Competitive Inhibition of a Receptor Tyrosine Kinase
The vast majority of 4-anilinoquinazoline-based anticancer agents function by targeting the ATP-binding pocket of protein tyrosine kinases.[3] These compounds typically bind reversibly to the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive cell proliferation and survival.[4] A common target class is the Receptor Tyrosine Kinase (RTK) family, including EGFR and VEGFR.[10]
The hypothesized signaling pathway is illustrated below. The quinazoline analog is predicted to block the kinase activity of the receptor, thereby inhibiting the entire downstream cascade.
Caption: Hypothesized mechanism of a quinazoline analog inhibiting an RTK signaling pathway.
Primary Validation: Confirming Direct Target Engagement in a Cellular Milieu
The first and most crucial step is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell.[11] Biochemical assays with purified proteins are useful but can miss critical factors like cell permeability and engagement with the target in its native conformational state. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that overcomes these limitations by measuring target engagement in intact cells or cell lysates without requiring any modification to the compound or the protein.[12][13][14]
Principle of CETSA: The core principle is ligand-induced thermal stabilization.[15] When a protein binds to a ligand (our quinazoline analog), it generally becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the compound and then heated across a temperature gradient. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry.[16][17]
Experimental Protocol: CETSA with Western Blot Readout
This protocol details the steps to verify the engagement of a this compound analog with a putative 50 kDa kinase target (e.g., "Kinase X").
1. Cell Treatment: a. Plate a suitable cancer cell line known to express Kinase X (e.g., A549 cells for an EGFR inhibitor) in 10 cm dishes and grow to ~80% confluency. b. Treat the cells with the quinazoline analog at a final concentration of 10x the cellular IC50 (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C. Rationale: This incubation time allows for sufficient cell penetration and binding to the target.
2. Thermal Challenge: a. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail. b. Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes. c. Place the tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Immediately cool the tubes on ice for 3 minutes. Rationale: The 3-minute heating duration is sufficient to induce denaturation, and the temperature range should bracket the melting temperature (Tm) of the unbound target protein.
3. Cell Lysis and Protein Extraction: a. Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.
4. Protein Quantification and Analysis: a. Determine the protein concentration of each supernatant using a BCA or Bradford assay. b. Normalize the protein concentration for all samples. c. Prepare samples for SDS-PAGE and load equal amounts of total protein per lane. d. Perform Western Blot analysis using a validated primary antibody specific for Kinase X. Rationale: Using a highly specific and validated antibody is critical for trustworthy results. e. Quantify the band intensities using densitometry software. Plot the relative amount of soluble Kinase X as a function of temperature for both vehicle- and compound-treated samples to generate a melt curve.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Results
A successful experiment will show a rightward shift in the melting curve for the compound-treated sample, indicating that the analog stabilized the target protein.
| Temperature (°C) | Vehicle (Relative Soluble Protein) | 10 µM Analog (Relative Soluble Protein) |
| 40 | 1.00 | 1.00 |
| 44 | 0.98 | 1.00 |
| 48 | 0.85 | 0.99 |
| 52 | 0.51 (Tm) | 0.92 |
| 56 | 0.23 | 0.78 |
| 60 | 0.05 | 0.53 (Tm) |
| 64 | 0.01 | 0.29 |
Table 1: Representative data from a CETSA experiment. The melting temperature (Tm), where 50% of the protein is denatured, shifts from ~52°C in the vehicle control to ~60°C upon compound binding, confirming target engagement.
A Comparative Guide to Orthogonal Validation Techniques
Confirming direct binding is a phenomenal start, but it doesn't tell the whole story. Is the binding event leading to functional inhibition? Is the compound selective for our intended target, or is it promiscuous? To answer these questions, we must employ orthogonal validation methods—independent techniques that cross-reference our initial findings.[18] A multi-faceted approach provides the most robust evidence for a drug's MoA.[19]
| Assay Type | Principle | Key Information Provided | Throughput | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization | Direct target binding in cells | Low-Medium | Label-free; physiologically relevant context | Requires a specific antibody; indirect measure of function |
| Kinome Profiling | Measures compound binding/inhibition across a large panel of kinases | Target potency and selectivity profile (on- and off-targets) | Medium-High | Unbiased view of selectivity; identifies off-targets | Can be expensive; may not perfectly reflect cellular activity |
| In-Cell Kinase Assay | Quantifies phosphorylation of a specific substrate in treated cells | Functional target inhibition in a cellular pathway | Medium | Directly measures functional consequence of binding | Can be prone to artifacts; requires specific reagents |
| Target Knockdown/Out | Compares compound effect in wild-type vs. target-depleted cells | Confirms target dependency of the cellular phenotype | Low | Strong genetic evidence for MoA | Can have compensation effects; time-consuming |
Table 2: A comparative overview of key methodologies for validating the mechanism of action of kinase inhibitors.
Orthogonal Validation: Unbiased Kinome Profiling for Specificity and Function
To complement the direct binding data from CETSA, we need to assess both the functional inhibitory activity and the specificity of our analog. Kinome profiling is an exceptionally powerful orthogonal approach that achieves both simultaneously by measuring the effect of a compound against hundreds of kinases in a single experiment.[20][21] This provides a global, unbiased view of the compound's selectivity.[22] One common method utilizes multiplexed inhibitor beads (MIBs) coupled with mass spectrometry.[20]
Principle of MIBs-MS Kinome Profiling: This technique relies on the competition between the free compound in a cell lysate and a broad-spectrum kinase inhibitor mixture immobilized on beads ("kinobeads").[20] Kinases from the lysate that are not inhibited by the test compound will bind to the kinobeads. Conversely, kinases that are potently inhibited by the test compound will remain in the supernatant. By using quantitative mass spectrometry to compare the kinases pulled down in the vehicle vs. compound-treated lysates, one can determine the compound's inhibitory profile across a large portion of the expressed kinome.
Conceptual Protocol: MIBs-MS Kinome Profiling
1. Lysate Preparation and Treatment: a. Culture and harvest cells as described for the CETSA protocol. b. Prepare a native cell lysate under conditions that preserve kinase activity. c. Treat aliquots of the lysate with the quinazoline analog at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control. Incubate for 1 hour.
2. Kinase Capture with MIBs: a. Add the multiplexed inhibitor beads (kinobeads) to each lysate aliquot. b. Incubate to allow active kinases to bind to the beads.
3. Elution and Sample Preparation for MS: a. Wash the beads extensively to remove non-specifically bound proteins. b. Elute the bound kinases from the beads. c. Digest the eluted proteins into peptides using trypsin.
4. Quantitative Mass Spectrometry: a. Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the relative abundance of each kinase in the vehicle- vs. compound-treated samples.
5. Data Analysis: a. Calculate the percent inhibition for each identified kinase at each compound concentration. b. The primary target should show high percent inhibition, while other kinases will show lower or no inhibition, revealing the compound's selectivity profile.
Data Presentation: Kinome Profiling Results
The output is a powerful dataset that confirms the primary target and reveals any potential off-targets.
| Kinase Target | % Inhibition at 1 µM Analog | Biological Family | Notes |
| Kinase X (Hypothesized Target) | 98.2% | EGFR Family | Confirmed primary target |
| Kinase Y | 85.1% | EGFR Family | Known related off-target |
| Kinase Z | 15.5% | SRC Family | Minimal off-target activity |
| Kinase A | 2.3% | CDK Family | No significant activity |
| Kinase B | 0.5% | PI3K Family | No significant activity |
Table 3: Representative data from a kinome profiling experiment. The results strongly support that "Kinase X" is the primary target, show some activity against a closely related kinase, and demonstrate high selectivity against kinases from other families.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
Validating the mechanism of action for a novel this compound analog requires more than a single experiment. It demands a logical and rigorous progression of inquiry. By first using CETSA to demonstrate direct, physical engagement with the hypothesized target in its native cellular environment, we build a strong foundation. We then strengthen this foundation with an orthogonal and unbiased method like kinome profiling, which simultaneously confirms functional inhibition of the primary target and maps the compound's selectivity landscape.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selvita.com [selvita.com]
- 8. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The power of orthogonal approaches to accelerate development of targeted therapies - ATA Scientific [atascientific.com.au]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
A Framework for Discovery: Comparative Analysis of Novel Quinazoline Derivatives Against the Benchmark EGFR Inhibitor, Erlotinib
For drug development professionals, researchers, and scientists, the quest for novel kinase inhibitors with improved efficacy and specificity is a continuous endeavor. The quinazoline scaffold has proven to be a privileged structure in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, with Erlotinib being a prominent clinical success.[1][2] This guide provides a comprehensive framework for the comparative analysis of a novel quinazoline derivative, using 4-Chloro-2-ethylquinazoline as a case study, against the established benchmark, Erlotinib .
While extensive data exists for Erlotinib, a potent and selective inhibitor of the EGFR tyrosine kinase, this compound represents a hypothetical novel entity for which biological data is not yet publicly available.[3][4] This guide will, therefore, outline the essential experimental workflows, from initial synthesis to in-depth cellular characterization, necessary to rigorously evaluate its potential as an EGFR inhibitor and provide a direct comparison to Erlotinib.
Chemical Foundation: Synthesis and Structural Attributes
A thorough understanding of the chemical synthesis and structural features of both compounds is the bedrock of any comparative analysis.
Erlotinib , with the systematic name N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is a well-characterized molecule. Its synthesis is documented in numerous publications and patents.
This compound is a less-explored derivative. A plausible synthetic route would involve the cyclization of N-(2-cyanophenyl)propionamide followed by chlorination. The simplicity of its structure, with an ethyl group at the 2-position and a chlorine atom at the 4-position, makes it an interesting candidate for initial screening and structure-activity relationship (SAR) studies.
| Feature | This compound | Erlotinib |
| Chemical Formula | C₁₀H₉ClN₂ | C₂₂H₂₃N₃O₄ |
| Molecular Weight | 192.64 g/mol | 393.44 g/mol |
| Core Scaffold | Quinazoline | Quinazoline |
| Key Substituents | 2-ethyl, 4-chloro | 4-(3-ethynylphenyl)amino, 6,7-bis(2-methoxyethoxy) |
Mechanism of Action: Targeting the EGFR Signaling Cascade
Erlotinib functions by competitively inhibiting the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] The primary hypothesis for this compound, given its quinazoline core, is that it may also function as an EGFR inhibitor. The following diagram illustrates the EGFR signaling pathway, the point of inhibition for molecules like Erlotinib, and the potential target for our novel compound.
Caption: EGFR signaling pathway and the inhibitory action of small molecules.
Experimental Workflow for Comparative Efficacy
To objectively compare this compound with Erlotinib, a tiered experimental approach is recommended. This workflow progresses from broad cytotoxicity screening to specific enzymatic and cellular assays.
Caption: Tiered experimental workflow for comparative analysis.
Step 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of this compound against a panel of cancer cell lines with varying EGFR expression levels and compare it to Erlotinib.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, and a normal cell line like WRL-68) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Erlotinib (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation:
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | WRL-68 IC₅₀ (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Erlotinib | ~1-5 | >10 | >100 |
Step 2: Direct EGFR Kinase Inhibition Assay
To determine if the observed cytotoxicity is due to direct inhibition of EGFR, an in vitro kinase assay is essential.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 96-well plate, combine recombinant human EGFR kinase, a suitable substrate peptide, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound and Erlotinib to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
IC₅₀ Calculation: Calculate the IC₅₀ values for EGFR inhibition.
Data Presentation:
| Compound | EGFR Kinase IC₅₀ (nM) |
| This compound | Experimental Data |
| Erlotinib | ~2-10 |
Step 3: Cellular EGFR Autophosphorylation Assay
This assay confirms the inhibition of EGFR activity within a cellular context.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Starvation: Culture A431 cells (which overexpress EGFR) and serum-starve them for 24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound and Erlotinib for 2 hours.
-
EGF Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 15 minutes to induce EGFR autophosphorylation.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-EGFR.
Concluding Remarks
This guide provides a robust framework for the comprehensive comparative analysis of a novel quinazoline derivative, exemplified by this compound, against the established EGFR inhibitor, Erlotinib. By systematically progressing through the outlined experimental workflows, researchers can generate the critical data necessary to evaluate the potency, specificity, and cellular efficacy of new chemical entities. The successful execution of these experiments will provide a solid foundation for further preclinical development and contribute to the ongoing search for more effective cancer therapeutics.
References
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
A Comparative Guide to the Synthetic Efficiency of 4-Chloro-2-ethylquinazoline Production
Introduction: 4-Chloro-2-ethylquinazoline is a pivotal intermediate in the synthesis of a multitude of biologically active compounds, finding applications in medicinal chemistry and drug development. Its strategic importance necessitates efficient and scalable synthetic routes. This guide provides an in-depth comparative analysis of the prevalent and emerging methodologies for the production of this compound, with a focus on synthetic efficiency, yield, purity, and the adoption of greener chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to optimize the synthesis of this key building block.
The Significance of Synthetic Efficiency
In the realm of pharmaceutical development, the efficiency of a synthetic route is a multi-faceted metric. It extends beyond mere chemical yield to encompass factors such as atom economy, the cost and toxicity of reagents, reaction times, ease of purification, and environmental impact. A truly efficient synthesis is not only high-yielding but also robust, scalable, and sustainable. This guide will benchmark different approaches to this compound against these critical parameters.
Benchmarked Synthetic Strategies
The synthesis of this compound is predominantly a two-stage process: the formation of the 2-ethyl-4-hydroxyquinazoline (more accurately, its tautomer 2-ethylquinazolin-4(3H)-one) core, followed by chlorination. We will explore variations within this framework and also consider more integrated one-pot approaches.
Route 1: The Classical Two-Step Synthesis
This is the most established and widely practiced approach. It involves the initial synthesis of 2-ethylquinazolin-4(3H)-one, which is then subjected to chlorination.
Step 1: Synthesis of 2-Ethylquinazolin-4(3H)-one
The formation of the quinazolinone ring is a critical first step. Two primary methods are commonly employed:
-
Method A: From Anthranilic Acid and Propionitrile (via Propionamidine) This method involves the reaction of anthranilic acid with propionitrile in the presence of a strong acid to form 2-ethyl-4-hydroxyquinazoline.
-
Method B: From 2-Aminobenzamide and Propionaldehyde This approach involves the condensation of 2-aminobenzamide with propionaldehyde, which can be an effective route to the desired quinazolinone.
Step 2: Chlorination of 2-Ethylquinazolin-4(3H)-one
The conversion of the hydroxyl group (in its keto form) at the 4-position to a chloro group is a crucial transformation. The choice of chlorinating agent significantly impacts the efficiency and safety of the process.
-
Method A: Using Phosphorus Oxychloride (POCl₃) POCl₃ is a powerful and commonly used chlorinating agent for this transformation. The reaction typically requires heating and careful workup.[1][2]
-
Method B: Using Thionyl Chloride (SOCl₂) Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this chlorination.[3]
Causality Behind Experimental Choices: The classical two-step approach is favored for its reliability and the commercial availability of the starting materials. The choice between POCl₃ and SOCl₂ often depends on factors like cost, safety protocols, and the desired scale of the reaction. POCl₃ is generally more reactive, which can lead to shorter reaction times but may also generate more impurities if not carefully controlled. The addition of DMF in SOCl₂ chlorinations forms the Vilsmeier reagent in situ, which is the active chlorinating species.[4]
Route 2: One-Pot Synthesis
To enhance efficiency and reduce operational complexity, one-pot syntheses that combine multiple steps into a single reaction vessel are highly desirable.
-
From 2-Aminobenzonitrile: A plausible one-pot approach involves the reaction of 2-aminobenzonitrile with a Grignard reagent (e.g., ethylmagnesium bromide) to form an intermediate that can be cyclized and chlorinated in situ. While specific literature for the 2-ethyl derivative is scarce, this approach has been successful for other 2-substituted quinazolines.
Causality Behind Experimental Choices: One-pot syntheses offer significant advantages in terms of reduced workup, solvent usage, and time. However, they can be more challenging to optimize as the reaction conditions must be compatible with all the reaction steps.
Route 3: Greener and Catalytic Approaches
Modern synthetic chemistry emphasizes the use of more environmentally benign reagents and catalytic methods to improve sustainability.
-
Greener Chlorination: The use of less hazardous chlorinating agents is an area of active research. While not yet widely adopted for quinazolinone chlorination, reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst could offer a milder alternative to POCl₃ and SOCl₂.
-
Catalytic Methods: The development of catalytic methods for the direct synthesis of 4-chloroquinazolines from readily available starting materials is a promising avenue. For instance, metal-catalyzed cyclization and chlorination reactions could offer higher efficiency and selectivity.
Causality Behind Experimental Choices: The drive towards greener chemistry is motivated by the need to reduce hazardous waste and improve the safety of chemical processes. Catalytic methods, by their nature, are more atom-economical and can lead to more efficient and selective transformations.
Comparative Data Summary
The following table summarizes the key performance indicators for the different synthetic routes discussed. The data for the 2-ethyl derivative is based on a combination of direct literature findings for analogous compounds and reasonable scientific extrapolation.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1A: Classical Two-Step (POCl₃) | Anthranilic acid, Propionitrile | POCl₃ | 75-85 (overall) | Good to Excellent | Reliable, well-established | Harsh reagents, corrosive byproducts |
| Route 1B: Classical Two-Step (SOCl₂/DMF) | Anthranilic acid, Propionitrile | SOCl₂, DMF | 80-90 (overall) | Good to Excellent | High yield, effective | Toxic and corrosive reagents |
| Route 2: One-Pot (Hypothetical) | 2-Aminobenzonitrile, Ethyl Grignard | Grignard reagent, Chlorinating agent | Potentially >80 | Variable | Reduced workup, time-saving | Optimization can be challenging |
| Route 3: Greener Approach | 2-Ethylquinazolin-4(3H)-one | e.g., NCS/catalyst | Variable (under development) | Good | Milder conditions, less hazardous | May require catalyst development |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethylquinazolin-4(3H)-one (from Anthranilic Acid)
-
A mixture of anthranilic acid (1 eq.) and propionitrile (3 eq.) is heated in the presence of a catalytic amount of a strong acid (e.g., polyphosphoric acid).
-
The reaction mixture is heated to 120-140°C for 4-6 hours.
-
After cooling, the mixture is poured into ice water and neutralized with a base (e.g., NaOH solution) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2-ethylquinazolin-4(3H)-one.
Protocol 2: Chlorination of 2-Ethylquinazolin-4(3H)-one using POCl₃
-
To a flask containing 2-ethylquinazolin-4(3H)-one (1 eq.), phosphorus oxychloride (POCl₃, 5-10 eq.) is added.
-
A catalytic amount of N,N-dimethylaniline or triethylamine can be added.[1]
-
The mixture is refluxed for 2-4 hours.
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
The precipitated product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Visualization of Synthetic Pathways
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-ethylquinazoline
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-ethylquinazoline, a halogenated organic compound. Our commitment to safety and environmental stewardship necessitates a rigorous and well-documented approach to waste management, ensuring we protect ourselves, our colleagues, and the environment.
Understanding the Hazard Profile of this compound
While a specific, comprehensive toxicological profile for this compound may not be readily available, its structural classification as a chlorinated quinazoline provides a strong basis for assessing its potential hazards. Structurally similar compounds, such as other chlorinated quinazolines and halogenated organic compounds, are known to exhibit varying degrees of toxicity.[1][2][3][4][5] Therefore, it is imperative to handle this compound with the assumption that it may be harmful if swallowed, inhaled, or comes into contact with skin, and could cause serious eye irritation.[2][4]
Halogenated organic compounds are a class of chemicals that the U.S. Environmental Protection Agency (EPA) regulates closely due to their potential for environmental persistence and toxicity.[6][7] The carbon-chlorine bond in this compound is a key feature that dictates its chemical behavior and informs the necessary disposal protocols.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H9ClN2 | [8] |
| Molecular Weight | 192.64 g/mol | [8] |
| Appearance | Likely a solid at room temperature | [9] |
| Storage | 2-8°C | [8] |
Core Principles of Disposal: A Self-Validating System
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[10] Under no circumstances should this compound or its containers be disposed of in standard laboratory drains or municipal trash.[1][11] The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: Workflow for the safe disposal of this compound.
Detailed, Step-by-Step Disposal Protocol
This protocol provides a granular, actionable guide for the safe handling and disposal of this compound from the point of generation to its final destruction.
Part A: Immediate In-Lab Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling any waste containing this compound, at a minimum, wear:
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated streams.[12][13] Co-mingling can complicate the disposal process and increase costs. Create a designated waste container specifically for "Halogenated Organic Solids" and another for "Halogenated Organic Liquids" if you are generating both.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, robust, and sealable container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly marked, and leak-proof container.[1] Ensure the container material is compatible with any solvents used.
-
-
Labeling: Immediately label the waste container. The label must be clear, legible, and permanently affixed. It should include:
Part B: Interim Storage and Documentation
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]
-
Maintain a Log: Keep a detailed log of the waste generated. This documentation is crucial for regulatory compliance and for the final disposal contractor. The log should include the date, the amount of waste added, and the initials of the individual.
Part C: Final Disposal
-
Professional Disposal Service: The primary and only acceptable method for the final disposal of this compound is through a licensed and approved hazardous waste disposal company.[1][11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[10]
-
High-Temperature Incineration: The recommended and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[1][6][11] This process ensures the complete destruction of the molecule, breaking the carbon-chlorine bonds and preventing the release of harmful substances into the atmosphere.
-
Documentation of Destruction: Upon completion of the disposal process, the hazardous waste contractor should provide a certificate of destruction. This document is your proof of compliant disposal and should be retained for your records.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS department.
-
Secure the Area: If it is safe to do so, remove all ignition sources and increase ventilation (e.g., ensure the chemical fume hood is operating correctly).[11]
-
Personal Protection: Do not attempt to clean a spill without the proper PPE, including respiratory protection if the spill involves a significant amount of solid material.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container.[4] Avoid generating dust.[4][14]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain and absorb the liquid.
-
All materials used for cleanup must be placed in the hazardous waste container and disposed of according to the protocol outlined above.[4]
-
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of environmental health or personal safety.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-2-phenylquinazoline | C14H9ClN2 | CID 80977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Page loading... [guidechem.com]
- 9. 4-Chloro-2-methyl-quinazoline AldrichCPR 6484-24-8 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. szabo-scandic.com [szabo-scandic.com]
Personal protective equipment for handling 4-Chloro-2-ethylquinazoline
An Expert Guide to Personal Protective Equipment for Handling 4-Chloro-2-ethylquinazoline
In the dynamic field of drug development, researchers and scientists routinely handle novel chemical compounds. This compound is one such molecule, a halogenated heterocyclic compound that requires meticulous safety protocols to mitigate potential risks. This guide, crafted from a Senior Application Scientist's perspective, provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to build a foundation of trust by offering value beyond the product, ensuring that your vital research is conducted with the highest standards of safety.
Hazard Assessment: Understanding this compound
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation or, in more severe cases, chemical burns.[1][3]
-
Serious Eye Damage: High potential to cause serious eye damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
Given these potential risks, a thorough risk assessment is the foundational step before any handling procedure. This involves evaluating the scale of your work, the physical form of the chemical (solid or solution), and the specific manipulations involved to determine the potential for exposure.
The Core Directive: Your Personal Protective Equipment (PPE) Protocol
The hierarchy of controls dictates that engineering controls (like fume hoods) are the primary defense. PPE is the critical final barrier between you and the chemical agent. The selection of PPE must be tailored to the specific task at hand.
Dermal Protection: Gloves
Choosing the correct gloves is crucial to prevent skin contact. For halogenated organic compounds, a single pair of standard nitrile gloves is often insufficient.
-
Light Handling (e.g., Weighing Solids, Preparing Dilute Solutions): Double-gloving is mandatory. Use a comfortable nitrile glove as the inner layer and a chemically resistant glove, such as neoprene, for the outer layer.[4][5] This creates a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Heavy Handling (e.g., Large-Scale Synthesis, Transfers): For procedures with a higher risk of splashes, heavier-duty gloves are required. Butyl rubber or specialized laminate gloves (e.g., Silver Shield) offer superior protection against chlorinated compounds.[5][6] Always inspect gloves for signs of degradation before and during use.
Table 1: Glove Selection Guide for this compound
| Task | Glove Combination | Key Rationale & Actions |
| Weighing and transferring solids | Inner: NitrileOuter: Neoprene | Prevents exposure to fine powders. Change outer glove immediately if contamination is suspected. |
| Preparing solutions | Inner: NitrileOuter: Neoprene or Butyl Rubber | Protects against splashes during dissolution and transfer. Ensure cuff extends over the lab coat sleeve. |
| Equipment cleaning & waste handling | Neoprene or Butyl Rubber | Provides robust protection against both the compound and cleaning solvents. |
Eye and Face Protection
The eyes are extremely vulnerable to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any laboratory activity.
-
Recommended for All Handling: Chemical splash goggles that form a seal around the eyes should be worn for all procedures involving this compound.[7]
-
High-Risk Procedures: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles to protect the entire face.[4][6]
Respiratory Protection
Inhalation is a primary route of exposure for powders and aerosols.
-
Primary Engineering Control: All handling of this compound, especially in its solid form, must be conducted inside a certified chemical fume hood.[3][4] This is the most effective way to prevent respiratory exposure.
-
Supplemental Protection: If a fume hood is not available or in the event of a ventilation failure, a NIOSH-approved respirator is required. A full-face respirator with cartridges rated for organic vapors and particulates (P100) offers the best protection for both the respiratory system and the eyes.[5] A formal respiratory protection program, including fit-testing, is an OSHA requirement for respirator use.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat, fully fastened, is mandatory.
-
Chemical Apron: For procedures with a high splash potential, a chemical-resistant apron made of a material like Tychem® should be worn over the lab coat.[5]
-
Footwear: Fully enclosed, chemical-resistant footwear is required at all times.
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include procedural and disposal protocols.
Experimental Protocol: Step-by-Step Safe Handling
-
Preparation: Verify that the chemical fume hood is functioning correctly. Don all required PPE before approaching the work area. Ensure an eyewash station and safety shower are accessible.[4]
-
Aliquotting: When weighing the solid, perform the task in the fume hood on a draft shield or in an enclosure to prevent dust from dispersing.
-
Procedure: Keep the fume hood sash at the lowest practical height during the experiment.
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., isopropanol), collecting the waste as halogenated liquid waste.
-
PPE Removal: Remove PPE slowly and deliberately to avoid cross-contamination. Remove gloves last, turning them inside out as you pull them off. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Halogenated Waste
Improper disposal can harm the environment. Halogenated organic compounds require special handling.[8][9]
-
Segregation: All waste contaminated with this compound (gloves, wipes, pipette tips, rinsate) must be collected in a dedicated "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste.[8][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[10]
-
Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department.[10]
Visualizing Safety Workflows
To ensure clarity and immediate comprehension, the following diagrams illustrate key decision-making processes for safety and emergency response.
Caption: PPE selection workflow based on task-specific risk assessment.
Emergency Response: A Clear Path to Action
In the event of an exposure, a clear and immediate response is critical.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[1][3]
-
Spill: For a small spill inside a fume hood, use an inert absorbent material, collect it in a sealed container for halogenated waste, and decontaminate the area. For large spills, evacuate the lab, alert others, and contact EHS immediately.[10]
Caption: Logical flow for immediate emergency response to personnel exposure.
By adhering to these rigorous PPE, handling, and disposal protocols, you establish a culture of safety that protects both the researcher and the integrity of the research. Always refer to your institution's specific chemical hygiene plan and the most current safety information as your primary sources.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
